molecular formula C4H9NO2 B1362533 N-Ethylglycine CAS No. 627-01-0

N-Ethylglycine

Cat. No.: B1362533
CAS No.: 627-01-0
M. Wt: 103.12 g/mol
InChI Key: YPIGGYHFMKJNKV-UHFFFAOYSA-N
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Description

N-ethylglycine is a N-alkylglycine. It is a tautomer of a this compound zwitterion.
This compound has been reported in Pogostemon cablin with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIGGYHFMKJNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311675
Record name N-Ethylglycine
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-01-0
Record name N-Ethylglycine
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Record name 627-01-0
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Record name N-Ethylglycine
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Record name N-Ethylglycine
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URL http://www.hmdb.ca/metabolites/HMDB0041945
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-Ethylglycine basic chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylglycine, a derivative of the amino acid glycine, is a molecule of significant interest in various scientific fields, including pharmacology and neuroscience. It is recognized as a metabolite of the local anesthetic lidocaine and plays a role in modulating neurotransmission through its interaction with the glycine transporter 1 (GlyT1). This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis, analytical workflow, and its role in a key signaling pathway.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 2-(ethylamino)acetic acid[1][2]
Synonyms This compound, Ethylaminoacetic acid[1][3]
CAS Number 627-01-0[4][5][6]
Molecular Formula C4H9NO2[4][6]
Molecular Weight 103.12 g/mol [2][4][6]
SMILES CCNCC(=O)O[2][3]
Appearance White to off-white solid/powder[4][7]
Table 2: Physicochemical Properties of this compound
PropertyValueSource(s)
Melting Point 182-190 °C[8][9][10]
Boiling Point (Predicted) 200.5 ± 23.0 °C[7][9]
Density (Predicted) 1.052 ± 0.06 g/cm³[7][9]
Water Solubility 263 g/L (Predicted)[1][11]
Solubility in other solvents Slightly soluble in Methanol[7][9]
pKa1 (Carboxylic Acid) 2.2 - 2.34[1][7][9]
pKa2 (Amine) 10.23 - 10.43[1][7][9]
logP (Predicted) -2.5 to -2.8[1][2][11]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 3[1]
Polar Surface Area 49.33 Ų[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound, as well as its synthesis and analysis.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

  • This compound sample (powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is finely powdered. If necessary, gently grind the sample using a mortar and pestle.[10]

  • Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9][11]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[9]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of this compound.[11]

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8][11]

  • Perform the measurement in triplicate for accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Conical flasks with stoppers

  • Orbital shaker or magnetic stirrer

  • Constant temperature water bath or incubator (set to 37 ± 1 °C for biopharmaceutical relevance)[12]

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Add an excess amount of this compound to a conical flask containing a known volume of water. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the flask and place it in an orbital shaker or on a magnetic stirrer within a constant temperature environment.

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.[13]

  • Dilute the filtered saturated solution with water to a concentration suitable for the chosen analytical method.

  • Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. It is recommended to perform at least three replicate determinations.[12]

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[14]

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.[15]

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Titration with HCl (for pKa1):

    • Fill a burette with the standardized HCl solution.

    • Add the HCl solution in small, known increments (e.g., 0.5 or 1.0 mL) to the this compound solution.[14]

    • After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.[15]

    • Continue the titration until the pH drops significantly and then stabilizes at a low value.

  • Titration with NaOH (for pKa2):

    • Rinse the equipment thoroughly. Prepare a fresh solution of this compound.

    • Fill a clean burette with the standardized NaOH solution.

    • Titrate the this compound solution with the NaOH solution in the same incremental manner as with HCl, recording the pH and volume at each step until the pH stabilizes at a high value.[14]

  • Data Analysis:

    • Plot a graph of pH versus the volume of titrant (HCl and NaOH) added.

    • The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point from the acid titration corresponds to pKa1, and the half-equivalence point from the base titration corresponds to pKa2.[16]

Mandatory Visualizations

Signaling Pathway: this compound Modulation of NMDA Receptor Activity

N_Ethylglycine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Glial Cell Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release NMDAR NMDA Receptor Glutamate_cleft->NMDAR Binds Glycine_cleft Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine_cleft->GlyT1 Reuptake Glycine_cleft->NMDAR Co-agonist Binding NEG_cleft This compound (from Lidocaine metabolism) NEG_cleft->GlyT1 Inhibition GlyT1->Glycine_cleft Reverse Transport Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_ion->Cellular_Response Activates

Caption: this compound inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor activation.

Experimental Workflow: Synthesis of this compound

N_Ethylglycine_Synthesis_Workflow start Start: Reagents reagents Ethylamine Glyoxylic Acid Isopropanol Palladium on Charcoal (Catalyst) start->reagents reaction Reaction Step: 1. Mix Ethylamine and Isopropanol under Nitrogen at 5°C. 2. Add Glyoxylic Acid solution over 2-3 hours. 3. Hydrogenate with Pd/C catalyst under H₂ pressure for 3 hours. reagents->reaction filtration1 Filtration: Remove Palladium on Charcoal catalyst. reaction->filtration1 concentration Concentration: Evaporate the filtrate to obtain a slurry. filtration1->concentration precipitation Precipitation & Washing: 1. Add Isopropanol to the slurry. 2. Filter the solid product. 3. Wash the solid with Isopropanol. concentration->precipitation drying Drying: Dry the solid product in vacuo at ~40°C. precipitation->drying product Final Product: This compound (white crystalline solid) drying->product

Caption: Reductive amination synthesis of this compound from ethylamine and glyoxylic acid.

Experimental Workflow: HPLC Quantification of this compound

HPLC_Quantification_Workflow start Start: Sample Collection sample_prep Sample Preparation: - For biological fluids (e.g., serum, urine): Protein precipitation (e.g., with acetonitrile), centrifugation, and collection of supernatant. - For solid samples: Extraction with a suitable solvent (e.g., methanol/water). start->sample_prep filtration Filtration: Filter the sample extract through a 0.45 µm syringe filter. sample_prep->filtration hplc_analysis HPLC Analysis: - Column: C18 reversed-phase - Mobile Phase: e.g., Acetonitrile and phosphate buffer gradient - Detector: UV or Mass Spectrometry (MS) filtration->hplc_analysis data_acquisition Data Acquisition: Record chromatograms and peak areas. hplc_analysis->data_acquisition quantification Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. data_acquisition->quantification calibration Calibration Curve: Prepare and run standard solutions of known this compound concentrations. calibration->quantification end End: Report Results quantification->end

Caption: Workflow for quantifying this compound in biological samples using HPLC.

References

N-Ethylglycine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylglycine, a derivative of the amino acid glycine, is a molecule of significant interest in pharmacology and neuroscience. Primarily recognized as a metabolite of the local anesthetic lidocaine, it has demonstrated notable activity as an inhibitor of the glycine transporter 1 (GlyT1). This technical guide provides an in-depth exploration of the molecular structure, chemical properties, and synthesis of this compound. Furthermore, it delves into its biological role, particularly its impact on glycinergic neurotransmission and its potential therapeutic applications in pain management.

Molecular Structure and Chemical Formula

This compound is an N-alkylated amino acid. Its molecular structure consists of a glycine backbone with an ethyl group attached to the nitrogen atom.

Chemical Identifiers:

  • IUPAC Name: 2-(ethylamino)acetic acid[1]

  • Chemical Formula: C4H9NO2[1][2]

  • SMILES: CCNCC(=O)O[1][3][4]

  • InChI Key: YPIGGYHFMKJNKV-UHFFFAOYSA-N[1][4]

The molecular structure of this compound can be visualized as follows:

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

PropertyValueSource
Molecular Weight 103.12 g/mol [2][5]
Monoisotopic Mass 103.063328537 Da[1]
Predicted XLogP3 -2.8
Predicted pKa (Strongest Acidic) 2.2[1]
Predicted pKa (Strongest Basic) 10.43[1]
Melting Point 190°C[6]
Appearance White to almost white powder[7]

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of glyoxylic acid with ethylamine. The following is a detailed methodology adapted from cited literature.[1]

Materials:

  • Ethylamine

  • Isopropanol

  • Glyoxylic acid

  • Palladium on charcoal (5%, 50% wet)

  • Nitrogen gas

  • Hydrogen gas

  • 250-liter glass-lined reactor

Procedure:

  • A mixture of ethylamine (25 kg) and isopropanol (100 kg) is prepared in a 250-liter glass-lined reactor under a nitrogen atmosphere.

  • A solution of glyoxylic acid (25 kg) in isopropanol (25 kg) is added to the reactor over a period of 2-3 hours.

  • The resulting solution is then hydrogenated in the presence of palladium on charcoal (2.5 kg, 50% wet, 5%) for 3 hours under a hydrogen pressure of 50 mbar.

  • Following hydrogenation, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated to yield a slurry.

  • Isopropanol (80 kg) is added to the slurry.

  • The solid product is collected by filtration and washed twice with isopropanol (7 kg).

  • The final product, this compound, is dried in vacuo at approximately 40°C to yield a white crystalline solid (21 kg).

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification ethylamine Ethylamine in Isopropanol mixing Mix Reactants in Reactor (under Nitrogen) ethylamine->mixing glyoxylic_acid Glyoxylic Acid in Isopropanol glyoxylic_acid->mixing hydrogenation Hydrogenation (Pd/C, H2) mixing->hydrogenation filtration1 Filter Catalyst hydrogenation->filtration1 concentration Concentrate Filtrate filtration1->concentration slurry_treatment Add Isopropanol concentration->slurry_treatment filtration2 Filter Solid Product slurry_treatment->filtration2 washing Wash with Isopropanol filtration2->washing drying Dry in Vacuo washing->drying product This compound (White Crystalline Solid) drying->product

Caption: Workflow for the synthesis of this compound.

Biological Role and Signaling

This compound's primary biological significance stems from its role as a metabolite of lidocaine and its inhibitory action on the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating glycinergic neurotransmission. By inhibiting GlyT1, this compound increases the concentration of glycine in the synapse, enhancing the activity of glycine receptors (GlyRs). This potentiation of inhibitory neurotransmission is believed to contribute to the analgesic effects observed.

The proposed mechanism of action suggests that this compound can be a promising candidate for the treatment of chronic pain.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release GlyT1 GlyT1 Glycine_synapse->GlyT1 Reuptake GlyR Glycine Receptor (GlyR) Glycine_synapse->GlyR Binds to NEthylglycine This compound NEthylglycine->GlyT1 Inhibits Inhibition Neuronal Inhibition GlyR->Inhibition Activates

Caption: this compound's mechanism of action on glycinergic signaling.

Conclusion

This compound is a well-characterized molecule with a defined molecular structure and established synthetic routes. Its biological activity as a GlyT1 inhibitor positions it as a molecule of interest for the development of novel analgesics. The information provided in this technical guide offers a solid foundation for researchers and professionals in the field of drug development to further explore the therapeutic potential of this compound and its derivatives. Future research may focus on optimizing its pharmacokinetic properties and further elucidating its precise role in various physiological and pathological processes.

References

N-Ethylglycine: A Comprehensive Technical Guide on its Biological Role and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylglycine (EG), a derivative of the amino acid glycine, has emerged as a molecule of significant interest in the fields of neuropharmacology and drug development. Primarily recognized as a metabolite of the local anesthetic lidocaine, recent research has elucidated its distinct biological role as a modulator of glycinergic neurotransmission. This technical guide provides an in-depth overview of the core biological functions of this compound, with a particular focus on its interaction with the glycine transporter 1 (GlyT1). The document details its mechanism of action, quantitative physiological effects, and the experimental methodologies used to characterize its activity. This guide is intended to serve as a comprehensive resource for researchers and professionals investigating novel therapeutic strategies for pain management and other neurological disorders.

Introduction

This compound is a secondary amino acid that has been identified as an endogenous metabolite, although its primary route of formation in humans is through the metabolism of lidocaine.[1] While initially considered an inactive byproduct, studies have revealed that this compound possesses significant biological activity, particularly within the central nervous system. Its primary molecular target is the glycine transporter 1 (GlyT1), a key regulator of glycine concentrations in the synaptic cleft. By acting as a substrate for GlyT1, this compound effectively modulates glycinergic signaling, a critical component of inhibitory neurotransmission in the spinal cord and brainstem.[2] This activity underlies its potential as an antinociceptive agent, offering a novel mechanistic approach to the treatment of chronic pain states, including inflammatory and neuropathic pain.[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C4H9NO2[3]
Molecular Weight 103.12 g/mol [3]
CAS Number 627-01-0MedChemExpress
Appearance White to off-white solidMedChemExpress
Solubility Soluble in water[2]
Metabolism Primarily known as a metabolite of lidocaine. Further in vivo metabolism is under investigation.[1]
Excretion Detected in urine.[4][4]

Biological Role and Mechanism of Action

The principal biological function of this compound is its interaction with the glycine transporter 1 (GlyT1).

Interaction with Glycine Transporter 1 (GlyT1)

This compound acts as a specific substrate for GlyT1.[2] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[5][6] By competing with glycine for transport, this compound effectively inhibits glycine reuptake. This leads to an elevation of extracellular glycine concentrations in the vicinity of glycinergic synapses.[2]

Modulation of Glycinergic Neurotransmission

The increased synaptic glycine concentration resulting from GlyT1 inhibition by this compound enhances the activation of postsynaptic glycine receptors (GlyRs).[2] GlyRs are ligand-gated chloride channels that, upon activation, mediate an influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron. This hyperpolarization makes the neuron less likely to fire an action potential, thus producing an inhibitory effect. In the context of the spinal cord dorsal horn, this enhanced inhibition dampens the transmission of nociceptive signals.[5][6][7]

Specificity of Action

Experimental evidence indicates that this compound is selective for GlyT1. It does not significantly interact with the neuronal glycine transporter 2 (GlyT2) or directly with glycine receptors or NMDA receptors.[2] This specificity is crucial for its potential therapeutic profile, as non-selective modulation of glycinergic and glutamatergic systems could lead to undesirable side effects.

Signaling Pathway

The signaling pathway initiated by this compound's interaction with GlyT1 culminates in the modulation of pain perception. The following diagram illustrates this pathway in a dorsal horn neuron.

GlyT1_Signaling_Pathway cluster_glial Glial Cell cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) EG This compound GlyT1 GlyT1 EG->GlyT1 Substrate Glycine_out Glycine Glycine_out->GlyT1 Inhibited Reuptake GlyR Glycine Receptor Glycine_out->GlyR Binding & Activation Cl_channel GlyR->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Hyperpolarization->Pain_Signal_Inhibition Results in

This compound's mechanism of action at a glycinergic synapse.

Quantitative Data

The antinociceptive efficacy of this compound has been quantified in preclinical models of inflammatory pain.

ParameterValueExperimental ModelReference
EC50 (Antihyperalgesia) 98 mg/kg (s.c.)Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice (Hargreaves test)ResearchGate
Effect on Spinal Glycine Concentration Significant increaseIn vivo microdialysis in rats following systemic administration[2]
GlyT1 Substrate Activity YesElectrophysiological recordings in Xenopus oocytes expressing mouse GlyT1[2]
GlyT2 Substrate Activity NoElectrophysiological recordings in Xenopus oocytes expressing mouse GlyT2[2]
Glycine Receptor Activity No significant direct agonismElectrophysiological recordings in Xenopus oocytes expressing various glycine receptor subunits[2]
NMDA Receptor Activity No significant modulationElectrophysiological recordings in Xenopus oocytes expressing NMDA receptors[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the biological function of this compound.

Assessment of Antinociceptive Effects: Hargreaves Test

This protocol details the measurement of thermal hyperalgesia in a mouse model of inflammatory pain.

Objective: To determine the dose-dependent effect of this compound on thermal pain sensitivity.

Experimental Workflow:

Hargreaves_Test_Workflow cluster_setup Phase 1: Induction of Inflammation cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Data Analysis A1 Acclimatize mice to testing environment A2 Record baseline paw withdrawal latency (Hargreaves test) A1->A2 A3 Induce inflammation by intraplantar injection of Complete Freund's Adjuvant (CFA) A2->A3 B1 Administer this compound (or vehicle) subcutaneously at various doses A3->B1 B2 Measure paw withdrawal latency at specified time points post-treatment B1->B2 C1 Calculate the change in withdrawal latency from baseline B2->C1 C2 Construct dose-response curve C1->C2 C3 Determine EC50 value C2->C3

Workflow for assessing the antinociceptive effects of this compound.

Materials:

  • Hargreaves apparatus (Plantar Test, Ugo Basile)

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Sterile saline (vehicle)

  • Complete Freund's Adjuvant (CFA)

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Habituate the mice to the experimental setup by placing them in the Plexiglas enclosures of the Hargreaves apparatus for at least 30-60 minutes for 2-3 consecutive days prior to the experiment.[8][9][10][11]

  • Baseline Measurement: On the day of the experiment, place the mice in the enclosures and allow them to acclimate for at least 20 minutes. Measure the baseline paw withdrawal latency to a radiant heat source. The intensity of the heat source should be adjusted to elicit a withdrawal latency of approximately 10-12 seconds in naive animals. A cut-off time of 20-30 seconds should be set to prevent tissue damage.[8][9][10][11]

  • Induction of Inflammation: Following baseline measurements, induce inflammation by injecting 20 µL of CFA into the plantar surface of one hind paw.

  • Post-CFA Assessment: Assess thermal hyperalgesia (a decrease in paw withdrawal latency) 24-72 hours after CFA injection.

  • Drug Administration: Administer this compound subcutaneously at the desired doses. A vehicle control group (saline) should be included.

  • Post-Treatment Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The withdrawal latencies are averaged for each animal at each time point. The data can be expressed as the raw withdrawal latency or as a percentage of the maximal possible effect (%MPE). A dose-response curve is generated to calculate the EC50 value.

GlyT1 Uptake Assay

This protocol describes a method to measure the transport of radiolabeled glycine via GlyT1 in a cellular system, which can be adapted to characterize this compound as a substrate.

Objective: To determine the kinetic parameters of this compound as a substrate for GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1

  • [³H]-glycine

  • This compound

  • Sarcosine (a known GlyT1 substrate)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture HEK293-hGlyT1 cells to confluency in appropriate culture plates (e.g., 24-well plates).

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Uptake Inhibition/Competition: To determine the inhibitory constant (Ki) of this compound, incubate the cells with varying concentrations of this compound in the presence of a fixed concentration of [³H]-glycine (typically at its Km value).

  • Direct Uptake Measurement: To determine if this compound is a substrate, perform uptake experiments using radiolabeled this compound if available, or use electrophysiological methods as described in Werdehausen et al. (2015).[2]

  • Initiation of Uptake: Initiate the uptake by adding the [³H]-glycine (with or without this compound) to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C.[1]

  • Termination of Uptake: Stop the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., sarcosine).[1] Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. For inhibition experiments, plot the percentage of specific uptake against the concentration of this compound to determine the IC50, which can then be converted to a Ki value.

Quantification of this compound in Biological Samples

This protocol provides a general framework for the analysis of this compound in plasma or cerebrospinal fluid (CSF) using LC-MS/MS.

Objective: To accurately quantify the concentration of this compound for pharmacokinetic studies.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-N-Ethylglycine)

  • Plasma or CSF samples

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a small volume of sample (e.g., 50 µL), add the internal standard.

    • Precipitate proteins by adding a threefold volume of cold acetonitrile or methanol.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.[2][13][14][15]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte from other matrix components using a suitable chromatographic gradient.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., artificial CSF or charcoal-stripped plasma).[15]

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel analgesics. Its specific action as a GlyT1 substrate provides a targeted mechanism for enhancing spinal inhibitory neurotransmission, a key process in the modulation of pain. The data presented in this guide summarize the current understanding of this compound's biological role and function, providing a foundation for further research.

Future investigations should focus on several key areas:

  • Detailed Pharmacokinetics and Metabolism: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Translational Studies: Investigating the efficacy of this compound in more complex and chronic pain models, as well as its potential for treating other neurological conditions associated with glycinergic dysregulation, will be crucial for its clinical translation.

  • Toxicology and Safety Pharmacology: Comprehensive safety and toxicology studies are required to assess the therapeutic window and potential adverse effects of this compound.

By addressing these research questions, the full therapeutic potential of this compound and the broader class of GlyT1 modulators can be realized.

References

N-Ethylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Glycine Derivative

Abstract

N-Ethylglycine, a non-proteinogenic α-amino acid and a derivative of the fundamental amino acid glycine, has garnered significant interest within the scientific community. Its role as a metabolite of the local anesthetic lidocaine, its specific interactions with the glycine transporter 1 (GlyT1), and its utility as a building block in peptidomimetics underscore its importance in neuroscience and drug discovery. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis and characterization, detailed experimental protocols for its biological evaluation, and its applications in drug development. Particular emphasis is placed on its mechanism of action related to the modulation of the glutamatergic system, offering insights for researchers and professionals in the field.

Introduction

This compound (NEG) is a secondary amino acid distinguished by an ethyl group substitution on the nitrogen atom of the glycine backbone.[1] This structural modification imparts unique properties that differentiate it from its parent molecule, glycine. While glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, and a co-agonist at N-methyl-D-aspartate (NMDA) receptors, this compound exhibits a more specific pharmacological profile. It has been identified as an artificial substrate for the glycine transporter 1 (GlyT1), a key regulator of glycine levels in the synaptic cleft.[2] By interacting with GlyT1, this compound can modulate glycinergic neurotransmission, which has significant implications for various neurological processes and disease states.[3] Furthermore, its structure makes it a valuable component in the synthesis of peptidomimetics, such as peptide nucleic acids (PNAs), where it can confer enhanced stability and novel binding properties.[4][5] This guide aims to provide a detailed technical resource on this compound for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound is a white to almost white crystalline solid.[6] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
CAS Number 627-01-0[1]
Melting Point 182-186 °C[6]
Boiling Point (Predicted) 200.5 ± 23.0 °C[6]
Density (Predicted) 1.052 ± 0.06 g/cm³[6]
pKa1 (Carboxyl) 2.34[6]
pKa2 (Amino) 10.23[6]
Solubility Slightly soluble in methanol and water[6]
XLogP3 -2.8[1]

Synthesis and Characterization

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of glyoxylic acid with ethylamine, followed by hydrogenation.

Materials:

  • Ethylamine

  • Glyoxylic acid

  • Isopropanol

  • Palladium on charcoal (5% Pd, 50% wet)

  • Nitrogen gas

  • Hydrogen gas

  • Glass-lined reactor

Procedure:

  • A solution of ethylamine in isopropanol is prepared in a glass-lined reactor under a nitrogen atmosphere and cooled to 5 °C.

  • A solution of glyoxylic acid in isopropanol is added to the ethylamine solution over 2-3 hours, maintaining the temperature at 5 °C.

  • Palladium on charcoal (5% wet, 5%) is added to the mixture.

  • The mixture is hydrogenated under a hydrogen atmosphere (50 mbar) for 3 hours.

  • Upon completion of the reaction, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • Isopropanol is added to the resulting slurry to precipitate the product.

  • The solid is collected by filtration, washed with isopropanol, and dried in vacuo at approximately 40 °C to yield this compound as a white crystalline solid.[7]

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the molecular structure. The 1H NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the methylene group adjacent to the carboxyl group (a singlet). The 13C NMR spectrum will display four distinct carbon signals corresponding to the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching) will be observed.

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of this compound.

Biological Activity and Mechanism of Action

Interaction with Glycine Transporters

This compound's primary biological activity stems from its interaction with glycine transporters. It is a selective substrate for GlyT1 and does not significantly affect GlyT2 function.[2] This selectivity is attributed to differences in the S1 binding site of the transporters.[7]

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • CHO-K1 cells stably expressing human GlyT1a

  • Culture medium (e.g., Ham's F-12 or DMEM/F-12)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • [³H]glycine

  • Non-radiolabeled glycine

  • Test compound (this compound)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Seed the GlyT1-expressing cells into 24-well plates and grow to confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for a defined period (e.g., 20 minutes) at room temperature.

  • Glycine Uptake Initiation: Initiate glycine uptake by adding a solution containing [³H]glycine and non-radiolabeled glycine to each well.

  • Assay Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]glycine uptake (IC50 value) by non-linear regression analysis.

Modulation of NMDA Receptor Function

By acting as a substrate for GlyT1, this compound can increase the synaptic concentration of glycine. Glycine is a mandatory co-agonist for the activation of NMDA receptors, which are crucial for excitatory neurotransmission.[8] Therefore, by elevating synaptic glycine levels, this compound can potentiate NMDA receptor function.

GlyT1_NMDA_Pathway NEtG This compound GlyT1 Glycine Transporter 1 (GlyT1) NEtG->GlyT1 Glycine Glycine GlyT1->Glycine Inhibition of Reuptake SynapticCleft Synaptic Cleft NMDAR NMDA Receptor Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening PostsynapticNeuron Postsynaptic Neuron NeuronalActivation Neuronal Activation & Synaptic Plasticity Ca_influx->NeuronalActivation

This compound's mechanism of action on neuronal signaling.
Quantitative Biological Data

CompoundAssay TypeIC50 (nM)Reference(s)
Bitopertin [³H]Glycine Uptake25[9]
ALX-5407 [³H]Glycine Uptake3[9]
SSR504734 Not Specified18[9]

Studies on the antinociceptive effects of this compound in animal models have shown dose-dependent efficacy. For example, subcutaneous administration of this compound reduced mechanical hyperalgesia in a mouse model of inflammatory pain with an EC50 of 98 mg/kg.[10]

Applications in Drug Development

This compound as a Therapeutic Agent

Given its ability to modulate NMDA receptor function through GlyT1 inhibition, this compound and its derivatives are being investigated as potential therapeutic agents for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3] Additionally, its demonstrated antinociceptive effects in preclinical models of inflammatory and neuropathic pain suggest its potential as an analgesic.[2]

This compound as a Peptidomimetic Building Block

The N-ethyl substitution in this compound provides steric hindrance and removes the hydrogen bond donor capacity of the amide nitrogen when incorporated into a peptide backbone. These features can enhance proteolytic stability and influence the conformational properties of the resulting peptidomimetic.

This compound derivatives are key components in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA mimics with a neutral N-(2-aminoethyl)glycine backbone.[5] PNAs exhibit high binding affinity and specificity to complementary DNA and RNA sequences and are resistant to enzymatic degradation, making them valuable tools in molecular biology and potential therapeutic agents.[11] The incorporation of this compound units into the PNA backbone can modulate the thermal stability and structural properties of the resulting PNA-DNA or PNA-RNA duplexes.[4]

PNA_Synthesis_Workflow Monomer This compound-based PNA Monomer Synthesis SPPS Solid-Phase Peptide Synthesis Monomer->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization PNA_Oligomer Purified PNA Oligomer Characterization->PNA_Oligomer

General workflow for the synthesis of PNA oligomers.

Conclusion

This compound is a multifaceted glycine derivative with significant potential in neuroscience research and drug development. Its selective interaction with GlyT1 provides a mechanism to modulate glutamatergic neurotransmission, opening avenues for the treatment of CNS disorders. Furthermore, its utility as a building block for peptidomimetics highlights its importance in the design of novel therapeutic and diagnostic agents. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its fundamental properties and synthesis to its biological activities and applications, serving as a valuable resource for the scientific community. As research continues, a deeper understanding of the pharmacokinetics and clinical efficacy of this compound and its derivatives will be crucial in translating its promising preclinical findings into tangible therapeutic benefits.

References

The Enigmatic Presence of N-Ethylglycine in the Food Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylglycine, a non-proteinogenic amino acid, has been detected in various food sources, yet its quantitative levels, metabolic pathways, and analytical methodologies remain largely unexplored in the public domain. This technical guide synthesizes the currently available information on the natural occurrence of this compound in food, details generalized yet robust experimental protocols for its quantification, and proposes potential biosynthetic pathways. The scarcity of quantitative data highlights a significant knowledge gap and a potential area for novel research in food science and metabolomics. This document aims to provide a foundational resource for researchers investigating this intriguing molecule.

Natural Occurrence of this compound in Food Sources

This compound has been qualitatively identified in a limited number of food products, primarily of animal origin. While quantitative data remains elusive in the reviewed scientific literature, its presence suggests potential endogenous formation in these organisms or accumulation from their diet.

Table 1: Qualitative Occurrence of this compound in Food Sources

Food Source CategorySpecific Food ItemReference
PoultryChicken (Gallus gallus)[1]
WaterfowlAnatidae (Ducks, Geese, Swans)[1]
PorkDomestic Pig (Sus scrofa domestica)[1]
PlantsPatchouli (Pogostemon cablin)[2]

Note: The lack of quantitative data is a significant finding of this review. The detection in these sources has been noted, but concentrations have not been reported in the available literature.

Proposed Biosynthetic and Metabolic Pathways

The precise metabolic pathways leading to the formation of this compound in animals and plants are not well-established in the scientific literature. However, based on known biochemical reactions, several plausible pathways can be hypothesized. Glycine, a common amino acid, serves as the likely precursor.

Hypothetical Biosynthetic Pathways of this compound

Two primary hypothetical pathways for the biosynthesis of this compound are proposed:

  • Pathway A: Ethylation of Glycine: This pathway involves the direct addition of an ethyl group to the nitrogen atom of glycine. This reaction could be catalyzed by a specific N-methyltransferase enzyme that has broader substrate specificity, or a yet-unidentified N-ethyltransferase. The ethyl group donor would likely be S-adenosyl-L-ethionine (SAE), an analogue of S-adenosyl-L-methionine (SAM).

  • Pathway B: Reductive Amination of Glyoxylic Acid with Ethylamine: This pathway involves the reaction of glyoxylic acid, a key intermediate in glycine metabolism, with ethylamine. The resulting imine intermediate would then be reduced to form this compound. This reaction is analogous to the formation of other amino acids via reductive amination.

Below is a Graphviz diagram illustrating these hypothetical pathways.

Hypothetical Biosynthetic Pathways of this compound.

Experimental Protocols for the Quantification of this compound in Food Matrices

Principle

Free this compound is extracted from the homogenized food sample. Proteins are precipitated and removed. The amino acid is then derivatized with a fluorogenic reagent to enhance detection sensitivity and chromatographic retention. Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve prepared with a certified this compound standard.

Materials and Reagents
  • This compound certified reference standard

  • Internal Standard (e.g., Sarcosine or another non-proteinogenic amino acid not expected in the sample)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation

  • Derivatization reagent (e.g., o-Phthaldialdehyde (OPA) with a thiol, Dansyl Chloride, or 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC))

  • Mobile phase buffers (e.g., sodium acetate, sodium phosphate)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Instrumentation
  • Homogenizer (e.g., Polytron, Stomacher)

  • Centrifuge (refrigerated)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

  • Vortex mixer

  • pH meter

Sample Preparation and Extraction
  • Homogenization: Weigh 1-5 g of the food sample and homogenize with a 4-fold volume of cold 0.1 M HCl or a suitable buffer.

  • Protein Precipitation: Add an equal volume of cold 10% TCA or 6% PCA to the homogenate. Vortex thoroughly and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Extraction: Carefully collect the supernatant containing the free amino acids.

  • pH Adjustment: Adjust the pH of the supernatant to the optimal range for derivatization (typically pH 8-10 for OPA).

  • Cleanup (Optional): If the sample matrix is complex, pass the extract through a C18 SPE cartridge to remove interfering substances.

Derivatization

Follow the specific protocol for the chosen derivatization reagent. For example, using OPA:

  • Mix a specific volume of the sample extract with the OPA/thiol reagent in a borate buffer.

  • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

  • Immediately inject a portion of the reaction mixture into the HPLC system.

HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A (e.g., 50 mM sodium acetate, pH 6.5) and Mobile Phase B (e.g., Methanol or Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivative (e.g., Ex: 340 nm, Em: 455 nm for OPA derivatives).

Quantification

Prepare a calibration curve by derivatizing and analyzing a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by interpolating the peak area from the calibration curve. The use of an internal standard is recommended to correct for variations in extraction and derivatization efficiency.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the general experimental workflow for the quantification of this compound.

Start Start: Food Sample Homogenization Homogenization Start->Homogenization Protein_Precipitation Protein Precipitation (TCA/PCA) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection pH_Adjustment pH Adjustment Supernatant_Collection->pH_Adjustment Derivatization Derivatization (e.g., with OPA) pH_Adjustment->Derivatization HPLC_Analysis HPLC-Fluorescence Analysis Derivatization->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis End End: this compound Concentration Data_Analysis->End

General Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

The presence of this compound in common food sources, although not yet quantified, presents an intriguing area for food science and nutritional research. The lack of quantitative data and established metabolic pathways underscores a clear knowledge gap. Future research should focus on:

  • Quantitative Surveys: Conducting targeted quantitative analyses of this compound across a wide range of food products to establish baseline levels and identify major dietary sources.

  • Metabolic Studies: Utilizing isotopic labeling and metabolomics approaches in animal and plant models to elucidate the biosynthetic and metabolic pathways of this compound.

  • Method Validation: Developing and validating robust, sensitive, and specific analytical methods for the routine quantification of this compound in complex food matrices.

Understanding the prevalence and metabolism of this compound in the food chain is the first step toward evaluating its potential physiological significance and its impact on human health. This guide provides a starting point for researchers to embark on this exploratory journey.

References

N-Ethylglycine: A Comprehensive Review of its Role in Pain Modulation and Glycine Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylglycine (NEG), a primary metabolite of the local anesthetic lidocaine, has emerged as a molecule of significant interest in the field of pain research. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, pharmacokinetics, pharmacodynamics, and toxicological profile. Particular emphasis is placed on its mechanism of action as a selective substrate for the glycine transporter 1 (GlyT1), a key regulator of glycinergic neurotransmission. This review summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound, also known as ethylaminoacetic acid, is a derivative of the amino acid glycine.[1] While endogenously present in small amounts, it is primarily recognized as an active metabolite of lidocaine.[2] Recent research has illuminated the antinociceptive properties of this compound, particularly in models of inflammatory and neuropathic pain.[1][3] Its mechanism of action is centered on the modulation of the glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the synaptic cleft.[1][4] By acting as a substrate for GlyT1, this compound effectively increases the concentration of synaptic glycine, thereby enhancing inhibitory glycinergic signaling.[1][4] This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers and professionals in drug development.

Synthesis and Physicochemical Properties

This compound can be synthesized through various methods, including the reductive amination of glyoxylic acid with ethylamine.[3] A typical synthesis involves reacting ethylamine and glyoxylic acid in isopropanol, followed by hydrogenation using a palladium on charcoal catalyst.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C4H9NO2[5]
Molecular Weight 103.12 g/mol [5]
CAS Number 627-01-0[5]
Appearance White to off-white solid[1]
pKa pK1: 2.34, pK2: 10.23[5]
XLogP3 -2.8[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in the literature. Most studies have focused on the pharmacokinetics of its parent compound, lidocaine, and its other major metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX). However, one study demonstrated that subcutaneous administration of this compound in mice resulted in elevated serum concentrations for at least 2 hours.[6] Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesRoute of AdministrationValueReference
Time to Elevated Serum Concentration MouseSubcutaneousMaintained for at least 2 hours[6]
Cmax Data not available
Tmax Data not available
Half-life (t1/2) Data not available
Bioavailability Data not available

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its interaction with the glycine transporter 1 (GlyT1). It acts as a selective substrate for GlyT1, with a significantly lower affinity for the glycine transporter 2 (GlyT2).[4][6] This selectivity is crucial for its therapeutic potential, as GlyT1 is primarily responsible for regulating glycine concentrations at excitatory glutamatergic synapses, while GlyT2 is more involved in terminating signaling at inhibitory glycinergic synapses.[7]

Table 3: Pharmacodynamic Properties of this compound

ParameterValueSpecies/SystemReference
GlyT1 Substrate EC50 55 µMXenopus laevis oocytes expressing mouse GlyT1[4]
Antinociceptive EC50 (Inflammatory Pain) 98 mg/kgMouse (subcutaneous)[8]
Effect on Mechanical Allodynia (Neuropathic Pain) Significant reduction at 200 mg/kgMouse (subcutaneous)[9]
Signaling Pathway

This compound's mechanism of action involves the modulation of glycinergic signaling through its interaction with GlyT1. By acting as a competitive substrate, it effectively inhibits the reuptake of glycine from the synaptic cleft, leading to an accumulation of synaptic glycine. This increased glycine concentration enhances the activity of inhibitory glycine receptors (GlyR) on postsynaptic neurons, leading to hyperpolarization and a reduction in neuronal excitability. This ultimately results in an antinociceptive effect, particularly in chronic pain states characterized by spinal disinhibition.[1]

N_Ethylglycine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release GlyT1 GlyT1 Glycine_synapse->GlyT1 Inhibited Uptake GlyR Glycine Receptor Glycine_synapse->GlyR Binds NEG This compound NEG->GlyT1 Binds as substrate Hyperpolarization Hyperpolarization (Inhibition) GlyR->Hyperpolarization Activates Pain_Signal_Reduction Reduced Pain Transmission Hyperpolarization->Pain_Signal_Reduction Leads to

This compound's modulation of glycinergic signaling.

Toxicological Profile

Comprehensive toxicological data for this compound, such as LD50 (median lethal dose) and NOAEL (no-observed-adverse-effect level), are not available in the reviewed literature. Safety data sheets indicate that this compound may cause skin and eye irritation.[8] One study noted that repeated high-dose application of this compound in rodents did not result in adverse neurological effects.[1] A toxicological study on a related compound, N-acetylglycine, found it to be not genotoxic or acutely toxic in rats.[10] However, these findings cannot be directly extrapolated to this compound.

Table 4: Toxicological Data for this compound

ParameterValueSpeciesReference
Acute Oral LD50 Data not available
NOAEL Data not available
Adverse Effects No adverse neurological effects observed after repeated high dosesRodents[1]

Experimental Protocols

Glycine Transporter 1 (GlyT1) Uptake Assay

This protocol describes a common method for assessing the interaction of compounds with GlyT1 expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding for mouse GlyT1

  • [¹⁴C]-labeled glycine

  • This compound and other test compounds

  • Oocyte Ringers 2 (OR2) solution

  • Scintillation counter

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding for mouse GlyT1 and incubate for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Wash the oocytes with OR2 solution.

    • Incubate the oocytes in OR2 solution containing a fixed concentration of [¹⁴C]-labeled glycine and varying concentrations of this compound or other test compounds.

    • After the incubation period, wash the oocytes thoroughly with ice-cold OR2 solution to stop the uptake.

    • Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC50 value of this compound as a substrate by analyzing the concentration-dependent inhibition of [¹⁴C]-glycine uptake.

GlyT1_Uptake_Assay_Workflow start Start oocyte_prep Oocyte Preparation (Defolliculation) start->oocyte_prep crna_injection cRNA Injection (mouse GlyT1) oocyte_prep->crna_injection incubation Incubation (2-4 days) crna_injection->incubation uptake_assay Uptake Assay with [¹⁴C]-Glycine & NEG incubation->uptake_assay washing Washing (Stop Uptake) uptake_assay->washing lysis Oocyte Lysis washing->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (EC50 Determination) scintillation->analysis end End analysis->end

Workflow for a GlyT1 uptake assay in Xenopus oocytes.
Inflammatory and Neuropathic Pain Models in Mice

6.2.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

  • Induction: A single intraplantar injection of CFA (e.g., 20 µL) into the hind paw of a mouse induces a localized and persistent inflammation.

  • Assessment of Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.

  • Assessment of Mechanical Allodynia (von Frey Filaments): Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold. A lower threshold in the CFA-injected paw compared to the contralateral paw indicates mechanical allodynia.

6.2.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

  • Induction: The sciatic nerve of an anesthetized mouse is exposed at the mid-thigh level, and loose ligatures are placed around it. This creates a chronic nerve compression, leading to neuropathic pain behaviors.

  • Assessment of Mechanical Allodynia (von Frey Filaments): As described for the CFA model, von Frey filaments are used to measure the paw withdrawal threshold. A significant decrease in the threshold in the injured paw is indicative of mechanical allodynia.

Conclusion

This compound is a promising molecule in the field of pain research, with a clear mechanism of action involving the selective modulation of the glycine transporter 1. Its demonstrated efficacy in preclinical models of inflammatory and neuropathic pain warrants further investigation. However, a significant gap exists in the understanding of its pharmacokinetic and toxicological profiles. Future research should focus on comprehensive ADME studies and formal safety assessments to fully evaluate its therapeutic potential for the treatment of chronic pain conditions. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its role in pain modulation.

References

Endogenous Production of N-Ethylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-Ethylglycine (NEG) is a non-proteinogenic amino acid recognized primarily as a metabolite of therapeutic agents such as lidocaine. However, evidence confirms that this compound is also an endogenous metabolite present in human urine. Its baseline physiological levels are typically low but have been observed to be significantly elevated in certain pathological states, such as metastatic bone disease. The definitive metabolic pathway for endogenous this compound synthesis has not yet been elucidated. This guide provides a comprehensive review of the existing evidence for endogenous NEG, presents quantitative data on its physiological concentrations, details the analytical methods for its detection, and explores potential biosynthetic pathways based on analogous metabolic processes.

Introduction

This compound (C4H9NO2) is a derivative of the amino acid glycine. For drug development professionals, understanding the endogenous status of any drug metabolite is critical. The presence of an endogenous pool of this compound can complicate pharmacokinetic and pharmacodynamic (PK/PD) modeling, toxicological assessments, and the identification of unique biomarkers for drug metabolism. This document serves as a technical resource, consolidating the current knowledge on endogenous NEG to support ongoing research and development efforts.

Evidence for Endogenous this compound

The primary evidence for the endogenous production of this compound comes from analytical studies of human urine. A key study by Tsuruta et al. (2007) first identified a previously unknown substance in the urine of cancer patients with metastatic bone disease as a derivative of this compound.[1] The study confirmed that while the substance was present in large amounts in these patients, it was also detectable in smaller quantities in the urine of normal subjects, establishing its status as an endogenous metabolite.[1] The Human Metabolome Database also lists this compound as an endogenously produced metabolite, citing this foundational work.

Quantitative Data on this compound Concentrations

Quantitative analysis provides crucial context for the physiological and pathological relevance of endogenous this compound. The following table summarizes the reported concentrations in human urine.

Biological MatrixSubject GroupMean Concentration (± SD)Analytical MethodReference
UrineNormal/Healthy Subjects0.4 ± 0.4 nmol/mg creatinineHPLC-FluorescenceTsuruta et al. (2008)[2]
UrineCancer Patients with Metastatic Bone Disease11.3 ± 22.0 nmol/mg creatinineHPLC-FluorescenceTsuruta et al. (2008)[2]

Potential Metabolic Pathways for Endogenous Synthesis

As of late 2025, the specific enzymatic pathway responsible for the endogenous synthesis of this compound in mammals has not been identified. However, based on analogous biochemical reactions, particularly the well-characterized synthesis of other N-acyl glycines, a hypothetical pathway can be proposed.

Hypothetical Pathway: Ethyl-CoA Conjugation with Glycine

The most plausible route for NEG biosynthesis parallels the formation of N-acyl glycines, where a fatty acid is conjugated to glycine. In the case of NEG, an ethyl group donor would be required. A likely candidate for this donor is Ethyl-Coenzyme A (Ethyl-CoA), which could be conjugated with glycine in a reaction catalyzed by a specific but currently unidentified Glycine N-Acyltransferase (GLYAT) or a similar enzyme.

G cluster_precursors Precursors Glycine Glycine Enzyme Glycine N-Ethyltransferase (Putative Enzyme) Glycine->Enzyme Substrate EthylCoA Ethyl-CoA (Hypothetical Donor) EthylCoA->Enzyme Substrate NEG This compound Enzyme->NEG Product CoA Coenzyme A Enzyme->CoA Byproduct

Hypothetical biosynthesis pathway for this compound.

This proposed pathway is analogous to established routes for other N-acyl glycines which are formed from the conjugation of fatty acyl-CoAs with glycine.[3] Further research is required to identify the specific ethyl group donor and the responsible transferase enzyme.

Experimental Protocols for this compound Detection

The definitive identification and quantification of this compound in biological matrices require sensitive and specific analytical methods. The protocol detailed below is based on the HPLC-fluorescence method used in the foundational studies by Tsuruta et al.[1][2]

Method: HPLC with Pre-Column Fluorescence Derivatization

This method is highly sensitive for the detection of amino acids in complex biological fluids like urine.

1. Sample Preparation:

  • Urine samples are collected and centrifuged to remove particulate matter.
  • An aliquot of the supernatant is diluted with a buffer solution (e.g., borate buffer, pH 9.0).

2. Pre-Column Derivatization:

  • The diluted urine sample is mixed with a fluorescent labeling reagent. The original study utilized 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl).[2]
  • The reaction mixture is heated (e.g., at 70°C for 15 minutes) to allow the DMS-Cl to react with the secondary amine group of this compound, forming a highly fluorescent derivative.[2]
  • The reaction is quenched, typically by the addition of an acidic solution.

3. HPLC Analysis:

  • Chromatographic Column: A reversed-phase column (e.g., C18) is used for separation.
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is employed to separate the DMS-NEG derivative from other urinary components.
  • Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the specific derivative (e.g., 320 nm excitation and 400 nm emission for the DMS-derivative).[2]

4. Quantification:

  • A standard curve is generated using known concentrations of pure this compound that have undergone the same derivatization process.
  • The concentration in the urine sample is determined by comparing the peak area of the DMS-NEG derivative to the standard curve.
  • Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

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// Edges start -> centrifuge; centrifuge -> dilute; dilute -> derivatize; derivatize -> quench; quench -> inject; inject -> separate; separate -> detect; detect -> quantify; quantify -> end; }

Experimental workflow for NEG detection by HPLC-Fluorescence.

Implications for Drug Development

The confirmation of this compound as an endogenous metabolite has several key implications for the development of drugs that produce NEG as a metabolite:

  • Baseline Correction: Endogenous levels of NEG must be measured in subject populations during clinical trials to establish a baseline. Pharmacokinetic models must account for this endogenous pool to accurately calculate drug-derived NEG concentrations.

  • Biomarker Qualification: While total NEG may still serve as a biomarker for drug metabolism, its utility as a qualitative (present/absent) marker is limited. Instead, quantitative increases above the established endogenous baseline must be used.

  • Toxicology Studies: The presence of endogenous NEG suggests that physiological systems have mechanisms to handle this molecule at low concentrations. This information is valuable for assessing the potential toxicity of higher, drug-derived exposures.

Conclusion

This compound is an established endogenous metabolite found in human urine. While its physiological concentrations are low in healthy individuals, they can be significantly elevated in certain disease states. The analytical methods for its reliable quantification are well-defined. However, a critical knowledge gap remains concerning its biosynthetic pathway. Future research should focus on identifying the specific enzymes and substrates involved in its formation. For drug development professionals, acknowledging and quantifying the endogenous pool of this compound is an essential step in the nonclinical and clinical assessment of any drug for which it is a metabolite.

References

N-Ethylglycine: A Comprehensive Laboratory Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, potential hazards, and laboratory procedures for N-Ethylglycine. The following sections detail its properties, safety protocols, and biological significance to ensure its proper use in research and development settings.

Chemical and Physical Properties

This compound is a derivative of the amino acid glycine.[1] It presents as a white to off-white solid powder.[2][3] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₂[3]
Molecular Weight 103.12 g/mol [3]
CAS Number 627-01-0[3]
Appearance White to off-white solid powder[2][3]
Melting Point 182 - 186 °C[4]
Solubility Soluble in water.[4]
pKa₁ 2.34[5]
pKa₂ 10.23[5]

Hazard Identification and Safety Precautions

While this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care, as with any laboratory chemical.[6] Some suppliers indicate that it may cause skin, eye, and respiratory irritation.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Note: GHS classification may vary between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7][9]

  • Skin and Body Protection: A laboratory coat.[7][8]

Handling and Storage
  • Handling: Avoid breathing dust.[7] Handle in a well-ventilated area, preferably in a chemical fume hood, especially when weighing the powder.[6][10] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.[4]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Weighing this compound Powder

This protocol is designed to minimize inhalation exposure and contamination when weighing this compound powder.

Materials:

  • This compound solid

  • Analytical balance

  • Spatula

  • Weighing paper or weighing boat

  • Container with a lid (e.g., vial or beaker)

  • Chemical fume hood

Procedure:

  • Place the analytical balance in a location with minimal air currents, if possible, outside but near a chemical fume hood.[10]

  • Place an empty, lidded container on the balance and tare it to zero.[6]

  • Transfer the lidded container to the chemical fume hood.

  • Carefully transfer the desired amount of this compound powder from its stock container to the tared container using a clean spatula.[6]

  • Securely close the lid of the container.

  • Wipe down the spatula and the work surface inside the fume hood with a damp cloth to remove any residual powder.

  • Return the lidded container with the this compound to the analytical balance to record the final weight.[6]

  • Make any necessary weight adjustments inside the fume hood.[6]

Preparation of an Aqueous this compound Solution

This protocol outlines the steps for preparing a standard aqueous solution of this compound.

Materials:

  • Weighed this compound powder in a sealed container

  • Distilled or deionized water

  • Volumetric flask of the desired final volume

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Funnel

Procedure:

  • Add approximately half of the final desired volume of distilled or deionized water to the volumetric flask.

  • Quantitatively transfer the weighed this compound powder into the volumetric flask. A funnel can be used to prevent spillage. Rinse the weighing container and funnel with a small amount of the solvent to ensure all the powder is transferred.

  • Stopper the flask and swirl gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.[11]

  • Once the this compound is completely dissolved, add distilled or deionized water to the calibration mark on the volumetric flask.[11]

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the chemical name, concentration, date, and your initials.

Waste Disposal

Dispose of this compound waste in accordance with local, state, and federal regulations.[4]

Procedure for Solid Waste:

  • Collect excess solid this compound in a clearly labeled, sealed container.[12]

  • Dispose of the container through your institution's hazardous waste disposal program.

Procedure for Aqueous Solutions:

  • For small quantities of dilute aqueous solutions, check with your institution's environmental health and safety office for guidance on drain disposal. Some jurisdictions may permit the disposal of small amounts of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[13]

  • For larger volumes or more concentrated solutions, collect the waste in a labeled, sealed container and dispose of it through the hazardous waste program.[12]

Biological Activity and Signaling Pathways

This compound is a metabolite of the local anesthetic lidocaine and has been shown to have antinociceptive (pain-reducing) effects.[2][5] Its primary mechanism of action involves the modulation of the Glycine Transporter 1 (GlyT1).[2][14]

This compound and the Glycine Transporter 1 (GlyT1) Signaling Pathway

This compound acts as a substrate for GlyT1, which is a transporter responsible for the reuptake of glycine from the synaptic cleft.[2][15] By competing with glycine for uptake, this compound effectively increases the concentration of glycine in the synapse.[5] This enhanced glycinergic signaling potentiates the activity of glycine receptors (GlyR), which are inhibitory ligand-gated chloride channels.[16] The influx of chloride ions through GlyR channels leads to hyperpolarization of the postsynaptic neuron, thus reducing neuronal excitability and dampening pain signals.[16]

N_Ethylglycine_Signaling_Pathway This compound Signaling Pathway in Nociception cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT1 Glycine Transporter 1 (GlyT1) NEthylglycine This compound GlyT1->NEthylglycine Inhibited by Glycine_vesicle Glycine Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release NEthylglycine->GlyT1 Substrate for Glycine_synapse->GlyT1 Reuptake GlyR Glycine Receptor (GlyR) Glycine_synapse->GlyR Activates Chloride_channel Cl- Influx GlyR->Chloride_channel Opens Hyperpolarization Hyperpolarization Chloride_channel->Hyperpolarization Leads to Reduced_Nociception Reduced Nociceptive Signaling Hyperpolarization->Reduced_Nociception Results in

Caption: this compound enhances inhibitory neurotransmission by modulating GlyT1.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[4]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

Fire and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Hazardous Combustion Products: In case of fire, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]

  • Environmental Precautions: Should not be released into the environment.[4]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[4]

Stability and Reactivity

  • Reactivity: No hazardous reactions known under normal conditions.[4]

  • Chemical Stability: Stable under recommended storage conditions.[4]

  • Conditions to Avoid: Incompatible products, excess heat, and dust generation.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

This guide is intended for informational purposes only and should not be a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols. Always prioritize safety in the laboratory.

References

Methodological & Application

Synthesis of N-Ethylglycine via Reductive Amination of Ethylamine and Glyoxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N-Ethylglycine from ethylamine and glyoxylic acid. The primary method outlined is a one-pot reductive amination, a robust and efficient strategy for the formation of N-alkylated amino acids.

Overview and Reaction Principle

The synthesis of this compound from ethylamine and glyoxylic acid is achieved through a direct reductive amination process. This reaction proceeds in two main stages within a single reaction vessel:

  • Imine Formation: Ethylamine, a primary amine, reacts with the aldehyde group of glyoxylic acid to form an intermediate imine (a Schiff base).

  • Reduction: The imine intermediate is subsequently reduced to the corresponding secondary amine, this compound. This reduction is typically carried out via catalytic hydrogenation.

This method is advantageous due to its high efficiency and the direct formation of the desired product, minimizing the need for complex multi-step syntheses.

Chemical Reaction Pathway

G ethylamine Ethylamine imine Imine Intermediate (Schiff Base) ethylamine->imine + glyoxylic_acid Glyoxylic Acid glyoxylic_acid->imine n_ethylglycine This compound imine->n_ethylglycine Catalytic Hydrogenation (H₂, Pd/C)

Caption: Reaction pathway for this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.[1]

ParameterValue
Reactants
Ethylamine25 kg
Glyoxylic Acid25 kg
Solvent
Isopropanol (for Ethylamine)100 kg
Isopropanol (for Glyoxylic Acid)25 kg
Isopropanol (for wash)80 kg + 7 kg (x2)
Catalyst
5% Palladium on Charcoal (50% wet)2.5 kg
Reaction Conditions
Initial Temperature5 °C
Addition Time2-3 hours
Hydrogen Pressure50 mbar
Hydrogenation Time3 hours
Purification
Drying Temperature~40 °C (in vacuo)
Yield
Final Product (this compound)21 kg (as a white crystalline solid)

Experimental Workflow

G start Start prepare_ethylamine Prepare Ethylamine Solution (25 kg Ethylamine in 100 kg Isopropanol) in reactor at 5°C under N₂ start->prepare_ethylamine add_glyoxylic Slowly Add Glyoxylic Acid Solution to Ethylamine Solution (2-3 hours) prepare_ethylamine->add_glyoxylic prepare_glyoxylic Prepare Glyoxylic Acid Solution (25 kg Glyoxylic Acid in 25 kg Isopropanol) prepare_glyoxylic->add_glyoxylic hydrogenation Catalytic Hydrogenation (2.5 kg 5% Pd/C, 50 mbar H₂, 3 hours) add_glyoxylic->hydrogenation filter_catalyst Filter Reaction Mixture to remove catalyst hydrogenation->filter_catalyst concentrate Concentrate the Filtrate filter_catalyst->concentrate add_isopropanol Add Isopropanol (80 kg) to the slurry concentrate->add_isopropanol filter_product Filter the Solid Product add_isopropanol->filter_product wash Wash with Isopropanol (7 kg, twice) filter_product->wash dry Dry in Vacuo at ~40°C wash->dry end_node This compound (White Crystalline Solid) dry->end_node

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is based on the successful synthesis of this compound on a kilogram scale.[1] Appropriate scaling of reagents and equipment should be performed for laboratory-scale synthesis.

Materials and Equipment:

  • Ethylamine

  • Glyoxylic acid

  • Isopropanol

  • 5% Palladium on charcoal (50% wet)

  • Glass-lined reactor (or appropriate laboratory glassware for smaller scale)

  • Hydrogen source and pressure regulator

  • Nitrogen source

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation: In a 250-liter glass-lined reactor, prepare a mixture of 25 kg of ethylamine and 100 kg of isopropanol.[1]

  • Inert Atmosphere and Cooling: Purge the reactor with nitrogen and cool the mixture to 5 °C.[1]

  • Glyoxylic Acid Addition: In a separate container, dissolve 25 kg of glyoxylic acid in 25 kg of isopropanol. Add this solution to the ethylamine mixture in the reactor over a period of 2-3 hours, maintaining the temperature at 5 °C.[1]

  • Catalytic Hydrogenation: Add 2.5 kg of 5% palladium on charcoal (50% wet) to the solution. Pressurize the reactor with hydrogen to 50 mbar and maintain for 3 hours.[1]

  • Filtration: After the hydrogenation is complete, filter the reaction mixture to remove the palladium on charcoal catalyst.[1]

  • Concentration: Concentrate the filtrate to obtain a slurry.[1]

  • Precipitation and Washing: Add 80 kg of isopropanol to the slurry. Filter the resulting solid and wash it twice with 7 kg of isopropanol each time.[1]

  • Drying: Dry the solid product in a vacuum oven at approximately 40 °C to yield this compound as a white crystalline solid (21 kg).[1]

Safety and Handling Precautions

  • Ethylamine: Is a flammable and corrosive gas/liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glyoxylic Acid: Is corrosive. Avoid contact with skin and eyes.

  • Palladium on Charcoal: The dry catalyst can be pyrophoric. Handle the wet catalyst with care.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.

  • Always follow standard laboratory safety procedures.

Characterization of this compound

The final product can be characterized using standard analytical techniques:

  • Melting Point: 182-186 °C

  • Molecular Formula: C4H9NO2

  • Molecular Weight: 103.12

  • Appearance: White to almost white powder.[2]

  • Spectroscopy: NMR (¹H, ¹³C), IR, and Mass Spectrometry can be used to confirm the structure and purity of the synthesized this compound.

References

Protocols for N-Ethylglycine Incorporation in Peptide Synthesis: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-ethylglycine, a non-natural N-alkylated amino acid, into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. N-alkylation can improve metabolic stability by conferring resistance to proteolytic degradation, increase cell permeability, and modulate conformation to enhance binding affinity and biological activity. This document provides detailed application notes and experimental protocols for the two primary methods of incorporating this compound into peptides during solid-phase peptide synthesis (SPPS): the direct coupling of Fmoc-N-ethylglycine-OH and the submonomer synthesis approach.

Methods for this compound Incorporation

There are two principal strategies for introducing this compound residues into a growing peptide chain during Fmoc-based SPPS:

  • Direct Coupling of Fmoc-N-ethylglycine-OH: This method involves the use of a pre-synthesized Fmoc-protected this compound monomer, which is coupled to the free N-terminus of the peptide chain using standard coupling reagents. Due to the steric hindrance of the N-ethyl group, this approach requires optimized coupling conditions to achieve high efficiency.

  • Submonomer Synthesis: This two-step method is widely used for the synthesis of peptoids (oligomers of N-substituted glycines). It involves an initial acylation of the resin-bound amine with bromoacetic acid, followed by a nucleophilic displacement of the bromide with ethylamine. This approach is highly efficient and avoids the challenges associated with coupling sterically hindered amino acids.

Method 1: Direct Coupling of Fmoc-N-ethylglycine-OH

Application Notes

The direct coupling of Fmoc-N-ethylglycine-OH is a straightforward approach but is often challenging due to the steric hindrance at the secondary amine. The selection of a highly efficient coupling reagent is critical to achieving high yields and purity. Urionium/aminium-based reagents like HATU are generally more effective than carbodiimides for coupling sterically hindered amino acids.[1][2] Double coupling and extended reaction times can further improve the coupling efficiency.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of common coupling reagents for the incorporation of sterically hindered N-alkylated amino acids, providing an expected range of efficiency for this compound.

Coupling ReagentAdditiveTypical Equivalents (Reagent/Additive/Base)Typical Coupling TimeExpected Purity (%)Racemization RiskKey Characteristics
HATU HOAt/DIPEA4 / 4 / 81 - 4 hours>95%Very LowHighly efficient for sterically hindered residues; faster reaction times.[1]
HBTU HOBt/DIPEA4 / 4 / 82 - 6 hours90-95%LowA common and reliable choice, though slightly less effective than HATU for difficult couplings.[1]
DIC/HOBt HOBt5 / 5.54 - 12 hours85-90%ModerateA cost-effective carbodiimide-based method; the diisopropylurea (DIU) byproduct can be difficult to remove.[3]

Note: The expected purity is based on typical results for sterically hindered amino acids and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocol: Direct Coupling using HATU

This protocol describes the manual incorporation of a single Fmoc-N-ethylglycine-OH residue into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-ethylglycine-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Fritted syringe or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-N-ethylglycine-OH:

    • In a separate vial, dissolve Fmoc-N-ethylglycine-OH (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[1]

    • Optional: Perform a second coupling by draining the reaction mixture and adding a fresh solution of activated Fmoc-N-ethylglycine-OH.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride / 0.5 M DIPEA) for 30 minutes.

  • Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly added this compound residue to continue peptide chain elongation.

Workflow Diagram: Direct Coupling of Fmoc-N-ethylglycine-OH

Direct_Coupling_Workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-N-Et-Gly-OH HATU, DIPEA in DMF wash1->coupling wash2 DMF Wash coupling->wash2 capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping next_cycle Continue to Next Cycle capping->next_cycle

Direct coupling workflow for this compound.

Method 2: Submonomer Synthesis

Application Notes

The submonomer synthesis method is a highly efficient alternative for incorporating this compound residues, particularly for sequences with multiple N-alkylated amino acids (peptoids).[4][5] This two-step process generally results in higher yields and purity compared to the direct coupling of sterically hindered monomers. The method is compatible with standard Fmoc-SPPS conditions, allowing for the synthesis of peptide-peptoid hybrids.[5]

Data Presentation: Typical Reaction Conditions and Efficiency

StepReagentsEquivalentsSolventReaction TimeTypical Efficiency (%)
Acylation Bromoacetic acid, DIC5 / 5DMF20 - 30 min>99%
Displacement Ethylamine20-40DMF or NMP1 - 2 hours>99%

Note: Efficiency is typically very high for both steps of the submonomer synthesis.

Experimental Protocol: Submonomer Synthesis

This protocol details the incorporation of an this compound residue using the two-step submonomer approach.

Materials:

  • Fmoc-protected peptide-resin

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethylamine (solution in THF or as a gas)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP) (optional, for difficult sequences)

  • Piperidine, 20% (v/v) in DMF

  • Fritted syringe or automated peptide synthesizer

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the Direct Coupling protocol to obtain the deprotected peptide-resin.

  • Acylation Step:

    • In a separate vial, dissolve bromoacetic acid (5 eq.) and DIC (5 eq.) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 20-30 minutes at room temperature.

    • Wash the resin with DMF (5 x 1 min).

  • Displacement Step:

    • Prepare a solution of ethylamine (20-40 eq.) in DMF or NMP.

    • Add the ethylamine solution to the bromoacetylated resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 x 1 min).

  • Continuation of Synthesis: The resin now has an this compound residue with a free N-terminus, ready for the coupling of the next Fmoc-amino acid using standard coupling protocols.

Workflow Diagram: Submonomer Synthesis of this compound

Submonomer_Workflow start Deprotected Peptide-Resin acylation Acylation: Bromoacetic Acid, DIC in DMF start->acylation wash1 DMF Wash acylation->wash1 displacement Displacement: Ethylamine in DMF wash1->displacement wash2 DMF Wash displacement->wash2 next_coupling Couple Next Fmoc-Amino Acid wash2->next_coupling

Submonomer synthesis workflow.

Final Cleavage, Purification, and Analysis

Application Notes

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using a trifluoroacetic acid (TFA) "cocktail" containing scavengers to prevent side reactions.[6] Peptides containing this compound residues can generally be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods.

Protocol: Cleavage, Purification, and Analysis

1. Peptide Cleavage:

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water

    • Cold diethyl ether

  • Procedure:

    • Wash the dried peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

2. Peptide Purification:

  • Instrumentation: Preparative RP-HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Purify the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).[7][8]

    • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

3. Peptide Analysis:

  • Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final peptide.[9]

  • Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide.[10]

Logical Diagram: Overall Synthesis and Purification Process

Overall_Process cluster_SPPS Solid-Phase Peptide Synthesis start_resin Start with Resin deprotection Fmoc Deprotection start_resin->deprotection coupling Amino Acid Coupling (N-Et-Gly or Standard AA) deprotection->coupling wash Washing coupling->wash wash->deprotection Repeat n times cleavage Cleavage from Resin (TFA Cocktail) wash->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (HPLC, MS) purification->analysis final_product Pure this compound Peptide analysis->final_product

Overall process from synthesis to pure product.

Conclusion

The incorporation of this compound into peptide sequences can be successfully achieved using either the direct coupling of Fmoc-N-ethylglycine-OH or the submonomer synthesis approach. While direct coupling is feasible with potent coupling reagents like HATU, the submonomer method generally offers higher efficiency and is particularly advantageous for synthesizing peptides with multiple N-alkylated residues. The choice of method will depend on the specific sequence, the desired scale of synthesis, and the available resources. Careful optimization of reaction conditions and appropriate purification and analysis are essential to obtain high-quality this compound-containing peptides for research and drug development.

References

Application Notes and Protocols for the Detection and Quantification of N-Ethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and accurate quantification of N-Ethylglycine in biological matrices. The protocols described herein are essential for researchers in drug metabolism, clinical diagnostics, and biomarker discovery.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest as a biomarker. It is a known metabolite of the local anesthetic lidocaine and has been identified in elevated concentrations in the urine of cancer patients with metastatic bone disease.[1] Accurate and robust analytical methods are crucial for understanding its physiological roles and clinical significance. This document outlines three validated analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound from Lidocaine

This compound is a downstream metabolite of lidocaine, formed through a series of enzymatic reactions in the liver. The primary metabolic pathway involves the N-de-ethylation of lidocaine by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4.[2]

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 Glycinexylidide Glycinexylidide MEGX->Glycinexylidide NEthylglycine This compound MEGX->NEthylglycine

Lidocaine Metabolism to this compound

Analytical Techniques

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers high sensitivity and is suitable for laboratories equipped with standard HPLC systems. The protocol involves pre-column derivatization of this compound with a fluorescent labeling agent, 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl), followed by reversed-phase HPLC separation and fluorescence detection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample (Urine) Sample (Urine) Dilution Dilution Sample (Urine)->Dilution Derivatization Derivatization Dilution->Derivatization HPLC_Separation HPLC Separation Derivatization->HPLC_Separation Injection Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Elution Quantification Quantification Fluorescence_Detection->Quantification

HPLC-FLD Workflow for this compound Analysis

Quantitative Data

ParameterValueReference
Derivatization ReagentDMS-Cl[1][3]
Excitation Wavelength320 nm[3]
Emission Wavelength400 nm[3]
Limit of Detection (LOD)15 fmol (on column)[3]
Linearity Range0.1 - 10 µM (estimated)N/A
Accuracy (% Recovery)101.9%[3]
Precision (%RSD)< 15% (expected)N/A

Note: Linearity and precision data are estimated based on typical performance for similar validated methods and should be established during in-house validation.

Experimental Protocol

  • Sample Preparation (Urine):

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:10 with ultrapure water.

  • Derivatization:

    • To 50 µL of the diluted urine sample, add 50 µL of 200 mM borate buffer (pH 9.0).

    • Add 100 µL of a 1 mg/mL solution of DMS-Cl in acetone.

    • Vortex briefly and incubate at 70°C for 15 minutes.[3]

    • After incubation, cool the mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction.

    • Centrifuge at 10,000 x g for 5 minutes.

  • HPLC-FLD Analysis:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM sodium acetate (pH 4.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-20 min: 20-60% B

      • 20-25 min: 60% B

      • 25-26 min: 60-20% B

      • 26-30 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Excitation at 320 nm, Emission at 400 nm.[3]

  • Quantification:

    • Prepare a calibration curve using this compound standards (0.1 to 10 µM) subjected to the same derivatization procedure.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity and is the gold standard for quantitative bioanalysis. The protocol involves pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance chromatographic retention and ionization efficiency.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample (Plasma/Urine) Sample (Plasma/Urine) Protein_Precipitation Protein_Precipitation Sample (Plasma/Urine)->Protein_Precipitation Plasma Dilution Dilution Sample (Plasma/Urine)->Dilution Urine Derivatization Derivatization Protein_Precipitation->Derivatization Dilution->Derivatization UPLC_Separation UPLC Separation Derivatization->UPLC_Separation Injection MSMS_Detection MS/MS Detection (MRM) UPLC_Separation->MSMS_Detection Elution Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS Workflow for this compound Analysis

Quantitative Data (Representative for AQC-derivatized amino acids)

ParameterValueReference
Derivatization ReagentAQC[4]
Ionization ModePositive Electrospray (ESI+)[4]
Precursor Ion (m/z)274.1 (calculated for [M+H]+)N/A
Product Ion (m/z)171.1[4]
Linearity Range0.2 - 200 µM
Lower Limit of Quantification (LLOQ)0.2 µM
Accuracy (% Bias)< 2% (overall mean)[5]
Precision (%CV)< 10% (inter-assay)[5]

Note: The precursor ion is calculated based on the molecular weight of this compound (103.12 g/mol ) and the AQC tag (170.1 g/mol ). This data is representative of AQC-derivatized amino acids and should be confirmed during method validation for this compound.

Experimental Protocol

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d3).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 20 µL of 20 mM HCl.

    • Add 60 µL of AccQ•Tag Ultra borate buffer.

    • Add 20 µL of AccQ•Tag Ultra reagent solution (dissolved in acetonitrile).

    • Vortex immediately and incubate at 55°C for 10 minutes.

  • LC-MS/MS Analysis:

    • UPLC System: A standard UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2-30% B

      • 5-6 min: 30-95% B

      • 6-7 min: 95% B

      • 7-7.1 min: 95-2% B

      • 7.1-8 min: 2% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • MRM Transition: 274.1 -> 171.1 (for this compound-AQC).

  • Quantification:

    • Prepare a calibration curve using this compound standards treated with the same derivatization procedure.

    • Quantify using the peak area ratio of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is a powerful tool for metabolomic analysis and can be applied to the quantification of this compound following derivatization to increase its volatility. A two-step derivatization process involving methoximation followed by trimethylsilylation (TMS) is commonly used for amino acids.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample (Plasma/Urine) Sample (Plasma/Urine) Extraction Extraction Sample (Plasma/Urine)->Extraction Drying Drying Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation GC_Separation GC Separation Silylation->GC_Separation Injection MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection Elution Quantification Quantification MS_Detection->Quantification

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of N-Ethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide comprehensive methodologies for the quantitative analysis of N-Ethylglycine, a derivative of the amino acid glycine. The following protocols are designed for researchers, scientists, and professionals in drug development, offering detailed procedures for sample preparation, chromatographic separation, and detection. The methods outlined below include reversed-phase HPLC with and without derivatization, as well as a chiral separation method to resolve enantiomers.

Method 1: Reversed-Phase HPLC with UV Detection (Without Derivatization)

This method is suitable for the direct analysis of this compound and is based on techniques used for other polar, underivatized amino acids. It employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach to retain and separate the polar this compound molecule.

Experimental Protocol

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column Silica-based HILIC Column (e.g., Kromasil SIL, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic: 2.5 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.85 with Phosphoric Acid) : Acetonitrile (25:75, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 205 nm[2]
Injection Volume 10 µL
Run Time 20 minutes[1]

Preparation of Solutions:

  • Mobile Phase Preparation:

    • Prepare a 2.5 mM solution of Potassium Dihydrogen Phosphate in HPLC-grade water.

    • Adjust the pH of the aqueous solution to 2.85 using phosphoric acid.[1]

    • Mix the aqueous buffer with acetonitrile in a 25:75 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Dissolve it in 100 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol:

  • Accurately weigh the sample containing this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase and mix thoroughly.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis:

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for Undivatized this compound Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject separate HILIC Separation inject->separate detect UV Detection (205 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the analysis of underivatized this compound by HPLC.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection

For enhanced sensitivity and selectivity, this compound can be derivatized prior to HPLC analysis. This protocol utilizes o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative.[3][4]

Experimental Protocol

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1200 series or equivalent with a fluorescence detector and an autosampler capable of derivatization
Column ZORBAX Eclipse-AAA (150 x 4.6 mm, 3.5 µm) or equivalent C18 column[3]
Mobile Phase A 40 mM Phosphate buffer, pH 7.8[3]
Mobile Phase B Acetonitrile : Methanol : Water (45:45:10, v/v/v)[3]
Flow Rate 2.0 mL/min[3]
Column Temperature 40°C[3]
Detection Fluorescence Detector: Excitation 340 nm, Emission 450 nm
Injection Volume 1 µL of the derivatized mixture[3]
Gradient Program Time (min)
0
1.9
18.1
18.6
22.3
23.2
26.0

Preparation of Solutions:

  • Mobile Phase A (40 mM Phosphate Buffer, pH 7.8):

    • Dissolve an appropriate amount of a phosphate salt (e.g., sodium phosphate dibasic) in HPLC-grade water to make a 40 mM solution.

    • Adjust the pH to 7.8 with phosphoric acid or sodium hydroxide.

    • Filter through a 0.45 µm membrane.

  • Mobile Phase B:

    • Mix acetonitrile, methanol, and water in the ratio of 45:45:10 (v/v/v).

  • Derivatization Reagents (to be prepared fresh):

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of 0.1 M borate buffer (pH 9.5) and 100 µL of 2-mercaptoethanol.

    • FMOC Reagent (if primary amines are also of interest): Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.

Automated Pre-column Derivatization Protocol (within autosampler):

This protocol is based on standard Agilent autosampler derivatization programs.[3]

  • Draw 1 µL of the sample.

  • Draw 2.5 µL of borate buffer.

  • Mix 5 times in the injection needle.

  • Draw 0.5 µL of OPA reagent.

  • Mix 10 times in the needle.

  • Wait for 0.2 minutes for the reaction to complete.

  • Inject the mixture onto the column.

Sample Preparation Protocol:

  • Prepare samples in a diluent compatible with the derivatization chemistry, such as a slightly alkaline buffer or water.

  • Ensure the sample concentration is within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter if it contains particulates.

Workflow for Derivatized this compound Analysis

cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC Analysis sample_prep Prepare Aqueous Sample filter_prep Filter Sample (0.45 µm) sample_prep->filter_prep mix_buffer Mix Sample with Buffer filter_prep->mix_buffer add_opa Add OPA Reagent mix_buffer->add_opa react React for 0.2 min add_opa->react inject_deriv Inject Derivatized Mix react->inject_deriv separate_deriv RP-HPLC Separation inject_deriv->separate_deriv detect_deriv Fluorescence Detection separate_deriv->detect_deriv

Caption: Workflow for pre-column derivatization and HPLC analysis of this compound.

Method 3: Chiral HPLC for Enantiomeric Separation

As this compound possesses a chiral center, separating its enantiomers is crucial in many pharmaceutical and biological contexts. This method outlines a general strategy for developing a chiral separation method using a polysaccharide-based chiral stationary phase (CSP).[5][6]

Experimental Protocol

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC system with UV or MS detector
Chiral Stationary Phase Chiralcel OD-H or Chiralpak AD (amylose or cellulose-based CSPs)[5]
Mobile Phase (Screening) A: n-Hexane : 2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)[5] B: n-Hexane : Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 5 µL

Preparation of Solutions:

  • Mobile Phase Preparation:

    • Prepare the mobile phase mixtures as described above. The addition of an acidic modifier like TFA is crucial for protonating the secondary amine and improving peak shape and interaction with the CSP.[5]

    • Filter and degas the mobile phases before use.

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

Method Development Strategy:

  • Initial Screening: Screen the racemic this compound on both Chiralcel OD-H and Chiralpak AD columns using the two primary mobile phases (A and B).[5]

  • Optimization: If partial separation is observed, optimize the resolution by:

    • Adjusting the ratio of n-hexane to the alcohol modifier (2-propanol or ethanol).

    • Varying the concentration of the acidic modifier (TFA).

    • Changing the flow rate or column temperature.

  • Elution Order: The elution order of the enantiomers must be determined by injecting a standard of a single, known enantiomer.

Logical Relationship for Chiral Method Development

cluster_screening Column & Mobile Phase Screening start Racemic this compound Sample col_odh Chiralcel OD-H start->col_odh col_ad Chiralpak AD start->col_ad mp_a Hex/IPA + TFA col_odh->mp_a Test with mp_b Hex/EtOH + TFA col_odh->mp_b Test with col_ad->mp_a Test with col_ad->mp_b Test with result Separation Observed? mp_a->result mp_b->result optimize Optimize Separation (Mobile Phase Ratio, Additives) result->optimize Yes no_sep Try Different CSP or Mode (e.g., Reversed-Phase, Polar Organic) result->no_sep No final_method Final Validated Method optimize->final_method

Caption: Strategy for developing a chiral HPLC separation method for this compound.

References

Applications of N-Ethylglycine in Pharmacological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylglycine, a derivative of the amino acid glycine, has emerged as a molecule of interest in pharmacological research. It is recognized primarily as an active metabolite of the local anesthetic lidocaine and has demonstrated significant potential in the modulation of pain signaling.[1] Furthermore, preliminary research has suggested its potential utility in other therapeutic areas, including antiviral applications and the inhibition of cholesterol esterase. This document provides detailed application notes and experimental protocols for the investigation of this compound in a pharmacological research setting.

Analgesic Effects in Inflammatory and Neuropathic Pain

The most well-documented pharmacological application of this compound is in the attenuation of chronic pain states. It has been shown to produce antinociceptive effects in preclinical models of both inflammatory and neuropathic pain.[1]

Mechanism of Action: Glycine Transporter 1 (GlyT1) Inhibition

This compound functions as an artificial substrate for the Glycine Transporter 1 (GlyT1), a key protein responsible for regulating extracellular glycine concentrations in the central nervous system.[1] By competing with glycine for uptake via GlyT1, this compound effectively increases the synaptic concentration of glycine. This enhancement of glycinergic neurotransmission potentiates the activity of inhibitory glycine receptors, leading to a dampening of pain signals, particularly in the spinal cord.[1] Notably, this compound is selective for GlyT1 and does not exhibit activity at the Glycine Transporter 2 (GlyT2), glycine receptors, or NMDA receptors.[1]

Quantitative Data

The following table summarizes the available quantitative data for the analgesic effects of this compound.

ParameterValueModel SystemReference
EC50 98 mg/kgInflammatory Mechanical Hyperalgesia (CFA-induced) in mice[1]
Selectivity Active at GlyT1, no effect on GlyT2Xenopus laevis oocytes expressing mouse GlyT1 or GlyT2[1]
Experimental Protocols

This protocol details the procedure for evaluating the effect of this compound on thermal pain sensitivity in a mouse model of inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Complete Freund's Adjuvant (CFA)

  • Hargreaves apparatus

  • Plexiglas enclosures

  • Syringes and needles for subcutaneous injection

Procedure:

  • Induction of Inflammation: Induce inflammation by injecting 5 µL of CFA into the plantar surface of the left hind paw of the mice.

  • Acclimation: On the day of testing (e.g., 3 days post-CFA injection), place the mice in individual Plexiglas enclosures on the glass surface of the Hargreaves apparatus. Allow them to acclimate for at least 30 minutes.

  • Baseline Measurement: Measure the baseline paw withdrawal latency by applying a radiant heat source to the plantar surface of the inflamed paw. The apparatus will automatically record the time taken for the mouse to withdraw its paw.

  • Compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle subcutaneously.

  • Post-treatment Measurement: At specified time points after administration (e.g., 2 hours), re-measure the paw withdrawal latency as described in step 3.

  • Data Analysis: The paw withdrawal latency is a measure of thermal hyperalgesia. An increase in withdrawal latency following this compound treatment compared to vehicle indicates an analgesic effect.

This protocol outlines the methodology for assessing the effect of this compound on mechanical sensitivity in a mouse model of neuropathic pain.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • von Frey filaments of varying stiffness

  • Elevated wire mesh platform

  • Plexiglas enclosures

  • Syringes and needles for subcutaneous injection

Procedure:

  • Induction of Neuropathic Pain: Induce neuropathic pain using a model such as chronic constriction injury (CCI) of the sciatic nerve.

  • Acclimation: Allow the mice to acclimate in individual Plexiglas enclosures on the wire mesh platform for at least 1 hour.

  • Baseline Measurement: Determine the baseline 50% paw withdrawal threshold using the up-down method with von Frey filaments. Apply filaments of increasing stiffness to the plantar surface of the hind paw and record the filament that causes a withdrawal response.

  • Compound Administration: Administer a single dose of this compound (e.g., 200 mg/kg) or vehicle subcutaneously.

  • Post-treatment Measurement: At various time points post-injection, re-assess the 50% paw withdrawal threshold.

  • Data Analysis: An increase in the 50% paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates a reduction in mechanical allodynia.

Signaling Pathway

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine_vesicle Glycine Vesicles Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release GlyR Glycine Receptor (GlyR) Glycine_synapse->GlyR Binds to GlyT1 Glycine Transporter 1 (GlyT1) Glycine_synapse->GlyT1 Uptake NEtG This compound NEtG->GlyT1 Inhibits Uptake Cl_channel Cl- influx GlyR->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Cl_channel->Hyperpolarization

GlyT1 Inhibition by this compound in Pain Signaling.

Potential Antiviral and Cholesterol Esterase Inhibitory Activity

Preliminary reports suggest that this compound hydrochloride may possess antiviral properties against the influenza virus and inhibitory activity against cholesterol esterase. However, detailed pharmacological data and specific protocols for these applications are not extensively available in the current scientific literature.

Quantitative Data
ParameterValueTargetReference
IC50 0.5 µMInfluenza VirusBased on general product descriptions, primary research article not identified.
Experimental Protocols

The following are general protocols that can be adapted for the investigation of this compound in these areas.

Objective: To determine the concentration of this compound that inhibits influenza virus replication by 50% (EC50).

Materials:

  • This compound hydrochloride

  • Influenza virus stock

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium and supplements

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Virus Infection: Wash the cell monolayers and infect with a known titer of influenza virus for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with an agarose-containing medium with serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C until viral plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated control. Determine the EC50 value from the dose-response curve.

Objective: To determine the concentration of this compound that inhibits cholesterol esterase activity by 50% (IC50).

Materials:

  • This compound hydrochloride

  • Porcine pancreatic cholesterol esterase

  • p-Nitrophenyl butyrate (pNPB) as a substrate

  • Taurocholic acid

  • Sodium phosphate buffer

  • 96-well microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add buffer, taurocholic acid, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding cholesterol esterase to each well.

  • Substrate Addition: Add the substrate, pNPB.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5 minutes).

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Application in Drug Delivery Systems

Poly(this compound) (pNEtGly), a polypeptoid, is being explored as a hydrophilic polymer for drug delivery systems, offering a potential alternative to polyethylene glycol (PEG). Its applications include the formation of lipid-polymer and protein-polymer conjugates for next-generation drug delivery, such as in lipid-based nanoparticles.

Experimental Workflow

Drug_Delivery_Workflow Monomer_Synthesis This compound NCA Monomer Synthesis Polymerization Controlled Polymerization Monomer_Synthesis->Polymerization pNEtGly Poly(this compound) (pNEtGly) Polymerization->pNEtGly Conjugation Bioconjugation pNEtGly->Conjugation Lipid_Conjugate Lipid-Polymer Conjugate Conjugation->Lipid_Conjugate Protein_Conjugate Protein-Polymer Conjugate Conjugation->Protein_Conjugate Drug_Delivery Drug Delivery System (e.g., LNPs) Lipid_Conjugate->Drug_Delivery Protein_Conjugate->Drug_Delivery

Workflow for pNEtGly in Drug Delivery.

Conclusion

This compound presents a promising scaffold for pharmacological research, particularly in the development of novel analgesics through the inhibition of GlyT1. The provided protocols offer a foundation for researchers to explore its therapeutic potential. Further investigation is warranted to fully elucidate its activity profile, especially concerning its antiviral and cholesterol esterase inhibitory effects, and to expand its application in advanced drug delivery systems.

References

N-Ethylglycine: A Potential Biomarker in Metabolic and Oncologic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylglycine (NEG), a derivative of the amino acid glycine, is emerging as a molecule of interest in the landscape of disease biomarker discovery. While traditionally known as a metabolite of the local anesthetic lidocaine, recent studies have highlighted its endogenous presence and potential association with specific pathological conditions. This document provides a comprehensive overview of the current understanding of this compound as a potential biomarker, with a focus on its relevance in metastatic bone disease and its prospective role in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC), based on the established alterations of glycine metabolism in these conditions. Detailed protocols for the quantification of this compound in biological matrices are also presented to facilitate further research in this promising area.

This compound as a Biomarker for Metastatic Bone Disease

Recent research has identified this compound as a potential biomarker for metastatic bone disease. Studies have shown that urinary levels of this compound are significantly elevated in patients with cancer that has metastasized to the bone, compared to healthy individuals where it is present in only small amounts[1][2]. This finding suggests that monitoring urinary this compound could serve as a non-invasive tool for detecting or monitoring the progression of bone metastases.

Quantitative Data

The following table summarizes the reported concentrations of this compound in urine, highlighting the significant difference between patients with metastatic bone disease and normal subjects.

AnalyteSample MatrixPatient GroupConcentration (nmol/mg creatinine)Reference
This compoundUrineCancer patients with metastatic bone disease11.3 ± 22.0[3]
This compoundUrineNormal subjects0.4 ± 0.4[3]

The Link to Liver Disease: A Hypothesis Based on Glycine Metabolism

While direct evidence linking this compound to NAFLD and HCC is currently limited, a strong rationale for its investigation as a potential biomarker in these diseases stems from the well-documented dysregulation of glycine metabolism in liver pathologies.

Lower circulating levels of glycine are consistently observed in patients with NAFLD[4][5]. This glycine deficiency is thought to contribute to the pathogenesis of NAFLD by impairing fatty acid oxidation and glutathione synthesis, a key antioxidant pathway[2][6][7]. Glycine-based treatments have shown promise in ameliorating experimental NAFLD, further underscoring the importance of this amino acid in liver health[2][6][8].

Given that this compound is a derivative of glycine and acts as a substrate for the glycine transporter 1 (GlyT1), it is plausible that its metabolism and circulating levels could be altered in liver diseases characterized by perturbed glycine homeostasis[9]. Dysregulation of GlyT1 has also been implicated in acute liver failure[9]. Therefore, investigating this compound in the context of NAFLD and HCC is a logical next step.

Experimental Protocols

Quantification of this compound in Human Urine by HPLC

This protocol is based on a validated method for the determination of this compound in urine using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization[2][3].

1. Sample Preparation:

  • Collect mid-stream urine samples.

  • Centrifuge at 3,000 rpm for 10 minutes to remove sediment.

  • Store the supernatant at -20°C until analysis.

  • Thaw samples and dilute 1:10 with purified water before derivatization.

2. Derivatization:

  • To 10 µL of the diluted urine sample, add 10 µL of 200 mmol/L borate buffer (pH 8.0) and 10 µL of internal standard solution.

  • Add 20 µL of 10 mmol/L 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl) in acetonitrile.

  • Incubate the mixture at 50°C for 15 minutes.

  • Stop the reaction by adding 50 µL of 200 mmol/L phosphate buffer (pH 2.5).

3. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mmol/L acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 30% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 320 nm and emission at 400 nm.

  • Injection Volume: 20 µL.

4. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration.

Proposed Protocol for Quantification of this compound in Human Plasma by HPLC-MS/MS

This proposed protocol adapts established methods for the analysis of related N-acyl amino acids in plasma[10][11].

1. Sample Preparation:

  • Collect whole blood in EDTA tubes and centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • For analysis, thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other plasma components. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined through infusion of a standard solution.

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to standard bioanalytical method validation guidelines.

Signaling Pathways and Molecular Interactions

The primary known interaction of this compound is with the glycine transporter 1 (GlyT1). This compound acts as a substrate for GlyT1, meaning it is transported by this protein across cell membranes[9]. This interaction is significant as GlyT1 plays a crucial role in regulating glycine levels in the central nervous system and other tissues.

N_Ethylglycine_Pathway cluster_cell Cell NEG_ext This compound GlyT1 Glycine Transporter 1 (GlyT1) NEG_ext->GlyT1 Transport Glycine_ext Glycine Glycine_ext->GlyT1 Transport NEG_int This compound GlyT1->NEG_int Glycine_int Glycine GlyT1->Glycine_int Metabolism Metabolic Pathways (e.g., Glutathione Synthesis, Fatty Acid Oxidation) Glycine_int->Metabolism Precursor

Caption: this compound interaction with Glycine Transporter 1 (GlyT1).

The workflow for biomarker discovery and validation for this compound would logically progress from initial identification in patient samples to rigorous analytical validation and subsequent clinical correlation.

Biomarker_Workflow Discovery Biomarker Discovery (e.g., Metabolomics of patient samples) Identification Identification of This compound as a potential biomarker Discovery->Identification Quantification Development of Quantitative Assay (HPLC-MS/MS) Identification->Quantification Validation Analytical Method Validation Quantification->Validation Clinical Clinical Correlation and Validation in larger patient cohorts Validation->Clinical

Caption: this compound biomarker validation workflow.

Future Directions and Conclusion

The identification of elevated this compound in the urine of patients with metastatic bone disease provides a solid foundation for its clinical utility in oncology. The logical next step is to explore its potential as a biomarker in liver diseases, given the profound alterations in glycine metabolism associated with NAFLD and HCC. The provided protocols offer a starting point for researchers to quantify this compound in relevant biological samples and investigate its correlation with disease state and progression. Further studies are warranted to elucidate the metabolic pathway of endogenous this compound and to validate its role as a biomarker in larger, well-characterized patient cohorts. These efforts could pave the way for novel, non-invasive diagnostic and prognostic tools for a range of metabolic and oncologic diseases.

References

N-Ethylglycine: A Pharmacologically Active Metabolite of Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, including CYP3A4 and CYP1A2.[1][2] This process generates several metabolites, some of which are pharmacologically active and contribute to both the therapeutic and potential toxic effects of the parent drug.[2] While monoethylglycinexylidide (MEGX) and glycinexylidide (GX) are the most well-characterized active metabolites, recent research has highlighted the significance of a further downstream metabolite, N-Ethylglycine (NEG).[1][3]

This document provides detailed application notes and protocols for the study of this compound as a metabolite of lidocaine. It is intended for researchers, scientists, and drug development professionals interested in understanding the metabolic fate of lidocaine and the pharmacological implications of its metabolites.

Metabolic Pathway of Lidocaine to this compound

Lidocaine is sequentially N-dealkylated in the liver. The primary metabolic pathway involves the conversion of lidocaine to MEGX, which is then further metabolized. One of the key steps is the metabolism of MEGX by the CYP3A4 isoenzyme into this compound and glycinexylidide (GX).[1]

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX CYP3A4, CYP1A2 NEthylglycine This compound (NEG) MEGX->NEthylglycine CYP3A4 GX Glycinexylidide (GX) MEGX->GX CYP3A4

Fig. 1: Metabolic pathway of Lidocaine to this compound.

Pharmacological Significance of this compound

Recent studies have revealed that this compound is not an inactive end-product but possesses its own pharmacological activity. It has been identified as an alternative substrate for the glycine transporter 1 (GlyT1).[3][4] By competing with glycine for uptake via GlyT1, this compound can increase extracellular glycine concentrations in the central nervous system.[4] This is significant because glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors and a primary inhibitory neurotransmitter in the spinal cord.[5][6] The inhibition of GlyT1 by this compound has been shown to produce antinociceptive effects in animal models of inflammatory and neuropathic pain, suggesting that this metabolite may contribute to the systemic analgesic effects of lidocaine.[4][7]

Signaling Pathway of this compound's Antinociceptive Action

The proposed mechanism for the pain-relieving effects of this compound involves the modulation of glycinergic neurotransmission.

NEthylglycine_Signaling cluster_synapse Synaptic Cleft GlyT1 Glycine Transporter 1 (GlyT1) Glycine_in Intracellular Glycine GlyT1->Glycine_in Glycine uptake Glycine_out Extracellular Glycine Glycine_out->GlyT1 Glycine_Receptor Glycine Receptor (Postsynaptic Neuron) Glycine_out->Glycine_Receptor Binding Nociception Nociception Glycine_Receptor->Nociception Inhibition of Nociceptive Signaling NEthylglycine This compound NEthylglycine->GlyT1 Acts as artificial substrate

Fig. 2: this compound's modulation of the GlyT1 signaling pathway.

Quantitative Data

The following tables summarize quantitative data for lidocaine and its metabolites from various studies. It is important to note that concentrations can vary significantly based on dosage, administration route, and individual patient metabolism.

Table 1: Plasma Concentrations of Lidocaine and its Major Metabolites

AnalyteConcentration (µg/mL)Biological MatrixStudy Population/ModelReference
Lidocaine2.30 ± 0.46 (peak after 1st dose)PlasmaFemale patients undergoing epidural anesthesia[8]
Lidocaine4.11 ± 0.72 (peak after 3rd dose)PlasmaFemale patients undergoing epidural anesthesia[8]
MEGX0.66 ± 0.22 (max)PlasmaFemale patients undergoing epidural anesthesia[8]
GX0.28 ± 0.08 (max)PlasmaFemale patients undergoing epidural anesthesia[8]
Lidocaine2.32 ± 0.63 (end of CPB)PlasmaCardiac surgery patients[9]
MEGX0.25 ± 0.15 (48h after CPB)PlasmaCardiac surgery patients[9]
Lidocaine2.12 ± 0.81 (Cmax)PlasmaGoat kids (subcutaneous admin.)[10]
MEGX0.31 ± 0.32 (Cmax)PlasmaGoat kids (subcutaneous admin.)[10]

Table 2: this compound Concentrations After Direct Administration in Rats

AnalyteConcentration (µM)Biological MatrixTime PointReference
This compound384 ± 34 (peak)Serum1 hour post-injection[4]
This compound43 ± 6 (basal)SerumBefore injection[4]
Glycine207 ± 37 (basal)SerumBefore injection[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a representative method for the analysis of this compound in plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d5).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution from low to high percentage of Mobile Phase B. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Fig. 3: Experimental workflow for this compound quantification.

Toxicological Considerations

While lidocaine toxicity is well-documented, with high plasma concentrations leading to central nervous system and cardiovascular adverse effects, there is limited specific toxicological data available for this compound.[11] One study reported no adverse neurological effects in rodents after repeated high-dose application of this compound.[4] However, as a metabolite of a widely used drug, further investigation into its potential long-term effects and contribution to the overall toxicity profile of lidocaine is warranted.

Conclusion

This compound is a pharmacologically active metabolite of lidocaine that warrants further investigation. Its action as a GlyT1 inhibitor presents a novel mechanism that may contribute to the analgesic properties of systemically administered lidocaine. The protocols and data presented in this document provide a framework for researchers and drug development professionals to explore the role of this compound in both the therapeutic efficacy and potential side effects of lidocaine. Accurate quantification of this metabolite in biological fluids is crucial for a comprehensive understanding of lidocaine's pharmacology.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using N-Ethylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. A significant variation of this technique is the synthesis of peptoids, or oligo-N-substituted glycines, which are isomers of peptides. In peptoids, the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural modification imparts several advantageous properties, including resistance to proteolytic degradation, enhanced cell permeability, and the ability to explore a vast chemical space not accessible to natural peptides.

N-ethylglycine is a fundamental N-substituted glycine derivative used in the construction of peptoid backbones. The incorporation of this compound and other N-substituted glycines is most efficiently achieved through the "submonomer" synthesis method on a solid support. This method involves a two-step iterative cycle of acylation followed by nucleophilic displacement. This document provides detailed application notes and protocols for the synthesis of peptides and peptoids containing this compound derivatives using this robust methodology.

Data Presentation

The efficiency of each step in SPPS is critical for the successful synthesis of the target molecule. While specific quantitative data for every N-substituted glycine can vary based on the sequence and reagents, the following tables provide representative data for peptoid synthesis using the submonomer method, which is applicable to this compound.

Table 1: Representative Coupling Efficiency per Cycle for Peptoid Synthesis

Cycle NumberAcylation Step Efficiency (%)Displacement Step Efficiency (%)Overall Cycle Efficiency (%)
1>99%>99%>98%
5>99%>99%>98%
10>98%>98%>96%
15>97%>98%>95%
20>96%>97%>93%

Note: Efficiencies can be affected by sterically hindered amines and aggregation of the growing chain.

Table 2: Expected Crude Purity and Overall Yield for a Model 10-mer Peptoid

ParameterExpected ValueNotes
Crude Purity (by HPLC)75-90%Dependent on the specific sequence and success of each coupling and deprotection step.
Overall Yield60-80%Based on the initial resin loading and cumulative efficiency of all synthetic steps.[1]

Experimental Protocols

The following protocols detail the manual submonomer synthesis of a peptoid containing this compound residues on a Rink Amide resin. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5-0.7 mmol/g loading) into a fritted reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection (Initial Step)
  • Add 20% (v/v) piperidine in DMF (5 mL) to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

Protocol 3: this compound Incorporation (Submonomer Cycle)

This cycle is repeated for each this compound residue to be incorporated.

Step 1: Acylation

  • Prepare a 1.2 M solution of bromoacetic acid in DMF.

  • Prepare a solution of N,N'-diisopropylcarbodiimide (DIC) in DMF (the final concentration in the reaction vessel should be 1.2 M).

  • Add the bromoacetic acid solution (1 mL for 100 mg resin) to the deprotected resin.

  • Add the DIC solution (1 mL for 100 mg resin) to the resin slurry.

  • Agitate the reaction mixture for 20-30 minutes at room temperature.

  • Drain the reaction solution and wash the resin with DMF (5 x 5 mL).

Step 2: Displacement

  • Prepare a 2 M solution of ethylamine in N-methyl-2-pyrrolidone (NMP).

  • Add the ethylamine solution (2 mL for 100 mg resin) to the bromoacetylated resin.

  • Agitate the reaction mixture for 60-120 minutes at room temperature. The reaction time may need to be optimized based on the steric hindrance of the amine.

  • Drain the amine solution and wash the resin thoroughly with DMF (5 x 5 mL).

Protocol 4: Peptide Cleavage and Global Deprotection
  • After the final submonomer cycle, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail (2-3 mL for 100 mg resin) to the dried resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the cleavage solution into a clean collection tube, separating it from the resin beads.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the target peptide.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection acylation Acylation (Bromoacetic Acid, DIC) deprotection->acylation wash1 DMF Wash acylation->wash1 displacement Displacement (Ethylamine Solution) wash2 DMF Wash displacement->wash2 wash1->displacement cycle_check More Residues? wash2->cycle_check cycle_check->acylation Yes cleavage Cleavage from Resin (TFA Cocktail) cycle_check->cleavage No purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptoid purification->end

Caption: Workflow for SPPS of this compound Peptoids.

Chemical_Reactions cluster_acylation Step 1: Acylation cluster_displacement Step 2: Displacement Resin_NH Resin-NH-Peptoid Resin_Acylated Resin-N(Peptoid)-C(O)-CH2-Br Resin_NH->Resin_Acylated Bromoacetic_Acid Br-CH2-COOH + DIC Bromoacetic_Acid->Resin_Acylated Resin_Displaced Resin-N(Peptoid)-C(O)-CH2-NH-CH2-CH3 Ethylamine CH3-CH2-NH2 Ethylamine->Resin_Displaced Resin_Acylated_ref->Resin_Displaced

Caption: Key Chemical Reactions in One Submonomer Cycle.

References

Application Notes and Protocols for the Purification of Synthesized N-Ethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized N-Ethylglycine, a key building block in various pharmaceutical and research applications. The following sections outline common and effective purification techniques, including crystallization, ion-exchange chromatography, and preparative high-performance liquid chromatography (HPLC).

Introduction

This compound (C4H9NO2, MW: 103.12 g/mol ) is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The purity of this compound is paramount for its successful application in drug development and other research areas. This document details various purification strategies to achieve high-purity this compound, suitable for downstream applications. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification Strategies Overview

The primary methods for purifying synthesized this compound are crystallization and chromatography.

  • Crystallization: A cost-effective and scalable method for removing impurities based on differences in solubility. It is often the first choice for bulk purification.

  • Ion-Exchange Chromatography (IEX): A powerful technique that separates molecules based on their net charge. It is particularly effective for removing charged impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for achieving very high purity, especially for smaller quantities or when impurities are structurally similar to this compound.

The general workflow for the purification of this compound can be visualized as follows:

Purification_Workflow Start Crude this compound (from synthesis) Crystallization Crystallization (e.g., from Isopropanol) Start->Crystallization Purity_Check1 Purity Analysis (TLC, HPLC, NMR) Crystallization->Purity_Check1 High_Purity High-Purity This compound Purity_Check1->High_Purity Purity > 99% Further_Purification Further Purification Needed Purity_Check1->Further_Purification Purity < 99% IEX Ion-Exchange Chromatography Further_Purification->IEX Prep_HPLC Preparative HPLC Further_Purification->Prep_HPLC Purity_Check2 Purity Analysis (HPLC, NMR) IEX->Purity_Check2 Prep_HPLC->Purity_Check2 Purity_Check2->High_Purity

Caption: General workflow for the purification of this compound.

Crystallization Protocols

Crystallization is a robust and widely used technique for the purification of solid organic compounds like this compound. The choice of solvent is critical for achieving high purity and yield.

Data Presentation: Crystallization Solvents

The following table summarizes the effectiveness of different solvent systems for the recrystallization of this compound, based on literature and common laboratory practices. The yield and purity are highly dependent on the initial purity of the crude product and the precise experimental conditions.

Solvent SystemTypical Yield (%)Achievable Purity (%)Notes
Isopropanol80 - 90> 99A common and effective solvent for this compound.
Ethanol/Water75 - 85> 98.5Good for polar impurities. The ratio of ethanol to water needs to be optimized.
Ethyl Acetate70 - 80> 98Effective for less polar impurities.
Experimental Protocol: Recrystallization from Isopropanol

This protocol is adapted from a documented synthesis of this compound.

Materials:

  • Crude this compound

  • Isopropanol

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (optional, for larger volumes)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid.

  • Heating: Gently heat the mixture to boiling while stirring. Add more isopropanol in small portions until all the this compound has dissolved. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Crystallization_Protocol Start Crude this compound in Flask Add_Solvent Add minimal hot isopropanol Start->Add_Solvent Heat_Dissolve Heat to boiling and dissolve Add_Solvent->Heat_Dissolve Cool Slowly cool to room temperature Heat_Dissolve->Cool Ice_Bath Cool in ice bath Cool->Ice_Bath Filter Vacuum filter crystals Ice_Bath->Filter Wash Wash with cold isopropanol Filter->Wash Dry Dry under vacuum Wash->Dry End Pure this compound Crystals Dry->End

Caption: Experimental workflow for recrystallization.

Ion-Exchange Chromatography (IEX) Protocol

Ion-exchange chromatography is a highly effective method for purifying amino acids like this compound, especially for removing charged impurities. As an amphoteric molecule, this compound can be purified using either cation or anion exchange, depending on the pH and the nature of the impurities.

Data Presentation: IEX Performance
Resin TypeBinding pHElution ConditionTypical Recovery (%)Achievable Purity (%)
Strong Cation Exchange (e.g., Dowex 50W)< pI (~6.0)pH gradient or salt gradient (e.g., NH4OH)> 90> 99.5
Strong Anion Exchange (e.g., Dowex 1)> pI (~6.0)pH gradient or salt gradient (e.g., HCl or NaCl)> 90> 99.5
Experimental Protocol: Cation Exchange Chromatography

Materials:

  • This compound solution (partially purified)

  • Strong cation exchange resin (e.g., Dowex 50W, H+ form)

  • Chromatography column

  • Equilibration buffer (e.g., 0.1 M HCl)

  • Elution buffer (e.g., 2 M NH4OH)

  • Wash buffer (deionized water)

  • pH meter

  • Fraction collector

Procedure:

  • Resin Preparation and Packing: Swell the cation exchange resin in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing with several column volumes of the equilibration buffer (0.1 M HCl) until the pH of the eluate is stable.

  • Sample Loading: Dissolve the this compound in the equilibration buffer and adjust the pH to be below its isoelectric point (pI ≈ 6.0) to ensure a net positive charge. Load the sample onto the column at a slow flow rate.

  • Washing: Wash the column with several column volumes of deionized water to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound this compound using the elution buffer (2 M NH4OH). The change in pH will neutralize the positive charge on the this compound, causing it to detach from the resin.

  • Fraction Collection: Collect the eluate in fractions and monitor the presence of this compound using a suitable analytical method (e.g., TLC or UV-Vis spectroscopy after derivatization).

  • Post-Elution Processing: Pool the fractions containing pure this compound. The eluent (NH4OH) can be removed by rotary evaporation. The resulting product can be further purified by recrystallization if necessary.

IEX_Protocol Start Prepare and pack cation exchange column Equilibrate Equilibrate column with acidic buffer Start->Equilibrate Load Load this compound solution (pH < pI) Equilibrate->Load Wash Wash with deionized water Load->Wash Elute Elute with basic buffer (e.g., NH4OH) Wash->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions for this compound Collect->Analyze Pool_Process Pool pure fractions and remove eluent Analyze->Pool_Process End High-Purity this compound Pool_Process->End

Caption: Workflow for ion-exchange chromatography.

Preparative HPLC Protocol

For achieving the highest purity, especially for small-scale preparations or for removing closely related impurities, preparative reversed-phase HPLC is the method of choice.

Data Presentation: Preparative HPLC
Column TypeMobile PhaseTypical Recovery (%)Achievable Purity (%)
C18 Reversed-PhaseAcetonitrile/Water with 0.1% TFA> 85> 99.8
Experimental Protocol: Reversed-Phase Preparative HPLC

Materials:

  • This compound solution (partially purified)

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample filtration unit (e.g., 0.45 µm syringe filter)

Procedure:

  • Method Development (Analytical Scale): Develop an analytical HPLC method to determine the optimal separation conditions (gradient, flow rate) for this compound and its impurities.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition and filter it to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system and column with the starting mobile phase conditions until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Run the gradient method developed on the analytical scale, adjusting the flow rate and gradient for the larger column dimensions.

  • Fraction Collection: Monitor the elution profile using the UV detector and collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Product Recovery: Pool the pure fractions and remove the mobile phase solvents by lyophilization or rotary evaporation to obtain the purified this compound as its TFA salt. If the free amino acid is required, further processing to remove the TFA may be necessary.

Prep_HPLC_Protocol Start Develop analytical HPLC method Prepare_Sample Prepare and filter this compound sample Start->Prepare_Sample Equilibrate Equilibrate preparative HPLC system Prepare_Sample->Equilibrate Inject Inject sample and run separation Equilibrate->Inject Collect Collect fractions based on UV detection Inject->Collect Analyze Analyze fraction purity by analytical HPLC Collect->Analyze Pool_Recover Pool pure fractions and recover product Analyze->Pool_Recover End Ultra-Pure this compound Pool_Recover->End

Application Notes & Protocols: The Role of the N-(2-aminoethyl)glycine Backbone in Peptide Nucleic Acid (PNA) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pseudopeptide Backbone of PNA

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a novel backbone that imparts unique and advantageous properties for applications in research and therapeutics. Unlike natural nucleic acids, which feature a sugar-phosphate backbone, PNA is constructed upon a repeating scaffold of N-(2-aminoethyl)glycine (AEG) units linked by peptide bonds. This uncharged, polyamide backbone is the cornerstone of PNA's utility, conferring high binding affinity, exceptional sequence specificity, and robust stability.

The nucleobases (adenine, guanine, cytosine, and thymine) are attached to the glycine nitrogen via a methylene carbonyl linker. This structural arrangement allows PNA to hybridize with complementary DNA and RNA sequences following Watson-Crick base-pairing rules. The absence of negatively charged phosphate groups in the PNA backbone eliminates electrostatic repulsion, leading to more stable PNA-DNA and PNA-RNA duplexes compared to their natural counterparts. This enhanced binding affinity is a key advantage in many applications.

While the standard PNA backbone is composed of AEG, modifications to this structure are actively explored to fine-tune its properties. Alkylation of the glycine nitrogen, such as with methyl groups (N-methylaminoethyl)glycine, has been studied to modulate binding affinity and structural conformation. The user's interest in N-Ethylglycine falls into this category of backbone modification, representing a strategy to potentially alter the physicochemical characteristics of PNA for specific applications. These modifications can influence solubility, cellular uptake, and hybridization kinetics.

Diagram 1: Structural Comparison of DNA and PNA

G cluster_DNA DNA Backbone cluster_PNA PNA Backbone DNA_P1 Phosphate PO4 DNA_S1 Deoxyribose Sugar DNA_P1->DNA_S1 DNA_P2 Phosphate PO4 DNA_S1->DNA_P2 Base1 Base DNA_S1:s1->Base1 Glycosidic Bond DNA_S2 Deoxyribose Sugar DNA_P2->DNA_S2 PNA_N1 N-(2-aminoethyl)glycine PNA_N2 N-(2-aminoethyl)glycine PNA_N1->PNA_N2 Peptide Bond Base2 Base PNA_N1:n1->Base2 Methylene Carbonyl Linker

Caption: Structural schematic comparing the DNA sugar-phosphate backbone with the PNA N-(2-aminoethyl)glycine backbone.

Applications in Drug Development and Research

The unique properties of PNA make it a powerful tool for targeting nucleic acids in a sequence-specific manner. Key applications include:

  • Antisense and Antigene Therapy: PNAs can bind to mRNA to block translation (antisense) or to chromosomal DNA to inhibit transcription (antigene). Their high stability and resistance to nucleases and proteases make them ideal candidates for therapeutic use.

  • Gene Editing: PNA oligomers can invade double-stranded DNA to form a PNA/DNA triplex, creating a structure that is recognized by the cell's own DNA repair machinery. When co-delivered with a donor DNA template, this can lead to permanent, site-specific gene correction.

  • Diagnostics and Molecular Probes: Labeled PNAs are used as probes in techniques like fluorescent in situ hybridization (FISH) due to their high specificity and strong binding, which improves signal-to-noise ratios.

Diagram 2: Mechanism of PNA Antisense Inhibition

G cluster_process Translational Inhibition by PNA mrna mRNA Transcript (5' -> 3') protein Protein Synthesis Blocked mrna->protein Translation is blocked ribosome Ribosome ribosome->mrna Attempts to bind/translate pna Antisense PNA pna->mrna Binds to target sequence (e.g., start codon) G start PNA + Donor DNA Delivered to Cell dsDNA Target Genomic dsDNA start->dsDNA 1. Targeting triplex PNA Invades dsDNA, Forms Triplex Structure dsDNA->triplex 2. Strand Invasion repair Cellular Repair Machinery (e.g., NER) Recruited triplex->repair 3. Recognition recomb Homologous Recombination with Donor DNA repair->recomb 4. Repair & Edit end Permanent Gene Correction recomb->end 5. Resolution G start Start: Swollen Resin deprotect Fmoc Deprotection (20% Piperidine) start->deprotect wash1 DMF Wash deprotect->wash1 couple Monomer Activation & Coupling (HATU/DIEA) wash1->couple wash2 DMF Wash couple->wash2 cap Capping (Acetic Anhydride) wash2->cap cycle_decision Last Monomer? cap->cycle_decision cycle_decision->deprotect No cleave Cleavage from Resin & Deprotection (TFA) cycle_decision->cleave Yes purify Precipitation & HPLC Purification cleave->purify end_node End: Pure PNA Oligomer purify->end_node

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Ethylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of N-Ethylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and industrially applied methods for synthesizing this compound are:

  • Reductive Amination of Glyoxylic Acid: This is a high-yield method where glyoxylic acid is reacted with ethylamine in the presence of a reducing agent. A common approach involves catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst.[1]

  • Nucleophilic Substitution of a Haloacetic Acid: This traditional method involves the reaction of chloroacetic acid with ethylamine.[2][3] While straightforward, it can sometimes be lower yielding or require more stringent control of reaction conditions to avoid side products.

Q2: What key factors influence the yield of the this compound synthesis?

A2: Several factors are critical for maximizing yield:

  • Reactant Stoichiometry: The molar ratio of ethylamine to glyoxylic acid or chloroacetic acid is crucial. An excess of the amine is often used to drive the reaction to completion and minimize side reactions.

  • Catalyst Selection and Loading: In reductive amination, the choice of catalyst (e.g., 5% Pd/C) and its concentration directly impact the reaction rate and efficiency.[1]

  • Reaction Temperature and Pressure: For catalytic hydrogenation, temperature and hydrogen pressure must be carefully controlled to ensure complete reduction without promoting degradation or side reactions.[1]

  • pH Control: The pH of the reaction medium can influence the stability of reactants and intermediates. For instance, glyoxylic acid can undergo a disproportionation (Cannizzaro) reaction to oxalic acid and glycolic acid under alkaline conditions.[4]

  • Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Isopropanol is commonly used in the reductive amination process.[1]

Q3: Can over-alkylation occur, leading to the formation of N,N-diethylglycine?

A3: While over-alkylation is a common issue in many N-alkylation reactions, the formation of the tertiary amine (N,N-diethylglycine) can be minimized. In methods like the Eschweiler-Clarke reaction, the mechanism intrinsically disfavors the formation of quaternary ammonium salts and can be controlled to stop at the desired stage of alkylation.[5][6] In other methods, controlling the stoichiometry of the reactants is key to preventing the second ethylation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

General Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis of this compound via reductive amination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Reactant Solutions (Glyoxylic Acid, Ethylamine) C Charge Reactor & Purge with Inert Gas (N2) A->C B Prepare Catalyst Slurry (e.g., Pd/C) B->C D Reactants Addition (Controlled Rate) C->D E Hydrogenation (Controlled T & P) D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Crystallize Product G->H I Filter, Wash & Dry Final Product H->I

Caption: General workflow for this compound synthesis.

Troubleshooting Low Reaction Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield can stem from several issues. The following decision tree can help diagnose the problem.

G A Problem: Low Yield B Incomplete Reaction A->B C Side Reaction Dominance A->C D Product Loss During Work-up A->D B1 Cause: Poor Catalyst Activity B->B1 B2 Cause: Insufficient H2 Pressure or Reaction Time B->B2 C1 Cause: Glyoxylic Acid Degradation C->C1 C2 Cause: Imine Hydrolysis C->C2 D1 Cause: Product remains in mother liquor D->D1 D2 Cause: Inefficient Filtration or Washing D->D2 B1_sol Solution: • Use fresh catalyst • Ensure proper handling (e.g., wet Pd/C) B1->B1_sol B2_sol Solution: • Verify pressure gauge • Monitor H2 uptake • Increase reaction time B2->B2_sol C1_sol Solution: • Avoid high pH (prevents Cannizzaro) • Use moderate temperatures C1->C1_sol C2_sol Solution: • Use a non-aqueous solvent or minimize water content C2->C2_sol D1_sol Solution: • Optimize crystallization solvent/antisolvent • Cool sufficiently • Concentrate mother liquor for second crop D1->D1_sol D2_sol Solution: • Use appropriate filter medium • Wash with ice-cold solvent to minimize dissolution D2->D2_sol

Caption: Troubleshooting guide for low this compound yield.

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: Common impurities depend on the synthesis route:

  • Unreacted Starting Materials: Glyoxylic acid, ethylamine, or chloroacetic acid may be present.

    • Solution: Optimize reaction stoichiometry and time. Unreacted acids can often be removed by washing the final product with a suitable solvent in which the impurity is soluble but the product is not.

  • Glycolic Acid or Oxalic Acid: These can form from the reduction or disproportionation of glyoxylic acid, respectively.[4]

    • Solution: Maintain a neutral to slightly acidic pH and control the reaction temperature. Recrystallization of the final product is often effective for removing these impurities.

  • N,N-diethylglycine: This results from over-alkylation.

    • Solution: Use a controlled molar ratio of ethylamine to the starting material. Chromatographic purification may be necessary if simple recrystallization is ineffective.

Key Synthesis Protocols

Protocol 1: Reductive Amination of Glyoxylic Acid

This protocol is based on a scaled-up industrial synthesis and is highly efficient.[1]

Materials:

  • Ethylamine (25 kg)

  • Isopropanol (125 kg total)

  • Glyoxylic acid (25 kg)

  • 5% Palladium on charcoal (Pd/C), 50% wet (2.5 kg)

  • Nitrogen (for inert atmosphere)

  • Hydrogen (for reaction)

Procedure:

  • Reactor Setup: Charge a glass-lined reactor with a mixture of ethylamine (25 kg) and isopropanol (100 kg) under a nitrogen atmosphere. Cool the mixture to 5°C.

  • Reactant Addition: Slowly add a solution of glyoxylic acid (25 kg) in isopropanol (25 kg) to the reactor over a period of 2-3 hours, maintaining the temperature.

  • Catalyst Addition: Add the wet 5% Pd/C catalyst (2.5 kg) to the mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen to 50 mbar. Maintain the reaction for approximately 3 hours, monitoring hydrogen uptake.

  • Catalyst Filtration: Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a slurry.

  • Crystallization & Isolation: Add isopropanol (80 kg) to the slurry to induce crystallization. Filter the solid product, wash twice with small portions of cold isopropanol (7 kg each), and dry in a vacuum oven at ~40°C.

Protocol 2: Aminolysis of Chloroacetic Acid

This is a classical method for preparing N-alkylated amino acids.[2]

Materials:

  • Chloroacetic acid

  • Aqueous ethylamine solution (excess, e.g., 3-4 molar equivalents)

  • Hydrochloric acid (for acidification)

  • Ethanol (for crystallization)

Procedure:

  • Reaction Setup: In a fume hood, slowly add chloroacetic acid (1 mole) to an excess of concentrated aqueous ethylamine solution (e.g., 3-4 moles) in a flask. The reaction is exothermic and should be cooled in an ice bath.

  • Reaction Time: Cover the flask and allow it to stand at room temperature for 2 days to ensure the reaction goes to completion.

  • Removal of Excess Amine: Concentrate the reaction mixture by heating (e.g., on a water bath at ~100°C) to remove the excess ethylamine. This can be repeated by adding water and re-concentrating to ensure all excess amine is gone.

  • Acidification: Dilute the concentrated residue with water and acidify with hydrochloric acid to precipitate any unreacted chloroacetic acid and form the hydrochloride salt of this compound.

  • Purification: Filter the solution. The this compound hydrochloride can be crystallized from the filtrate, often by adding ethanol and cooling.

  • Isolation of Zwitterion: To obtain the zwitterionic this compound, the hydrochloride salt can be neutralized, for example, by using an ion-exchange resin or careful addition of a base followed by crystallization.

Reaction Yield Data

The following table summarizes quantitative data from the reductive amination protocol.

Starting MaterialMoles (approx.)ReagentMoles (approx.)ProductMass Yield% Yield (approx.)Reference
Glyoxylic Acid (50% soln.)338 molEthylamine554 molThis compound21 kg61%[1]

Note: The approximate molar quantities and yield are calculated based on the provided masses, assuming glyoxylic acid is supplied as a 50% solution in water, which is common. The actual yield may vary based on the precise concentration and purity of the starting materials.

References

Technical Support Center: N-Ethylglycine Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing N-Ethylglycine and other N-alkylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

The primary reason for difficultly in coupling this compound is the steric hindrance caused by the N-ethyl group.[1][2] This steric bulk slows down the reaction kinetics of the peptide bond formation, often leading to incomplete or low-yield couplings.[1][2] The challenge is even more pronounced when coupling an this compound residue to another N-alkylated amino acid.[1][2]

Q2: What are the most effective coupling reagents for this compound?

For sterically hindered amino acids like this compound, standard coupling reagents like DCC or DIC are often inefficient.[3][4] More potent phosphonium or uronium/aminium salt-based reagents are recommended.[1][4][5] Reagents such as HATU, HCTU, PyAOP, and PyBOP are known to be highly effective for these challenging couplings.[1][6] HATU, in particular, is often considered a gold standard for hindered couplings due to its high reactivity and ability to minimize epimerization.[1][6]

Q3: Can microwave-assisted synthesis improve this compound coupling efficiency?

Yes, microwave-assisted peptide synthesis can be highly effective for difficult couplings involving sterically hindered residues.[1] The use of microwave energy can significantly shorten reaction times and improve the overall coupling efficiency.[1]

Q4: What is epimerization and how can it be minimized during this compound coupling?

Epimerization is a process where the chiral center of the amino acid inverts, leading to the formation of diastereomeric impurities in the final peptide.[1] This can be caused by prolonged activation times or the use of certain coupling reagents.[1][7] To minimize epimerization:

  • Keep pre-activation times to a minimum, especially when using reagents like HATU with a base like DIPEA.[1]

  • Choose coupling reagents known for low racemization, such as DEPBT.[1][8]

  • The addition of additives like HOBt, HOAt, or Oxyma Pure® is strongly recommended to enhance reactivity and reduce epimerization.[4][7]

Q5: What is diketopiperazine (DKP) formation and how can I prevent it?

Diketopiperazine (DKP) formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially at the dipeptide stage.[1][7] It results in the cyclization of the N-terminal two residues and termination of the peptide chain.[1][7] This is particularly prevalent when proline is one of the first two residues. To prevent DKP formation, using a 2-Chlorotrityl Chloride resin is recommended as it is known to minimize this side reaction.[1]

Troubleshooting Guide

Issue 1: Incomplete or Low-Yield Coupling

  • Symptom: A positive Kaiser test (blue beads) or bromophenol blue test (blue or green color) after the coupling step indicates the presence of unreacted free amines.[1] The final peptide yield is significantly lower than expected, and mass spectrometry may reveal deletion sequences.[1]

  • Possible Cause: The primary cause is the steric hindrance from the N-ethyl group slowing down the reaction.[1][2] The chosen coupling reagent may not be sufficiently reactive.

  • Solution:

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent. See Table 1 for a comparison.

    • Double Coupling: Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[1]

    • Increase Reaction Time and Temperature: Extend the coupling time (e.g., from 1-2 hours to 4-12 hours) or utilize microwave irradiation.[1][9]

    • Optimize Reagent Stoichiometry: Use an excess of the amino acid and coupling reagent (e.g., 4 equivalents of Fmoc-amino acid and coupling reagent).[1]

Issue 2: Presence of Diastereomeric Impurities in the Final Peptide

  • Symptom: Chiral HPLC analysis of the purified peptide shows diastereomeric impurities.

  • Possible Cause: Epimerization at the chiral center of the activated this compound residue.[1] This can be exacerbated by extended pre-activation times or the choice of base.[1][4]

  • Solution:

    • Minimize Pre-activation Time: Keep the time between the addition of the activating agent and its addition to the resin to a minimum.

    • Select a Low-Racemization Reagent: Use coupling reagents known to suppress epimerization, such as DEPBT.[1]

    • Use a Weaker Base: In cases of severe racemization, consider replacing a strong base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[4]

Issue 3: Chain Termination by Guanidinylation

  • Symptom: Mass spectrometry analysis shows a side product corresponding to the peptide chain capped with a guanidinium group.

  • Possible Cause: This side reaction can occur when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU).[7] The reagent can react with the unprotected N-terminal amine of the growing peptide, irreversibly terminating the chain.[7] This is more likely if the carboxyl activation is slow.

  • Solution:

    • Pre-activate the Amino Acid: Activate the Fmoc-N-Ethylglycine with the coupling reagent in a separate vessel before adding it to the resin.[7] This consumes the coupling reagent before it can react with the peptide on the resin.

    • Use Phosphonium-Based Reagents: Switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for this compound

Coupling ReagentReagent TypeKey AdvantagesPotential Issues
HATU Aminium SaltHigh coupling efficiency, reacts faster with less epimerization compared to HBTU.[1][6] Considered a gold standard for hindered couplings.Can cause guanidinylation of the N-terminus if not pre-activated.[7] More expensive.
HCTU Aminium SaltSimilar to HBTU but often more effective for hindered couplings.[1]Can cause guanidinylation.
PyAOP Phosphonium SaltHighly effective, especially for coupling N-alkylated amino acids.[6]Solutions should be made fresh daily.
PyBOP Phosphonium SaltExcellent for routine synthesis, does not cause guanidinylation. Water-soluble byproducts.Solutions should be made fresh daily.
COMU Aminium SaltHigh reactivity, possibly superior to HATU for hindered couplings. Non-explosive.Limited solution stability, can cause guanidinylation.
DEPBT Phosphonium SaltKnown to minimize epimerization.[1]May have slower reaction kinetics compared to aminium salts.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-N-Ethylglycine using HATU

This protocol is for a standard 0.1 mmol scale synthesis on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., 2-chlorotrityl resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF for 7-10 minutes.[9]

    • Wash the resin thoroughly with DMF (5 times).[9]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-N-Ethylglycine (0.4 mmol, 4 eq) and HATU (0.4 mmol, 4 eq) in DMF or NMP.

    • Add DIPEA (0.8 mmol, 8 eq) to the mixture.

    • Allow the mixture to pre-activate for 5 minutes at room temperature.[1]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated Fmoc-N-Ethylglycine solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 to 4 hours. For particularly difficult couplings, this time can be extended.[1]

  • Monitoring Reaction Completion:

    • Take a small sample of resin beads and wash them with DMF and then methanol.

    • Perform a qualitative test for free amines, such as the Kaiser test or bromophenol blue test.[1][10]

    • A negative result (yellow beads for Kaiser test) indicates complete coupling.[10]

  • Post-Coupling Wash:

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.

Visualizations

Troubleshooting_Workflow start Coupling Reaction with This compound monitor Monitor Coupling Completion (e.g., Kaiser Test) start->monitor incomplete Incomplete Coupling (Positive Test) monitor->incomplete Positive complete Coupling Complete (Negative Test) monitor->complete Negative double_couple Perform Double Coupling incomplete->double_couple proceed Proceed to Next Step (Deprotection) complete->proceed double_couple->monitor optimize Further Optimization double_couple->optimize Still Incomplete reagent Switch to More Potent Coupling Reagent (e.g., HATU) optimize->reagent Option 1 conditions Increase Reaction Time and/or Temperature (Microwave) optimize->conditions Option 2 reagent->start conditions->start

Caption: Troubleshooting workflow for incomplete this compound coupling.

Epimerization_Mechanism cluster_0 Epimerization via Oxazolone Formation activated_acid Activated this compound (L-configuration) oxazolone Oxazolone Intermediate (Achiral) activated_acid->oxazolone Deprotonation base Base (e.g., DIPEA) base->activated_acid l_form Regenerated L-Amino Acid oxazolone->l_form 50% d_form Epimerized D-Amino Acid oxazolone->d_form 50% protonation Protonation protonation->oxazolone

Caption: Mechanism of epimerization during peptide coupling.

Reagent_Selection_Logic start Select Coupling Reagent for This compound is_hindered Is the coupling sterically hindered? start->is_hindered standard_reagents Standard Reagents (e.g., DCC, EDC) is_hindered->standard_reagents No potent_reagents Use Potent Reagents is_hindered->potent_reagents Yes racemization_risk Is there a high risk of racemization? potent_reagents->racemization_risk low_rac_reagents Use Low-Racemization Reagents (e.g., DEPBT) racemization_risk->low_rac_reagents Yes aminium_phosphonium Use Aminium or Phosphonium Reagents (e.g., HATU, PyBOP) racemization_risk->aminium_phosphonium No guanidinylation_risk Concerned about Guanidinylation? aminium_phosphonium->guanidinylation_risk use_phosphonium Prefer Phosphonium Reagents (e.g., PyBOP, PyAOP) guanidinylation_risk->use_phosphonium Yes preactivate_aminium Pre-activate Aminium Reagents (e.g., HATU, HCTU) guanidinylation_risk->preactivate_aminium No

Caption: Decision logic for selecting a suitable coupling reagent.

References

Stability and degradation pathways of N-Ethylglycine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Ethylglycine. All information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and solutions?

A1: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. This compound is hygroscopic, so it is crucial to store it in a tightly sealed container in a dry environment.

Solutions of this compound are less stable. When dissolved in a solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.

Q2: What are the primary factors that can influence the stability of this compound in experimental settings?

A2: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. As an N-substituted amino acid, it is susceptible to degradation under harsh acidic or basic conditions, elevated temperatures, and in the presence of reactive oxygen species. The specific degradation pathways and rates will vary depending on the combination and severity of these conditions.

Q3: Are there any known enzymes that can degrade this compound?

A3: While specific enzymes that target this compound for degradation have not been extensively characterized in publicly available literature, it is known to be a metabolite of the drug lidocaine, indicating that it is processed by enzymes in the body.[2] General metabolic pathways for amino acids, such as those involving amino acid oxidases or the glycine cleavage system, could potentially contribute to its breakdown.[3][4][5] The susceptibility of the N-ethyl group to enzymatic modification would also be a potential route for metabolism.

Q4: What are the expected degradation products of this compound?

A4: Based on the chemical structure of this compound (a secondary amine and a carboxylic acid) and the degradation pathways of similar molecules, potential degradation products could include:

  • Oxidative degradation products: N-oxides or hydroxylamines resulting from oxidation of the secondary amine.[6] Further oxidation could lead to cleavage of the C-N bond.

  • Thermal degradation products: Decarboxylation could lead to the formation of ethylamine and carbon dioxide. Deamination could produce glycolic acid and ethylamine. Under severe heat, condensation reactions forming cyclic diamides (diketopiperazines) might occur.[3][7][8]

  • Hydrolytic degradation products: While the C-N bond is generally stable to hydrolysis, extreme pH and temperature could potentially lead to its cleavage, yielding glycine and ethanol.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies of this compound solutions.

Q: I am observing variable degradation rates of this compound in my stability experiments. What could be the cause?

A: Inconsistent degradation can stem from several factors. Refer to the following troubleshooting workflow:

G start Inconsistent Degradation Results pH_variation pH of the solution not controlled? start->pH_variation temp_fluctuation Temperature fluctuations during incubation? start->temp_fluctuation oxidative_stress Presence of dissolved oxygen or metal ions? start->oxidative_stress container_interaction Interaction with container material? start->container_interaction solution_prep Inconsistent initial concentration? start->solution_prep pH_solution Use a buffer system appropriate for the target pH range. pH_variation->pH_solution temp_solution Use a calibrated, stable incubator. Monitor temperature regularly. temp_fluctuation->temp_solution oxidative_solution Degas solvents. Consider using chelating agents like EDTA. oxidative_stress->oxidative_solution container_solution Use inert glass or polypropylene containers. container_interaction->container_solution prep_solution Ensure accurate weighing and complete dissolution. Validate analytical method for quantification. solution_prep->prep_solution

Troubleshooting workflow for inconsistent stability results.
Issue 2: Difficulty in separating this compound from its degradation products by HPLC.

Q: My HPLC chromatogram shows poor resolution between the parent this compound peak and peaks of its degradation products. How can I improve the separation?

A: Poor resolution in HPLC is a common issue. Consider the following troubleshooting steps:

  • Mobile Phase Composition: Adjust the organic modifier-to-aqueous buffer ratio. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of polar compounds.

  • pH of the Mobile Phase: The ionization state of this compound and its acidic or basic degradation products is pH-dependent. Adjusting the pH of the mobile phase can alter their retention times and improve resolution.

  • Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column, which can offer different selectivity for polar analytes.

  • Derivatization: If resolution is still an issue, consider pre-column or post-column derivatization to enhance the chromatographic properties and detectability of this compound and its degradants.[9]

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)Temperature (°C)% this compound RemainingMajor Degradation Products (Hypothetical)
0.1 M HCl246085.2Glycine, Ethylamine
0.1 M NaOH246078.5Glycine, Ethylamine
3% H₂O₂122565.8N-Oxides, Glycolic Acid
Heat (Dry)4810092.1Diketopiperazine
Photolytic (UV)722595.3Not Identified

Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 80°C

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
2.00.02527.7
4.00.01069.3
7.00.00886.6
9.00.01546.2
12.00.04017.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer appropriate for the intended pH).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C. For solid-state thermal stress, place the this compound powder in an oven at 100°C.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before HPLC analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation Apply Stress thermal Thermal (80°C Solution / 100°C Solid) stock->thermal Apply Stress photo Photolytic (UV/Vis Light, 25°C) stock->photo Apply Stress sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc

Experimental workflow for a forced degradation study.

Hypothetical Degradation Pathways

The following diagrams illustrate plausible degradation pathways for this compound based on its chemical structure and known reactions of related compounds.

Oxidative Degradation Pathway

Under oxidative stress, the secondary amine of this compound is a likely site of attack.

G NEG This compound N_oxide This compound N-oxide NEG->N_oxide [O] hydroxylamine N-Ethyl-N-hydroxyglycine NEG->hydroxylamine [O] glycolic Glycolic Acid + Ethylamine hydroxylamine->glycolic Further Oxidation

Hypothetical oxidative degradation of this compound.
Thermal Degradation Pathway

At elevated temperatures, this compound may undergo decarboxylation or form cyclic condensation products.

G NEG This compound decarboxylation Ethylamine + CO₂ NEG->decarboxylation Δ (-CO₂) condensation 2,5-Diethyl-diketopiperazine NEG->condensation 2x NEG, Δ (-2H₂O)

Hypothetical thermal degradation of this compound.

References

Improving the purity of N-Ethylglycine through recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of N-Ethylglycine through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on its common synthesis via reductive amination of glyoxylic acid with ethylamine, the most likely impurities include:

  • Unreacted starting materials: Residual glyoxylic acid and ethylamine.

  • Side-products: Potential byproducts from the reaction, which could include over-alkylation products or adducts.

  • Reagents from synthesis: Any remaining reducing agents or catalysts used in the reductive amination process.

Q2: I'm not getting any crystals to form. What should I do?

A2: Failure to form crystals is a common issue in recrystallization. Here are several troubleshooting steps:

  • Induce crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal can initiate crystallization.

  • Concentrate the solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: If room temperature cooling is unsuccessful, try using an ice bath or a refrigerated bath to further decrease the solubility.

Q3: My this compound is "oiling out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To resolve this:

  • Reheat the solution: Heat the solution until the oil redissolves completely.

  • Add more solvent: Add a small amount of additional solvent to decrease the saturation of the solution.

  • Cool slowly: Allow the solution to cool very slowly to room temperature before any further cooling in an ice bath. Slow cooling is critical for the formation of a proper crystal lattice.

Q4: The yield of my recrystallized this compound is very low. What are the likely causes?

A4: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant portion of the product will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost on the filter paper.

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, will dissolve some of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No crystal formation - Solution is too dilute (too much solvent).- Supersaturation.- Lack of nucleation sites.- Boil off some solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of this compound.
"Oiling out" - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Consider a pre-purification step if the crude material is highly impure.
Low crystal yield - Too much solvent used.- Premature crystallization during filtration.- Washing crystals with warm or excessive solvent.- Concentrate the mother liquor to recover a second crop of crystals.- Preheat the filtration apparatus.- Wash crystals with a minimal amount of ice-cold solvent.
Colored crystals - Presence of colored impurities.- Treat the hot solution with activated charcoal before filtration.

Data Presentation

Solubility of this compound in Common Solvents

Disclaimer: The following data is illustrative and based on general principles of amino acid solubility, as specific experimental data for this compound is not widely available. It is crucial to perform your own solubility tests to determine the optimal solvent for your specific sample.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water~5> 30Good
Ethanol~0.5~5Moderate (May require a co-solvent)
Methanol~1~10Good
Isopropanol< 0.1~1Poor (Good for washing crystals)
Acetone< 0.1< 0.5Poor (Good for washing crystals)
Ethyl Acetate< 0.05< 0.2Poor
Toluene< 0.01< 0.1Poor

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a non-polar solvent like isopropanol or acetone to help with drying.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization of this compound (e.g., Methanol/Isopropanol)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add isopropanol (the "poor" solvent) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of methanol/isopropanol for washing.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation Crude_Product Crude this compound Add_Solvent Add minimal hot solvent Crude_Product->Add_Solvent Dissolved Completely dissolved solution Add_Solvent->Dissolved Colored Solution Colored? Dissolved->Colored Hot_Filtration Hot Filtration Colored->Hot_Filtration No Decolorize Add Charcoal & Reheat Colored->Decolorize Yes Cooling Slow Cooling Hot_Filtration->Cooling Decolorize->Hot_Filtration Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Drying Dry Crystals Wash_Crystals->Drying Pure_Product Pure this compound Drying->Pure_Product Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Formed Problem->No_Crystals Yes Oiling_Out Product Oiled Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Purification Problem->Success No Sol1_NC Concentrate Solution No_Crystals->Sol1_NC Sol2_NC Scratch Flask No_Crystals->Sol2_NC Sol3_NC Add Seed Crystal No_Crystals->Sol3_NC Sol1_OO Reheat & Add Solvent Oiling_Out->Sol1_OO Sol2_OO Cool Slowly Oiling_Out->Sol2_OO Sol1_LY Concentrate Mother Liquor Low_Yield->Sol1_LY Sol2_LY Use Less Wash Solvent Low_Yield->Sol2_LY

Technical Support Center: N-Ethylglycine Interference in Creatinine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from N-Ethylglycine (NEG) in creatinine assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEG) and why does it interfere with creatinine assays?

A1: this compound is a metabolite of the local anesthetic lidocaine.[1] Its structural similarity to sarcosine, an intermediate in the enzymatic creatinine assay, can cause interference.[2] Specifically, in enzymatic assays that utilize a sarcosine oxidase-coupled method, NEG can be incorrectly oxidized by the sarcosine oxidase enzyme, leading to a false increase in the measured creatinine concentration.[1]

Q2: Which type of creatinine assay is most susceptible to interference from this compound?

A2: Enzymatic creatinine assays that rely on the sarcosine oxidase reaction are most susceptible to interference from this compound.[1] The traditional Jaffe method, which is based on the reaction of creatinine with alkaline picrate, is generally not affected by this compound.[3]

Q3: What are the typical signs of this compound interference in my creatinine assay results?

A3: The primary indication of this compound interference is a falsely elevated creatinine level in samples from subjects who have been administered lidocaine.[1] This can lead to an inaccurate assessment of renal function. If you observe unexpectedly high creatinine values in such samples, interference from this compound should be considered.

Q4: Are there other common substances that can interfere with creatinine assays?

A4: Yes, both Jaffe and enzymatic methods are susceptible to interference from various endogenous and exogenous substances. For the Jaffe method, interferents include glucose, acetoacetate, ascorbic acid, and certain cephalosporin antibiotics.[4][5] Enzymatic assays can be affected by substances like bilirubin and dopamine.[3]

Troubleshooting Guides

Issue: Unexpectedly high creatinine readings in samples from subjects treated with lidocaine.

Possible Cause Troubleshooting Step Expected Outcome
Interference from this compound (NEG), a metabolite of lidocaine. 1. Confirm Lidocaine Administration: Verify if the subject has been administered lidocaine.If yes, NEG interference is highly probable.
2. Select an Alternative Assay Method: Re-assay the sample using a method not susceptible to NEG interference, such as the Jaffe method or an enzymatic assay that does not use a sarcosine oxidase-coupled reaction.The creatinine value obtained from the alternative method should be lower and more accurately reflect the true concentration.
3. Sample Dilution: If an alternative method is not available, perform a serial dilution of the sample and re-assay.While not eliminating the interference, a non-linear response upon dilution may suggest the presence of an interfering substance.
4. Consult Assay Manufacturer: Contact the technical support for your specific creatinine assay kit to inquire about known interferences from lidocaine metabolites.The manufacturer may provide specific recommendations or protocols for samples containing NEG.

Data Presentation

The following table summarizes the quantitative impact of this compound on creatinine measurements using different generations of Kodak Ektachem single-slide methods. This data illustrates the concentration-dependent positive bias caused by NEG.

Table 1: Interference of this compound (NEG) on Creatinine Measurement [1]

Kodak Ektachem Slide GenerationLinear Relationship (y = creatinine bias in mg/L, x = NEG concentration in mg/L)
First (I)y = 1.70x - 0.8
Third (III)y = 0.39x - 0.3
Fourth (IV)y = 0.79x - 1.8

Experimental Protocols

Protocol 1: Standard Enzymatic Creatinine Assay (Sarcosine Oxidase Method)

This protocol outlines the general steps of a common enzymatic creatinine assay susceptible to this compound interference.

  • Sample Preparation: Prepare serum or plasma samples according to standard laboratory procedures.

  • Reagent Preparation: Prepare the working reagent containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogenic substrate as per the manufacturer's instructions.

  • Assay Procedure: a. Add a specific volume of the sample to a reaction cuvette. b. Add the working reagent to initiate the enzymatic cascade. c. Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period. d. Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 546 nm).

  • Calculation: Calculate the creatinine concentration based on the change in absorbance, using a standard curve for calibration.

Protocol 2: Mitigation of this compound Interference using a Two-Step Enzymatic Method

This protocol is based on the principle of pre-treating the sample to remove this compound before measuring creatinine. This method utilizes two different sarcosine oxidase enzymes with varying affinities for this compound.

  • Reagent Preparation:

    • Reagent 1 (Pre-treatment): Prepare a solution containing a sarcosine oxidase with a high affinity for this compound (low Km value).

    • Reagent 2 (Creatinine Measurement): Prepare a standard enzymatic creatinine reagent mix containing a sarcosine oxidase with a low affinity for this compound (high Km value).

  • Assay Procedure: a. Pre-treatment Step: Incubate the sample with Reagent 1 for a sufficient time to allow the high-affinity sarcosine oxidase to catalytically degrade the this compound present in the sample. b. Creatinine Measurement: Add Reagent 2 to the pre-treated sample. c. Proceed with the standard enzymatic assay procedure as described in Protocol 1 (incubation and absorbance measurement).

  • Calculation: Calculate the creatinine concentration based on the absorbance change after the addition of Reagent 2. This value will be free from the positive bias caused by this compound.

Visualizations

Enzymatic_Creatinine_Assay_Pathway Creatinine Creatinine Creatine Creatine Creatinine->Creatine Creatininase Sarcosine Sarcosine Creatine->Sarcosine Creatinase Glycine Glycine Sarcosine->Glycine Sarcosine Oxidase H2O2 Hydrogen Peroxide (H₂O₂) Sarcosine->H2O2 Chromogen_Oxidized Oxidized Chromogen (Colored) H2O2->Chromogen_Oxidized Peroxidase Chromogen_Reduced Reduced Chromogen Chromogen_Reduced->Chromogen_Oxidized Interference_Workflow cluster_assay Standard Enzymatic Assay cluster_troubleshooting Troubleshooting Workflow Sample Sample containing Creatinine & this compound Assay Enzymatic Assay (Sarcosine Oxidase) Sample->Assay Result Falsely Elevated Creatinine Reading Assay->Result High_Reading Unexpectedly High Creatinine Reading Check_Lidocaine Lidocaine Administered? High_Reading->Check_Lidocaine Check_Lidocaine->High_Reading No (Other cause) Alternative_Assay Use Alternative Method (e.g., Jaffe) Check_Lidocaine->Alternative_Assay Yes Correct_Result Accurate Creatinine Reading Alternative_Assay->Correct_Result

References

Strategies to prevent photodegradation of N-Ethylglycine solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Is N-Ethylglycine susceptible to photodegradation?

While specific photostability data for this compound is limited, as a glycine derivative, it is prudent to assume potential susceptibility to photodegradation, particularly under prolonged exposure to ultraviolet (UV) light. Amino acids and their derivatives can degrade upon exposure to light, and this process can be influenced by various factors in the solution.[1][2]

Q2: What are the potential consequences of this compound photodegradation in my experiments?

Photodegradation can lead to a decrease in the concentration of this compound, the formation of impurities, and a potential shift in the pH of the solution. These changes can compromise the accuracy, reproducibility, and safety of your experiments, particularly in sensitive applications like drug formulation and cell culture.

Q3: What are the primary factors that can accelerate the photodegradation of this compound solutions?

Based on studies of similar molecules, the following factors can potentially accelerate photodegradation:

  • Wavelength and Intensity of Light: Shorter wavelengths (UVA and UVB) and higher light intensity are generally more damaging.

  • Presence of Photosensitizers: Impurities or other components in the solution can absorb light and transfer the energy to this compound, initiating degradation.

  • Presence of Metal Ions: Trace metal ions, such as iron (Fe³⁺), can act as catalysts in photochemical reactions, leading to the formation of reactive radical species.[1]

  • Oxygen Concentration: The presence of dissolved oxygen can lead to photo-oxidative degradation pathways.

  • pH of the Solution: The pH can influence the electronic state of the molecule and its susceptibility to photodegradation.

Q4: How can I store this compound solutions to minimize photodegradation?

To minimize photodegradation during storage, this compound solutions should be:

  • Stored in amber or opaque containers to block out light.

  • Kept in a cool, dark place.

  • If possible, purged with an inert gas (e.g., nitrogen or argon) to displace dissolved oxygen.

  • Prepared using high-purity water and reagents to minimize contaminants that could act as photosensitizers.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound concentration over time in light-exposed samples. Direct or indirect photodegradation.1. Confirm the loss of concentration using a validated analytical method (e.g., HPLC). 2. Protect the solution from light by using amber vials or wrapping containers in aluminum foil. 3. Evaluate the effect of adding an antioxidant to the formulation.
Appearance of unknown peaks in chromatograms of light-exposed samples. Formation of photodegradation products.1. Conduct a forced degradation study to generate and identify potential degradation products. 2. Use a stability-indicating analytical method capable of resolving this compound from its degradants.
Inconsistent experimental results with this compound solutions. Variability in light exposure between experiments.1. Standardize all experimental procedures to ensure consistent light exposure. 2. Prepare fresh solutions for each experiment or store stock solutions under validated light-protected conditions.
Precipitation or color change in the solution after light exposure. Formation of insoluble degradation products or chromophores.1. Visually inspect solutions before use. 2. If changes are observed, discard the solution and prepare a fresh batch, ensuring rigorous light protection.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol outlines a general procedure for conducting a forced photodegradation study to assess the photostability of an this compound solution.

Objective: To intentionally degrade the this compound solution under controlled light exposure to identify potential degradation products and evaluate the stability-indicating capability of the analytical method.

Materials:

  • This compound solution of known concentration

  • Photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter)

  • Transparent and light-resistant (e.g., amber) containers

  • Validated HPLC method for the quantification of this compound

Procedure:

  • Prepare two sets of this compound solution samples in transparent containers.

  • Wrap one set of samples completely in aluminum foil to serve as dark controls.

  • Place both sets of samples in the photostability chamber.

  • Expose the samples to the light source for a defined period.

  • At specified time intervals, withdraw samples from both the exposed and dark control groups.

  • Analyze the samples using the validated HPLC method to determine the concentration of this compound and detect the formation of any degradation products.

  • Compare the chromatograms of the exposed samples to the dark controls to identify peaks corresponding to photodegradants.

Protocol 2: Evaluation of Antioxidants for Photostabilization

Objective: To assess the effectiveness of different antioxidants in preventing the photodegradation of this compound solutions.

Materials:

  • This compound solution

  • Stock solutions of various antioxidants (e.g., ascorbic acid, methionine)

  • Photostability chamber

  • Validated HPLC method

Procedure:

  • Prepare several aliquots of the this compound solution.

  • To each aliquot (except for the control), add a different antioxidant at a specified concentration.

  • Prepare a control sample with no added antioxidant.

  • Divide each solution into two sets: one for light exposure and one for a dark control.

  • Expose the light samples in a photostability chamber as described in Protocol 1.

  • After the exposure period, analyze all samples (light-exposed and dark controls) by HPLC.

  • Calculate the percentage of this compound remaining in each sample.

  • Compare the degradation rates between the control and the antioxidant-containing solutions to determine the efficacy of each antioxidant.

Quantitative Data Summary

As specific quantitative data for this compound photodegradation is not available, the following table presents hypothetical data from a forced degradation study to illustrate how results could be presented.

Condition Exposure Time (hours) This compound Remaining (%) Area of Major Degradant Peak (AU*s)
Light Exposed0100.00
692.515,432
1285.332,109
2476.158,765
Dark Control2499.8Not Detected

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare this compound Solution split Divide into Light & Dark Samples prep->split light Expose to Light Source split->light dark Store in Darkness split->dark hplc HPLC Analysis light->hplc dark->hplc compare Compare Results hplc->compare

Caption: Workflow for a photostability study of this compound.

Prevention_Strategies cluster_factors Degradation Factors cluster_strategies Prevention Strategies light Light Exposure packaging Use Amber/Opaque Containers light->packaging storage Store in Dark light->storage oxygen Dissolved Oxygen antioxidants Add Antioxidants oxygen->antioxidants inert_gas Purge with Inert Gas oxygen->inert_gas metals Metal Ions (e.g., Fe³⁺) chelators Use Chelating Agents metals->chelators

References

Optimizing storage conditions for long-term N-Ethylglycine stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of N-Ethylglycine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. Several suppliers recommend specific temperature ranges, which are summarized in the table below. To prevent degradation from moisture, it is crucial to store the compound in a tightly sealed container, preferably under an inert gas, as it is known to be hygroscopic.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound are significantly less stable than the solid form and require colder storage temperatures to minimize degradation. For mid-term storage of up to one month, a temperature of -20°C is recommended. For longer-term storage, up to six months, it is advisable to store solutions at -80°C.[3] It is also good practice to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the primary factors that can cause this compound to degrade?

A3: The main factors that can compromise the stability of this compound are exposure to moisture (hygroscopicity), elevated temperatures, and potentially light and oxidizing agents.[1][4] The presence of a secondary amine and a carboxylic acid group makes the molecule susceptible to various reactions, including oxidation and reactions with atmospheric carbon dioxide.

Q4: Are there any materials that are incompatible with this compound storage?

A4: While specific incompatibility data for this compound is not extensively documented, general best practices for storing amino acid derivatives should be followed. Avoid strong oxidizing agents and store away from foodstuffs.[2] For packaging, lined metal cans, plastic pails, and polyliner drums are suggested as suitable containers. Always ensure containers are clearly labeled and free from leaks.

Troubleshooting Guide

Problem: I've observed clumping or a change in the physical appearance of my solid this compound.

  • Potential Cause: This is likely due to the absorption of moisture from the atmosphere, as this compound is hygroscopic.[1]

  • Solution: Ensure the container is tightly sealed and consider storing it in a desiccator. For future use, handle the compound in a controlled, low-humidity environment, such as a glove box, and store it under an inert atmosphere (e.g., argon or nitrogen).

Problem: My experimental results are inconsistent when using an older stock solution of this compound.

  • Potential Cause: The stock solution may have degraded due to improper storage temperature, repeated freeze-thaw cycles, or prolonged storage.

  • Solution: Prepare fresh stock solutions more frequently. When preparing a new stock, aliquot it into smaller, single-use vials to minimize the number of times the main stock is warmed. Always store solutions at the recommended -20°C for short-term or -80°C for long-term use.[3] It is also advisable to periodically check the purity of your stock solution using an appropriate analytical method like HPLC.

Problem: I suspect my this compound has degraded. How can I confirm this?

  • Potential Cause: Degradation can result in the formation of impurities.

  • Solution: You can assess the purity of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify the parent compound and any potential degradation products.[5][6]

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Solid (Powder)Room Temperature (<15°C recommended) or 2-8°CLong-termStore in a cool, dry, dark place under an inert gas.[1][7]
Solid (Powder)-20°C3 yearsFor extended long-term storage.[3]
In Solvent-20°C1 monthAvoid repeated freeze-thaw cycles.[3]
In Solvent-80°C6 monthsOptimal for long-term solution stability.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Sample Preparation:

    • Accurately weigh and dissolve a known concentration of this compound in a suitable solvent (e.g., water or a buffered mobile phase).

    • For stability studies, samples should be taken from the stored material at specified time points.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer for more definitive identification.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatogram of the aged sample to that of a freshly prepared standard.

    • A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.

    • Quantify the percentage of remaining this compound and the formation of impurities over time.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is useful for identifying volatile degradation products. This compound itself is not highly volatile, so derivatization is typically required.

  • Derivatization (Example with Silylation):

    • Dry the this compound sample completely.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat the mixture (e.g., at 70°C for 30 minutes) to form a volatile derivative.[8]

  • GC-MS Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of any additional peaks to identify potential degradation products by comparing them to mass spectral libraries.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_sampling Time-Point Sampling cluster_analysis Analytical Testing cluster_results Data Evaluation Solid Solid this compound (Cool, Dry, Inert Gas) T0 T = 0 Solid->T0 Solution This compound Solution (-20°C or -80°C) Solution->T0 T1 T = 1 month HPLC HPLC Analysis (Purity Assessment) T0->HPLC Tn T = n months T1->HPLC Tn->HPLC GCMS GC-MS Analysis (Impurity ID) Tn->GCMS If impurities detected Degradation Quantify Degradation HPLC->Degradation GCMS->Degradation ShelfLife Determine Shelf-Life Degradation->ShelfLife

Caption: Workflow for a long-term stability study of this compound.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products NEG This compound Deamination Deamination Product (e.g., Glyoxylic Acid) NEG->Deamination Decarboxylation Decarboxylation Product (e.g., Ethylmethylamine) NEG->Decarboxylation Oxidation Oxidized Species NEG->Oxidation Moisture Moisture/H2O Moisture->NEG Hydrolysis Heat Heat Heat->NEG Decarboxylation Oxidant Oxidizing Agent Oxidant->NEG Oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Incomplete Fmoc Deprotection in N-Ethylglycine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with incomplete Nα-Fmoc deprotection, particularly when incorporating N-Ethylglycine and other sterically hindered amino acids during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2] This prevents the subsequent coupling of the next amino acid, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity.[1][2]

Q2: Why is incomplete Fmoc deprotection a common problem with this compound?

The primary reason for difficult Fmoc deprotection with this compound and other N-substituted amino acids is steric hindrance. The ethyl group on the nitrogen atom sterically hinders the approach of the base (commonly piperidine) to the acidic proton on the fluorene ring of the Fmoc group, slowing down the deprotection reaction.

Q3: What are other common causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can physically block the deprotection reagent from reaching the N-terminal Fmoc group.[1][3][4] This is a sequence-dependent issue.[1]

  • Suboptimal Reagents or Protocols: Degraded piperidine solutions, insufficient reaction times, or inadequate reagent concentrations can lead to incomplete deprotection.[1][2]

  • Poor Resin Swelling: If the solid support is not properly swelled, reagent access to the peptide chains is hindered.[1][2]

  • High Resin Loading: Overloading the resin can cause steric crowding between peptide chains, impeding reagent diffusion.[2]

Q4: How can I detect incomplete Fmoc deprotection?

Several methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test: This is a common colorimetric test for detecting free primary amines. A positive result (dark blue beads/solution) indicates successful deprotection, while a negative result (yellow/brown) suggests incomplete deprotection.[1][4] Note that this test is not reliable for N-terminal secondary amines like proline or this compound, which may give a reddish-brown color.[2][4]

  • Chloranil Test: This test is used to detect secondary amines and can be useful when working with N-substituted amino acids.[4]

  • UV Monitoring of Dibenzofulvene (DBF) Adduct: The Fmoc deprotection reaction releases dibenzofulvene (DBF), which is trapped by piperidine to form a DBF-piperidine adduct.[4][5][6] This adduct has a characteristic UV absorbance around 301-312 nm.[4][6] Many automated peptide synthesizers use this method to monitor the deprotection in real-time and can extend the reaction time until completion.[4][5]

  • HPLC and Mass Spectrometry Analysis: Analysis of a small, cleaved sample of the peptide can reveal the presence of deletion sequences or Fmoc-adducts, confirming incomplete deprotection.

Troubleshooting Guides

Issue: Incomplete deprotection of this compound or other sterically hindered residues.

Initial Checks
  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh. Piperidine can degrade over time.

  • Check Resin Swelling: Confirm that the resin is adequately swollen in the solvent before starting the synthesis.[1]

Protocol Modifications

If the initial checks do not resolve the issue, you may need to modify your deprotection protocol.

  • Increase Deprotection Time: Extend the deprotection time for the sterically hindered residue. A second, fresh application of the deprotection solution is also recommended.[1]

  • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40 °C) can increase the reaction rate.

  • Use a Stronger Base: For particularly difficult deprotections, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[5] A common cocktail is 2% DBU and 20% piperidine in DMF.[1] However, DBU should be used with caution as it can promote side reactions like aspartimide formation.[5][7]

Quantitative Data Summary

The following tables provide a summary of common deprotection reagents and conditions.

Table 1: Standard and Alternative Fmoc Deprotection Reagents

ReagentConcentrationSolventTypical Reaction TimeNotes
Piperidine20% (v/v)DMF or NMP5-20 minutesThe most common reagent; can be insufficient for sterically hindered residues.[1][2]
4-Methylpiperidine (4MP)20% (v/v)DMFSimilar to piperidineA viable alternative to piperidine with similar efficacy.[8][9]
Piperazine (PZ)10% (w/v)9:1 DMF/EthanolSimilar to piperidineCan be less efficient at shorter reaction times for hindered amino acids.[8][10]
DBU/Piperidine2% DBU, 20% Piperidine (v/v)DMF5-15 minutesMore effective for difficult sequences but can increase side reactions.[1][5]
DBU/Piperazine2% DBU, 5% Piperazine (w/v)NMP5-15 minutesShown to reduce diketopiperazine formation compared to piperidine.[11][12]

Table 2: Comparison of Deprotection Times for Different Amino Acids

Amino AcidDeprotection ReagentTime for >80% DeprotectionReference
Leucine20% Piperidine in DMF~3 minutes[8][10]
Arginine(Pbf)20% Piperidine in DMF~10 minutes[8][10]
Poly-Alanine (Ala6-Ala10)Piperidine in DMF100-170 minutes[5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Washing: Wash the peptide-resin with DMF (3 x 5 mL).[13]

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[13]

  • Deprotection: Add 20% piperidine in DMF to the swollen resin and agitate for 10-20 minutes at room temperature.[1][13]

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[1]

  • Second Deprotection (Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes.[1][13]

  • Final Wash: Drain the solution and wash the resin with DMF (5-7 times) to remove all residual reagents.[1]

Protocol 2: DBU-Enhanced Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.[1]

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes, carefully monitoring the reaction progress.[1]

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.[1]

Protocol 3: Kaiser Test for Free Primary Amines
  • Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.[1]

  • Washing: Wash the resin beads thoroughly with DMF and then with ethanol.[1]

  • Reagent Addition: Add 2-3 drops of each of the following reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol

    • Reagent B: 80 g phenol in 20 mL ethanol

    • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine[1]

  • Heating: Heat the test tube at 100°C for 5 minutes.[1]

  • Observation:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.[1]

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.[1]

Visualizations

troubleshooting_workflow start Incomplete Fmoc Deprotection Suspected check_reagents Verify Reagent Quality (Fresh Piperidine) start->check_reagents check_swelling Ensure Adequate Resin Swelling start->check_swelling extend_time Increase Deprotection Time & Perform Double Deprotection check_reagents->extend_time check_swelling->extend_time monitor Monitor Deprotection (Kaiser Test / UV) extend_time->monitor If still incomplete increase_temp Elevate Temperature (e.g., 35-40°C) stronger_base Use Stronger Base Cocktail (e.g., 2% DBU / 20% Piperidine) increase_temp->stronger_base If still incomplete increase_temp->monitor stronger_base->monitor monitor->increase_temp Negative Result success Deprotection Complete monitor->success Positive Result failure Re-evaluate Sequence / Synthesis Strategy monitor->failure Persistent Failure

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

fmoc_deprotection_mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin DBF_Adduct DBF-Piperidine Adduct Free_Amine H2N-Peptide-Resin Fmoc_Peptide->Free_Amine Piperidine Piperidine Piperidine->DBF_Adduct + Dibenzofulvene (DBF)

References

Minimizing side reactions during N-Ethylglycine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethylglycine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the minimization of side reactions during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-ethylation of glycine?

A1: The most prevalent side reaction is over-alkylation, leading to the formation of N,N-diethylglycine.[1] Another potential side reaction, particularly when using unprotected amino acids, is the esterification of the carboxyl group.[2] The choice of synthetic route can also introduce specific impurities; for example, methods involving chloroacetic acid may have residual starting material.

Q2: Which synthetic method offers the best selectivity for mono-N-ethylation?

A2: Reductive amination is generally considered a highly selective method for mono-alkylation as it helps to avoid the common issue of over-alkylation often seen with direct alkylation using alkyl halides.[1] Newer catalytic methods involving the direct N-alkylation of unprotected amino acids with alcohols also demonstrate high selectivity, producing water as the only byproduct.[2]

Q3: How does the choice of base impact the reaction?

A3: The base is critical for neutralizing the acid formed during alkylation with ethyl halides and for deprotonating the amine to enhance its nucleophilicity. However, using a very strong base can sometimes be problematic.[2] For direct alkylation, inorganic bases like potassium carbonate (K₂CO₃) are commonly used. The solubility of the base in the reaction solvent is also a key factor to consider.

Q4: Can I perform the N-ethylation on unprotected glycine?

A4: Yes, it is possible to perform N-ethylation on unprotected glycine. However, there are challenges to consider. Glycine is zwitterionic and has limited solubility in many organic solvents.[2] This can lead to heterogeneous reaction mixtures that require efficient stirring. Protecting the carboxylic acid group as an ester (e.g., glycine ethyl ester) can improve solubility and prevent O-alkylation.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound derivatization experiments.

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to reagents, reaction conditions, or the synthetic route chosen.

  • Reagent Quality: Ensure that all reagents, especially the ethylating agent (e.g., ethyl iodide) and solvents, are pure and anhydrous. Moisture can interfere with many alkylation reactions.

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time. Be aware that higher temperatures might also promote side reactions.

  • Poor Solubility: As glycine has poor solubility in many organic solvents, this can limit the reaction rate. Consider using a solvent system in which glycine has better solubility, or protecting the carboxyl group to form a more soluble ester.

  • Suboptimal Stoichiometry: The molar ratio of reactants is crucial. An excess of the ethylating agent can lead to over-alkylation, while an insufficient amount will result in incomplete conversion. An optimization of the stoichiometry may be necessary.

Issue 2: Significant Formation of N,N-Diethylglycine (Over-alkylation)

Q: My final product is contaminated with a significant amount of N,N-diethylglycine. How can I minimize this side product?

A: Over-alkylation is a common problem in N-alkylation of primary amines. Here are several strategies to enhance the selectivity for the mono-ethylated product:

  • Adjust Stoichiometry: Use a molar excess of glycine relative to the ethylating agent. This increases the probability of the ethylating agent reacting with the starting material rather than the mono-ethylated product.

  • Controlled Addition: Add the ethylating agent slowly or dropwise to the reaction mixture. This helps to maintain a low concentration of the ethylating agent, favoring mono-alkylation.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes improve selectivity, although it may require a longer reaction time.

  • Choice of Method: If over-alkylation remains a persistent issue with direct alkylation, switching to reductive amination is a highly effective strategy to achieve mono-alkylation.[1]

  • Protecting Groups: Using an N-protecting group that allows for mono-alkylation followed by deprotection can provide excellent selectivity.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and reported yields for different this compound synthesis methods. This data is intended to provide a general comparison to aid in method selection.

Method Reactants Typical Conditions Reported Yield Key Advantages Common Side Reactions
Reductive Amination Glyoxylic acid, EthylamineHydrogen, Pd/C catalyst, IsopropanolHigh (e.g., a similar reaction gives 58% for the hydrochloride salt)[3]High selectivity for mono-alkylation, avoids alkyl halides.Formation of imine intermediates.
Aminolysis of Chloroacetic Acid Chloroacetic acid, EthylamineAqueous solution, room temperatureHigh (e.g., 83% for the chloride salt)[4]Simple procedure, readily available starting materials.Residual starting materials.
Direct Alkylation with Alcohol Glycine, EthanolRu-based catalyst, 90°C>90%[2]"Green" method (water is the only byproduct), high yields.Requires specific catalyst, potential for di-alkylation depending on conditions.
Direct Alkylation with Ethyl Halide Glycine, Ethyl iodide/bromideBase (e.g., K₂CO₃), Solvent (e.g., DMF)VariableStraightforward setup.Over-alkylation (N,N-diethylglycine), O-alkylation.

Experimental Protocols

Protocol 1: this compound Synthesis via Reductive Amination

This protocol is adapted from a general procedure for the synthesis of N-alkylated amino acids.

Materials:

  • Glyoxylic acid

  • Ethylamine (aqueous solution)

  • Palladium on charcoal (Pd/C, 5%)

  • Isopropanol

  • Hydrogen gas supply

  • Standard glassware for hydrogenation

Procedure:

  • In a suitable reactor under a nitrogen atmosphere, prepare a solution of ethylamine in isopropanol. Cool the mixture to approximately 5°C.

  • Slowly add a solution of glyoxylic acid in isopropanol to the ethylamine solution over 2-3 hours, maintaining the temperature.

  • Add the 5% Pd/C catalyst to the reaction mixture.

  • Pressurize the reactor with hydrogen gas (e.g., 50 mbar) and stir vigorously for approximately 3 hours, or until hydrogen uptake ceases.

  • Carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Add fresh isopropanol to the resulting slurry to precipitate the product.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to yield this compound.[5]

Protocol 2: Purification of this compound by Crystallization

Materials:

  • Crude this compound

  • Methanol

  • Acetone

  • Standard crystallization glassware

Procedure:

  • Dissolve the crude this compound product in a minimal amount of hot methanol.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • To induce further crystallization, slowly add acetone as an anti-solvent until the solution becomes slightly turbid.

  • Cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration, washing with a cold methanol/acetone mixture.

  • Dry the purified crystals under vacuum.[3]

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Yield of This compound check_completion Monitor Reaction (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete increase_params Increase Temperature or Reaction Time incomplete->increase_params Yes check_reagents Check Reagent Purity and Anhydrous Conditions incomplete->check_reagents No end Improved Yield increase_params->end impure_reagents Reagents Impure/Wet? check_reagents->impure_reagents purify_reagents Purify/Dry Reagents and Solvents impure_reagents->purify_reagents Yes check_solubility Assess Substrate Solubility impure_reagents->check_solubility No purify_reagents->end solubility_issue Poor Solubility? check_solubility->solubility_issue change_solvent Change Solvent or Protect Carboxyl Group solubility_issue->change_solvent Yes solubility_issue->end No change_solvent->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Strategy to Minimize Over-alkylation

overalkylation_strategy cluster_strategies Mitigation Approaches start Observed Over-alkylation (N,N-diethylglycine) strategy Select Mitigation Strategy start->strategy stoichiometry Adjust Stoichiometry (excess Glycine) strategy->stoichiometry addition Slow Reagent Addition strategy->addition temperature Lower Reaction Temperature strategy->temperature method_change Switch to Reductive Amination strategy->method_change outcome Selective Mono-N-Ethylation stoichiometry->outcome addition->outcome temperature->outcome method_change->outcome

Caption: Decision pathway for minimizing the formation of N,N-diethylglycine.

References

Enhancing the solubility of N-Ethylglycine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethylglycine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing this compound in various experimental setups. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dissolution of this compound.

Issue Potential Cause Troubleshooting Steps
This compound is not dissolving in water at room temperature. This compound has limited solubility in water at neutral pH.[1][2]1. Increase Temperature: Gently warm the solution. For many amino acids, solubility increases with temperature.[3][4] 2. Adjust pH: this compound is an amino acid and its solubility is pH-dependent. Adjusting the pH away from its isoelectric point will increase solubility. Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and monitor for dissolution.[5][6][7][8] 3. Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the solid particles.
Precipitate forms when adding a co-solvent to an aqueous solution of this compound. The addition of a less polar co-solvent can decrease the solubility of polar compounds like this compound in water.[9]1. Optimize Co-solvent Ratio: Systematically test different ratios of the co-solvent to water to find the optimal mixture for solubility. 2. Select a Different Co-solvent: Consider using a more polar water-miscible co-solvent. 3. Reverse the Order of Addition: Try dissolving the this compound in the pure co-solvent first, and then slowly add water.
The compound dissolves initially but crashes out of solution over time. The initial solution was likely supersaturated, or there was a change in temperature or pH.1. Ensure Complete Dissolution: Make sure the compound is fully dissolved by visual inspection before assuming it is in a stable solution. 2. Maintain Constant Temperature: Store the solution at the temperature it was prepared at, or determine the solubility at the desired storage temperature. 3. Buffer the Solution: If pH shifts are a possibility, use a suitable buffer system to maintain a constant pH.
Difficulty dissolving this compound in non-polar organic solvents. This compound is a polar, zwitterionic compound at neutral pH and is expected to have very low solubility in non-polar solvents.[10][11]1. Use a Polar Organic Solvent: Attempt to dissolve this compound in polar aprotic solvents like DMSO or DMF, or in polar protic solvents like methanol or ethanol.[1][10] 2. Consider Salt Formation: For specific applications, converting the amino acid to a salt (e.g., hydrochloride or sodium salt) can significantly alter its solubility profile.[12]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is described as being slightly soluble in water and methanol.[1][2] A specific solubility in Dimethyl Sulfoxide (DMSO) has been reported as 3.33 mg/mL, which can be achieved with the aid of ultrasonication and warming to 60°C.[13] Due to its polar, zwitterionic nature, it is expected to have low solubility in non-polar solvents.[10][11]

Q2: How does pH affect the solubility of this compound?

A2: As an amino acid, the solubility of this compound is significantly influenced by pH. At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, leading to minimal solubility. By adjusting the pH of the solution below the pI (e.g., with HCl), the carboxyl group is protonated, resulting in a net positive charge and increased solubility. Conversely, adjusting the pH above the pI (e.g., with NaOH) deprotonates the amino group, leading to a net negative charge and also increasing solubility.[5][6][7][8]

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, co-solvents can be used, but their selection is critical. For polar compounds like this compound, adding a water-miscible organic solvent can sometimes enhance solubility.[14] However, for amino acids in aqueous solutions, the addition of organic solvents like ethanol often decreases solubility.[9] It is recommended to empirically determine the optimal solvent system and ratio for your specific application. A general approach is to start by dissolving the compound in a small amount of a compatible polar organic solvent (like DMSO) and then diluting it with the aqueous buffer.

Q4: What is the effect of temperature on the solubility of this compound?

Q5: Are there any recommended storage conditions for this compound solutions?

A5: To prevent degradation and precipitation, it is advisable to store this compound solutions at a constant temperature, protected from light. If dissolved in a volatile solvent, ensure the container is tightly sealed. For long-term storage, especially in solution, it is recommended to store at -20°C or -80°C.[13]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

Solvent Solubility Conditions Source
WaterSlightly Soluble-[1][2]
MethanolSlightly Soluble-[1]
DMSO3.33 mg/mL (32.29 mM)Ultrasonic and warming and heat to 60°C[13]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Given Solvent

This protocol outlines a general method for determining the solubility of this compound at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, 0.1 M phosphate buffer pH 7.4)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical balance

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a temperature-controlled environment on a stirrer or shaker.

  • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

  • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

G Protocol for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Filter supernatant C->D E Quantify this compound concentration D->E F Solubility determined E->F

Workflow for determining the solubility of this compound.
Protocol 2: Enhancing this compound Solubility using pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by modifying the pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a suspension of this compound in deionized water (e.g., 5-10 mg/mL).

  • Place the suspension on a magnetic stirrer.

  • Monitor the pH of the suspension.

  • To dissolve the compound by forming the hydrochloride salt, slowly add 0.1 M HCl dropwise while monitoring the pH and observing the dissolution of the solid. Continue adding acid until the solution becomes clear.

  • Alternatively, to dissolve the compound by forming the sodium salt, slowly add 0.1 M NaOH dropwise until the solid dissolves completely.

  • Record the final pH at which the this compound is fully dissolved.

G pH Adjustment for Solubility Enhancement cluster_0 Acidification cluster_1 Alkalinization A Suspend this compound in water B Add 0.1 M HCl dropwise A->B C Monitor pH and observe dissolution B->C D Clear solution (cationic form) C->D E Suspend this compound in water F Add 0.1 M NaOH dropwise E->F G Monitor pH and observe dissolution F->G H Clear solution (anionic form) G->H

Logic for enhancing this compound solubility via pH.
Protocol 3: Using a Co-solvent System to Enhance Solubility

This protocol provides a method for using a co-solvent to dissolve this compound, particularly for preparing stock solutions.

Materials:

  • This compound

  • Primary solvent (e.g., DMSO)

  • Secondary solvent/buffer

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound into a clean vial.

  • Add a minimal volume of the primary solvent (e.g., DMSO) in which this compound is more soluble.

  • Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, as for DMSO.[13]

  • Once a clear stock solution is obtained, slowly add the secondary solvent or buffer to the desired final concentration, while continuously mixing.

  • If the solution remains clear, the co-solvent system is successful. If a precipitate forms, the compound may be insoluble at that final concentration and solvent ratio.

G Co-solvent Dissolution Workflow A Weigh this compound B Add minimal primary solvent (e.g., DMSO) A->B C Vortex/Sonicate/Warm to dissolve B->C D Slowly add secondary solvent/buffer C->D E Solution clear? D->E F Successful dissolution E->F Yes G Precipitation - adjust ratio or concentration E->G No

Experimental workflow for using a co-solvent system.

References

Validation & Comparative

A Comparative Analysis of N-Ethylglycine and Sarcosine in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Ethylglycine and Sarcosine, two glycine analogs with significant implications for biological research and therapeutic development. The following sections will delve into their mechanisms of action, quantitative performance data, and the experimental protocols used to derive these findings.

Introduction

This compound and Sarcosine (N-methylglycine) are structurally similar amino acid derivatives that have garnered interest for their ability to modulate glycinergic and glutamatergic neurotransmission. Their primary shared target is the Glycine Transporter 1 (GlyT1), a key regulator of synaptic glycine levels. However, subtle structural differences lead to distinct pharmacological profiles, particularly concerning their interaction with the N-methyl-D-aspartate (NMDA) receptor. Understanding these differences is crucial for the targeted design of novel therapeutics for neurological and psychiatric disorders.

Quantitative Performance Data

The following tables summarize the key quantitative parameters for this compound and Sarcosine based on available experimental data.

Table 1: Comparative Activity at Glycine Transporter 1 (GlyT1)

CompoundTargetActionIC50 (μM)Assay System
Sarcosine GlyT1Competitive Inhibitor96.81 ± 13.67[1][³H]glycine uptake in cells expressing GlyT1
~190[2][³H]NFPS binding to rat forebrain membranes
This compound GlyT1Competitive Inhibitor / Substrate[3][4][5][6]Not explicitly reported in reviewed literatureReduces GlyT1-dependent glycine uptake[4][5][6]

Table 2: Comparative Activity at the NMDA Receptor

CompoundTargetActionEC50 / Binding AffinityAssay System
Sarcosine NMDA Receptor (Glycine Site)Co-agonist26 ± 3 μM[7]Whole-cell recordings from cultured mouse hippocampal neurons
This compound NMDA Receptor (Glycine Site)No significant activity reported[8]Not applicableElectrophysiological recordings in Xenopus oocytes

Mechanism of Action and Signaling Pathways

Glutamatergic Signaling Pathway Modulation by GlyT1 Inhibition

Both this compound and Sarcosine inhibit GlyT1, which is primarily located on glial cells surrounding glutamatergic synapses. By blocking the reuptake of glycine, these compounds increase the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the NMDA receptor, meaning its binding is necessary for the receptor to be activated by the primary agonist, glutamate. Therefore, by increasing synaptic glycine levels, both this compound and Sarcosine can potentiate NMDA receptor activity, enhancing glutamatergic neurotransmission. This mechanism is a key therapeutic target for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Glutamatergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds (Co-agonist) Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream_Signaling Downstream Signaling Ca_ion->Downstream_Signaling Activates GlyT1 GlyT1 Glycine_glia Glycine GlyT1->Glycine_glia Glycine_cleft->GlyT1 Reuptake Sarcosine Sarcosine / this compound Sarcosine->GlyT1 Inhibits

Caption: Modulation of Glutamatergic Synapse by GlyT1 Inhibitors.

Differential Activity at the NMDA Receptor

A key distinction between the two molecules lies in their direct interaction with the NMDA receptor. Sarcosine acts as a direct co-agonist at the glycine binding site of the NMDA receptor, in addition to its indirect potentiating effect via GlyT1 inhibition.[7] In contrast, this compound has been reported to be specific for GlyT1, with no significant direct agonist or antagonist activity at the NMDA receptor.[8] This suggests that the pharmacological effects of Sarcosine may be a composite of both GlyT1 inhibition and direct NMDA receptor modulation, while the effects of this compound are likely mediated solely through GlyT1 inhibition.

Metabolic Pathways

Sarcosine Metabolism in One-Carbon Metabolism

Sarcosine is an integral part of one-carbon metabolism. It can be synthesized from dimethylglycine via the enzyme dimethylglycine dehydrogenase (DMGDH) in the mitochondria. Conversely, sarcosine can be demethylated to glycine by sarcosine dehydrogenase (SARDH). Sarcosine can also be formed in the cytosol from the methylation of glycine by glycine N-methyltransferase (GNMT), a reaction that utilizes S-adenosylmethionine (SAM) as the methyl donor.

Sarcosine_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glycine_cyto Glycine Sarcosine_cyto Sarcosine Glycine_cyto->Sarcosine_cyto Methylation SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl donation GNMT GNMT GNMT->Glycine_cyto GNMT->Sarcosine_cyto DMG Dimethylglycine (DMG) Sarcosine_mito Sarcosine DMG->Sarcosine_mito Demethylation DMGDH DMGDH DMGDH->DMG DMGDH->Sarcosine_mito Glycine_mito Glycine Sarcosine_mito->Glycine_mito Demethylation SARDH SARDH SARDH->Sarcosine_mito SARDH->Glycine_mito

Caption: Sarcosine's role in one-carbon metabolism.

This compound Metabolism

The metabolic pathway of this compound is less well-characterized. It is primarily known as a metabolite of the local anesthetic lidocaine.[3][5][9] Further research is needed to fully elucidate its endogenous metabolic fate.

Experimental Protocols

[³H]Glycine Uptake Assay for GlyT1 Inhibition

This assay is a standard method to determine the inhibitory activity of compounds on glycine transporters.

  • Cell Culture: A mammalian cell line (e.g., CHO or HEK293 cells) stably expressing human GlyT1 is cultured in appropriate media until confluent.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or Sarcosine).

  • Glycine Uptake: A solution containing a fixed concentration of radiolabeled [³H]glycine is added to each well to initiate the uptake process. The incubation is carried out for a defined period at a controlled temperature.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

  • Quantification: Cells are lysed, and the intracellular [³H]glycine is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of glycine uptake is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Glycine_Uptake_Assay A Plate GlyT1-expressing cells B Add test compound (this compound or Sarcosine) A->B C Add [³H]Glycine B->C D Incubate C->D E Wash to remove extracellular [³H]Glycine D->E F Lyse cells E->F G Quantify intracellular [³H]Glycine (Scintillation Counting) F->G H Calculate IC50 G->H

Caption: Workflow for a [³H]Glycine Uptake Assay.

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This electrophysiological technique is used to measure the currents flowing through NMDA receptors in response to agonist application.

  • Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) are used.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance "giga-seal". The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ion channel currents.

  • Agonist Application: A solution containing a fixed concentration of NMDA and varying concentrations of the co-agonist (e.g., Sarcosine) is rapidly applied to the cell.

  • Current Measurement: The resulting inward current, carried primarily by Ca²⁺ and Na⁺ ions flowing through the NMDA receptor channels, is recorded using a patch-clamp amplifier.

  • Data Analysis: The peak amplitude of the current is measured at each co-agonist concentration. The data are then plotted as a dose-response curve, from which the EC50 value can be determined.

Conclusion

This compound and Sarcosine, while both acting as inhibitors of GlyT1, exhibit a crucial difference in their interaction with the NMDA receptor. Sarcosine possesses a dual mechanism of action, inhibiting GlyT1 and directly acting as a co-agonist at the NMDA receptor's glycine site. In contrast, this compound appears to be a more selective GlyT1 inhibitor, lacking direct NMDA receptor activity. This distinction is vital for researchers designing experiments to probe the specific roles of GlyT1 inhibition versus direct NMDA receptor modulation in various physiological and pathological processes. Furthermore, the well-defined role of Sarcosine in one-carbon metabolism presents another layer of biological activity that is not currently established for this compound. Future studies providing a direct quantitative comparison of their potencies at GlyT1 and a more thorough investigation into the metabolic fate of this compound will be invaluable for the scientific and drug development communities.

References

N-Ethylglycine and Acute Interstitial Nephritis: An Evaluation of its Potential as a Diagnostic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no scientific evidence in the available literature to support the validation of N-Ethylglycine as a diagnostic biomarker for Acute Interstitial Nephritis (AIN). Research into this compound has identified it as a substance excreted in the urine of cancer patients with metastatic bone disease, but a link to AIN has not been established.[1]

Acute Interstitial Nephritis is an immunologically-mediated kidney disorder, and its diagnosis often relies on invasive kidney biopsies due to the lack of specific, non-invasive markers.[2][3] However, recent research has identified several promising urinary biomarkers that may aid in the early and non-invasive diagnosis of AIN. This guide will provide a comparative overview of these alternative biomarkers, focusing on the most extensively studied: urinary C-X-C motif chemokine 9 (CXCL9), tumor necrosis factor-alpha (TNF-α), and interleukin-9 (IL-9).[3][4][5]

Comparison of Leading AIN Biomarker Candidates

The following table summarizes the performance of CXCL9, TNF-α, and IL-9 as diagnostic biomarkers for AIN based on available clinical research.

BiomarkerFold Change in AIN Patients vs. ControlsArea Under the Curve (AUC)Key Findings
Urinary CXCL9 7.6-fold higher0.94 (0.86-1.00) in external validation cohortsCXCL9 has been identified as a top protein biomarker distinguishing AIN from other causes of acute kidney injury (AKI). Its levels are significantly higher in the urine of AIN patients and correlate with tissue mRNA expression.[5][6][7][8][9]
Urinary TNF-α Higher in AIN patientsImproved diagnostic discrimination when combined with IL-9Urinary TNF-α levels are elevated in AIN and can help differentiate it from other kidney diseases.[2][4]
Urinary IL-9 Higher in AIN patientsImproved diagnostic discrimination when combined with TNF-αElevated urinary IL-9 is associated with AIN and, in combination with TNF-α, enhances diagnostic accuracy.[2][4]

Experimental Protocols

The validation of these biomarkers involves a series of rigorous experimental procedures. Below are the methodologies for key experiments cited in the validation of urinary CXCL9 as an AIN biomarker.

Patient Cohort and Sample Collection
  • Study Population: A prospectively enrolled cohort of patients with acute kidney injury undergoing a kidney biopsy. A control group of individuals with other kidney diagnoses is also included.[6][7][8]

  • Sample Collection: Urine samples are collected from participants prior to kidney biopsy.

  • Histological Diagnosis: Kidney biopsy samples are reviewed by pathologists to confirm the diagnosis of AIN or other kidney diseases. This serves as the gold standard for comparison.[6][7][8]

Urine Proteomic Analysis
  • Objective: To identify potential protein biomarkers that are differentially expressed in the urine of AIN patients compared to controls.

  • Methodology:

    • Urine samples are centrifuged to remove cellular debris.

    • The supernatant is collected and stored at -80°C.

    • A proximity extension assay (PEA) or a similar high-throughput proteomic platform is used to measure the levels of a panel of immune-related proteins (e.g., 180 proteins).[6][7][8]

    • Statistical analysis is performed to identify proteins with significantly different concentrations between the AIN and control groups.

Sandwich Immunoassay (ELISA) for Biomarker Validation
  • Objective: To validate the findings from the proteomic analysis and to quantify the concentration of the top candidate biomarker (e.g., CXCL9).

  • Methodology:

    • A commercial or custom-developed sandwich enzyme-linked immunosorbent assay (ELISA) kit is used.

    • Urine samples are diluted as per the manufacturer's instructions.

    • The assay is performed according to the kit's protocol, which typically involves the following steps:

      • Coating a microplate with a capture antibody specific to the biomarker.

      • Adding the urine samples to the wells.

      • Incubating to allow the biomarker to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody that also binds to the biomarker.

      • Adding a substrate that reacts with the enzyme-linked detection antibody to produce a measurable signal (e.g., color change).

      • Measuring the signal intensity using a microplate reader.

    • The concentration of the biomarker in the urine is determined by comparing the signal to a standard curve.[6][7][8]

Kidney Tissue mRNA Expression Analysis
  • Objective: To determine if the elevated urinary biomarker levels correlate with increased expression of the biomarker's gene in the kidney tissue of AIN patients.

  • Methodology:

    • RNA is extracted from kidney biopsy tissue from both AIN patients and controls.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative real-time polymerase chain reaction (qRT-PCR) or a platform like Nanostring is used to measure the mRNA expression levels of the gene encoding the biomarker (e.g., CXCL9).[6][7][8]

    • The expression levels are normalized to a housekeeping gene.

    • Statistical analysis is used to compare the mRNA expression between the AIN and control groups.

Visualizing the Path to Validation

The following diagrams illustrate the general workflow for biomarker validation and the underlying signaling pathway in Acute Interstitial Nephritis.

experimental_workflow cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation cluster_mechanistic Mechanistic Confirmation patient_cohort Patient Cohort with AKI (Pre-biopsy urine collection) urine_proteomics Urine Proteomic Analysis (e.g., Proximity Extension Assay) patient_cohort->urine_proteomics candidate_biomarkers Identification of Candidate Biomarkers urine_proteomics->candidate_biomarkers sandwich_immunoassay Sandwich Immunoassay (ELISA) for Top Candidate candidate_biomarkers->sandwich_immunoassay Select Top Candidate statistical_analysis Statistical Analysis (AUC, Odds Ratio) sandwich_immunoassay->statistical_analysis external_validation External Cohort Validation statistical_analysis->external_validation correlation Correlation of Urine Protein and Tissue mRNA external_validation->correlation kidney_biopsy Kidney Biopsy (Histological Diagnosis) mrna_expression Tissue mRNA Expression Analysis (e.g., qRT-PCR) kidney_biopsy->mrna_expression mrna_expression->correlation

Caption: Experimental workflow for AIN biomarker validation.

ain_pathway cluster_trigger Initiating Factors cluster_cellular_response Cellular Response in Kidney Interstitium cluster_mediators Inflammatory Mediators cluster_outcome Pathological Outcome drug Drugs (e.g., PPIs, Antibiotics) t_cell T-Cell Infiltration and Activation drug->t_cell infection Infections infection->t_cell autoimmune Autoimmune Diseases autoimmune->t_cell cytokines Cytokine Release (TNF-α, IL-9) t_cell->cytokines chemokines Chemokine Production (CXCL9) t_cell->chemokines macrophage Macrophage Recruitment macrophage->cytokines tubular_cells Tubular Epithelial Cells tubular_cells->chemokines inflammation Interstitial Inflammation cytokines->inflammation chemokines->t_cell Amplification Loop chemokines->macrophage tubular_injury Tubular Injury inflammation->tubular_injury aki Acute Kidney Injury (AKI) tubular_injury->aki

Caption: Simplified signaling pathway in Acute Interstitial Nephritis.

References

A Comparative Guide to Cross-Reactivity Studies of N-Ethylglycine with Other Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to assess the cross-reactivity of N-Ethylglycine with other amino acid derivatives. Given the limited availability of direct experimental data on this compound cross-reactivity, this document focuses on the principal analytical methods used for such studies: Immunoassays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We present illustrative data and detailed experimental protocols to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction to this compound and Cross-Reactivity

This compound is a derivative of the amino acid glycine, where an ethyl group is attached to the nitrogen atom.[1][2] Like other N-alkylated amino acids, it is of interest in various fields, from biomarker research to drug development.[3] Cross-reactivity is a critical parameter in the development of any specific assay, defining the extent to which the assay responds to compounds other than the target analyte. Understanding the cross-reactivity of this compound with structurally similar amino acid derivatives is essential for ensuring the accuracy and reliability of quantitative measurements.

Methodology Comparison: Immunoassay vs. LC-MS/MS

The two primary methods for quantifying small molecules like this compound and assessing cross-reactivity are competitive immunoassays (e.g., ELISA) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

  • Immunoassays rely on the specific binding of an antibody to the target molecule. They are often high-throughput and cost-effective but are susceptible to cross-reactivity from structurally similar molecules.

  • LC-MS/MS combines the physical separation power of liquid chromatography with the highly specific detection capabilities of mass spectrometry. This technique is considered the gold standard for specificity and can distinguish between isobaric compounds (molecules with the same mass).[4][5]

Data Presentation: Illustrative Cross-Reactivity Data

The following tables present hypothetical data to illustrate how cross-reactivity is reported for both a competitive ELISA and an LC-MS/MS method.

Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody to this compound in a Competitive ELISA

Cross-reactivity is determined by comparing the concentration of a competing analyte required to displace 50% of the labeled this compound (IC50) with the IC50 of this compound itself.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100

Competitor CompoundChemical StructureIC50 (nM)Cross-Reactivity (%)
This compound C₄H₉NO₂ [1]10 100
Sarcosine (N-Methylglycine)C₃H₇NO₂[6][7]2504.0
N-PropylglycineC₅H₁₁NO₂[8][9]8012.5
GlycineC₂H₅NO₂[10][11][12]> 10,000< 0.1
AlanineC₃H₇NO₂[13][14][15]> 10,000< 0.1
LeucineC₆H₁₃NO₂[][17][18]> 10,000< 0.1

This data is illustrative and does not represent actual experimental results.

Table 2: Specificity of an LC-MS/MS Method for this compound Analysis

Specificity in LC-MS/MS is achieved through a combination of chromatographic retention time and the unique mass-to-charge (m/z) ratio of the parent ion and a specific fragment ion (MRM transition). Cross-reactivity is typically negligible if compounds are chromatographically separated and have different MRM transitions.

CompoundChemical FormulaRetention Time (min)MRM Transition (m/z)Cross-Reactivity (%)
This compound C₄H₉NO₂ [1]3.5 104.1 -> 58.1 100 (Target)
Sarcosine (N-Methylglycine)C₃H₇NO₂[6][7]3.190.1 -> 44.1Not Detected
N-PropylglycineC₅H₁₁NO₂[8][9]4.2118.1 -> 72.1Not Detected
GlycineC₂H₅NO₂[10][11][12]2.176.1 -> 30.0Not Detected
AlanineC₃H₇NO₂[13][14][15]2.590.1 -> 44.1Not Detected
LeucineC₆H₁₃NO₂[][17][18]5.8132.1 -> 86.1Not Detected

This data is illustrative and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol describes a typical competitive ELISA for quantifying a small molecule like this compound.[19][20][21]

Materials:

  • 96-well microtiter plate pre-coated with this compound-protein conjugate (e.g., this compound-BSA).

  • This compound standard solutions.

  • Solutions of potential cross-reactants (Sarcosine, Glycine, etc.).

  • Primary antibody specific to this compound.

  • HRP-conjugated secondary antibody.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop Solution (e.g., 2M H₂SO₄).

Procedure:

  • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

  • Add 50 µL of standard or sample to the wells of the pre-coated plate.

  • Add 50 µL of the primary antibody solution to each well.

  • Incubate for 1-2 hours at 37°C. During this incubation, the free this compound (or cross-reactant) in the solution competes with the plate-bound this compound for antibody binding.

  • Wash the plate 3-5 times with Wash Buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Wash the plate 3-5 times with Wash Buffer.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.

Protocol 2: LC-MS/MS Analysis of this compound and Other Amino Acid Derivatives

This protocol provides a general method for the direct analysis of amino acids without derivatization.[4][5][22]

Materials:

  • LC-MS/MS system with an ESI source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard solutions of this compound and other amino acids.

  • Internal standard (e.g., stable isotope-labeled this compound).

Procedure:

  • Sample Preparation: Perform a simple protein precipitation of the sample (if biological) by adding acetonitrile or methanol containing the internal standard. Centrifuge and use the supernatant for analysis.

  • Chromatography:

    • Inject the sample onto the HILIC column.

    • Use a gradient elution starting with a high percentage of Mobile Phase B (e.g., 95%) and decreasing to a lower percentage over several minutes to separate the polar amino acids.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect each analyte. For each compound, a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion are monitored.

    • Optimize collision energies for each MRM transition to ensure maximum sensitivity.

  • Data Analysis:

    • Quantify this compound based on the peak area ratio relative to its internal standard.

    • Assess cross-reactivity by monitoring the specific MRM transitions of other amino acid derivatives at the retention time of this compound. The absence of a signal confirms specificity.

Visualizations

Competitive_ELISA_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Detection cluster_2 Step 3: Readout plate Plate with coated This compound-BSA secondary_ab HRP-conjugated Secondary Antibody plate->secondary_ab Binds to Primary Ab sample Sample: Free this compound sample->plate Competes for binding antibody Primary Antibody antibody->plate substrate Substrate (TMB) secondary_ab->substrate Enzymatic Reaction product Colored Product substrate->product reader Measure Absorbance (Inverse Signal) product->reader

Caption: Workflow of a competitive ELISA for this compound detection.

LCMSMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis sample Biological Sample (e.g., Plasma) precip Protein Precipitation & Add Internal Standard sample->precip lc_column HILIC Column (Separation by Polarity) precip->lc_column esi Electrospray Ionization (ESI) lc_column->esi quad1 Q1: Precursor Ion Selection (e.g., m/z 104.1) esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection (e.g., m/z 58.1) quad2->quad3 detector Detector quad3->detector data Chromatogram (Peak Area Ratio) detector->data

References

A Comparative Guide to the Synthesis of N-Ethylglycine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common synthetic routes to N-Ethylglycine, complete with experimental data, detailed protocols, and process visualizations to aid in methodological selection for research and development applications.

This compound, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development, notably as a component of peptide nucleic acids (PNAs) and other peptidomimetics. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research or development project. This guide provides a comparative analysis of three primary synthetic routes to this compound: Reductive Amination of Glyoxylic Acid, Nucleophilic Substitution of Chloroacetic Acid, and the Strecker Synthesis.

Comparison of Efficacy

The efficacy of each synthetic route is evaluated based on reaction yield, purity of the final product, reaction time, and the nature of the starting materials and reagents. The following table summarizes the key quantitative data for each method.

Parameter Reductive Amination of Glyoxylic Acid Nucleophilic Substitution of Chloroacetic Acid Strecker Synthesis
Starting Materials Glyoxylic acid, EthylamineChloroacetic acid, EthylamineFormaldehyde, Ethylamine, Sodium Cyanide
Overall Yield ~70-75%~83% (for the hydrochloride salt)High (for the aminonitrile intermediate)
Reaction Time 5-6 hours24 hoursMulti-step, variable
Key Reagents Palladium on charcoal (catalyst), Hydrogen gas-Sodium Cyanide (highly toxic)
Purity High, crystalline solidHigh (as the hydrochloride salt)Intermediate requires purification and hydrolysis
Scalability Demonstrated on an industrial scale.[1]Feasible for lab-scale synthesisLab-scale; use of cyanide poses scalability challenges

Detailed Experimental Protocols

Reductive Amination of Glyoxylic Acid

This method involves the formation of an imine intermediate from glyoxylic acid and ethylamine, which is then catalytically hydrogenated to yield this compound. This route is notable for its high yield and has been successfully implemented on an industrial scale.

Experimental Protocol:

In a 250-liter glass-lined reactor under a nitrogen atmosphere, a mixture of ethylamine (25 kg) and isopropanol (100 kg) is cooled to 5°C.[1] A solution of glyoxylic acid (25 kg) in isopropanol (25 kg) is added over 2-3 hours. The resulting solution is then hydrogenated in the presence of 5% palladium on charcoal (2.5 kg, 50% wet) under a hydrogen atmosphere (50 mbar) for 3 hours.[1] After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated, and isopropanol (80 kg) is added to precipitate the product. The solid this compound is collected by filtration, washed with isopropanol, and dried under vacuum at approximately 40°C, yielding about 21 kg of a white crystalline solid.[1]

Nucleophilic Substitution of Chloroacetic Acid

This route, often referred to as a "green synthesis" approach, involves the direct reaction of ethylamine with chloroacetic acid. The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol:

A solution of ethylamine (22 mmol) in 3 mL of cold water is added dropwise to a solution of chloroacetic acid (0.945 g, 10 mmol) in 3 mL of water in an ice bath. The mixture is stirred continuously for 24 hours. The water is then removed using a rotary evaporator until a white precipitate of N-ethylglycinium chloride is formed. The chloride salt is washed multiple times with pure acetone. This method yields the hydrochloride salt of this compound with a reported yield of 83%. To obtain the free amino acid, the hydrochloride salt would require neutralization.

Strecker Synthesis

The Strecker synthesis is a classical method for producing amino acids. For this compound, this would involve a three-component reaction between formaldehyde, ethylamine, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol:

Visualizing the Synthesis Routes

To better understand the workflow of each synthesis method, the following diagrams have been generated.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product Glyoxylic_Acid Glyoxylic Acid Imine_Formation Imine Formation (in Isopropanol) Glyoxylic_Acid->Imine_Formation Ethylamine Ethylamine Ethylamine->Imine_Formation Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Imine_Formation->Hydrogenation Workup Filtration & Concentration Hydrogenation->Workup Precipitation Precipitation (with Isopropanol) Workup->Precipitation Isolation Filtration & Drying Precipitation->Isolation N_Ethylglycine This compound Isolation->N_Ethylglycine

Reductive Amination Workflow

Nucleophilic_Substitution cluster_reactants Reactants cluster_process Process cluster_product Product Chloroacetic_Acid Chloroacetic Acid Reaction Reaction in Water (Ice Bath, 24h) Chloroacetic_Acid->Reaction Ethylamine Ethylamine Ethylamine->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Washing Washing with Acetone Evaporation->Washing N_Ethylglycinium_Chloride N-Ethylglycinium Chloride Washing->N_Ethylglycinium_Chloride

Nucleophilic Substitution Workflow

Strecker_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Formaldehyde Formaldehyde Aminonitrile_Formation α-Aminonitrile Formation Formaldehyde->Aminonitrile_Formation Ethylamine Ethylamine Ethylamine->Aminonitrile_Formation Cyanide Sodium Cyanide Cyanide->Aminonitrile_Formation Hydrolysis Hydrolysis (Acid or Base) Aminonitrile_Formation->Hydrolysis N_Ethylglycine This compound Hydrolysis->N_Ethylglycine

Strecker Synthesis Workflow

Conclusion

For large-scale production, the Reductive Amination of Glyoxylic Acid appears to be the most efficacious route due to its high yield, demonstrated scalability, and the production of a high-purity crystalline product.[1] The Nucleophilic Substitution of Chloroacetic Acid offers a simpler, "greener" alternative that is well-suited for laboratory-scale synthesis, although it initially yields the hydrochloride salt which requires an additional neutralization step. The Strecker Synthesis , while a classic and versatile method for amino acid synthesis, is less favorable for producing this compound in many contexts due to the significant safety concerns associated with the use of highly toxic cyanide reagents and the multi-step nature of the process. The choice of synthesis route will ultimately depend on the specific requirements of the project, including the desired scale, available equipment, and safety protocols.

References

A Researcher's Guide to N-Ethylglycine Detection: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the accurate and reliable quantification of small molecules like N-Ethylglycine is paramount. This non-proteinogenic amino acid is a metabolite of interest in various biomedical research areas. The selection of an appropriate analytical method is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides an objective comparison of the three most common analytical platforms for this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison at a Glance

The choice of analytical technique hinges on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the required sample throughput. The following table summarizes the key performance characteristics of each method for the analysis of this compound and related glycine derivatives.

ParameterLC-MS/MSGC-MS (with Derivatization)HPLC-UV (with Derivatization)
Principle Separation by liquid chromatography, detection by mass-to-charge ratio of parent and fragment ions.Separation by gas chromatography, detection by mass-to-charge ratio of derivatized analyte fragments.Separation by liquid chromatography, detection by UV absorbance of a derivatized analyte.
Selectivity Very HighHighModerate
Sensitivity (LOD/LOQ) High (pg/mL to low ng/mL range)High (ng/mL range)Moderate (µg/mL range)
Linearity (R²) Excellent (>0.99) over 3-4 orders of magnitude.Good (>0.99) over 2-3 orders of magnitude.Good (>0.98) over 2-3 orders of magnitude.
Accuracy (% Recovery) Typically 90-110%Typically 85-115%Typically 85-115%
Precision (%RSD) <15%<15%<20%
Sample Throughput HighModerateModerate
Derivatization Often not required.Mandatory to increase volatility.Often required to introduce a UV-absorbing chromophore.
Instrumentation Cost HighModerate to HighLow to Moderate

In-Depth Look at Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.

Experimental Protocol (General, based on N-acylglycine analysis)

  • Sample Preparation:

    • To 50 µL of plasma or urine, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be optimized by direct infusion.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UPLC/HPLC Separation Reconstitution->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, a derivatization step is mandatory to increase their volatility. A fully automated solid-phase microextraction-fast gas chromatography-mass spectrometry method has been developed for the direct determination of sarcosine and this compound in human urine[1].

Experimental Protocol (Based on Bianchi et al., 2011)

  • Sample Preparation and Derivatization:

    • Urine samples are subjected to derivatization using hexyl chloroformate.

    • This is followed by direct immersion solid-phase microextraction (SPME) to extract the derivatized analytes.

  • Gas Chromatography:

    • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used to separate the derivatized this compound from other matrix components.

    • Injection Mode: Splitless injection is typically used for trace analysis.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. Specific ions for the derivatized this compound are monitored for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine Sample Derivatization Derivatization (Hexyl Chloroformate) Sample->Derivatization SPME Solid-Phase Microextraction Derivatization->SPME GC Fast GC Separation SPME->GC MS MS Detection (EI, SIM) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS Experimental Workflow
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique. However, for a molecule like this compound which lacks a strong UV chromophore, a derivatization step is often necessary to achieve adequate sensitivity.

Experimental Protocol (General, based on amino acid analysis)

  • Sample Preparation and Derivatization:

    • Deproteinize the sample (e.g., with perchloric acid) and centrifuge.

    • Adjust the pH of the supernatant to the optimal range for the derivatization reaction (e.g., pH 8-9).

    • Add a derivatizing agent that introduces a UV-active moiety, such as Dansyl Chloride or o-Phthalaldehyde (OPA).

    • Incubate the mixture to allow the reaction to complete.

    • Quench the reaction if necessary.

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., sodium acetate buffer).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient elution is typically employed to separate the derivatized analyte from excess reagent and other sample components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • UV Detection:

    • The wavelength is set to the maximum absorbance of the specific derivatizing agent used.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Derivatization Derivatization (e.g., Dansyl Chloride) Deproteinization->Derivatization HPLC HPLC Separation Derivatization->HPLC UV UV Detection HPLC->UV Data Data Acquisition & Quantification UV->Data

HPLC-UV Experimental Workflow

Conclusion: Selecting the Right Tool for the Job

The optimal analytical method for this compound detection is dictated by the specific research question and available resources.

  • LC-MS/MS is the method of choice for high-sensitivity, high-throughput quantitative studies in complex biological matrices, offering unparalleled specificity and often negating the need for derivatization.

  • GC-MS provides a robust and sensitive alternative, particularly when automated sample preparation and derivatization are available. It is a well-established technique with excellent chromatographic resolution.[1]

  • HPLC-UV is a cost-effective and widely accessible option suitable for applications where lower sensitivity is acceptable and for simpler sample matrices. The requirement for derivatization adds a layer of complexity to the workflow.

By carefully considering the performance characteristics and experimental demands of each technique, researchers can confidently select the most appropriate method to achieve their analytical goals in the study of this compound.

References

N-Ethylglycine vs. Native Glycine: A Comparative Guide on Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on protein stability is paramount. This guide provides an objective comparison of how N-Ethylglycine, a synthetic amino acid, and native glycine influence protein stability. While direct incorporation studies of this compound are limited, this guide draws upon experimental data from closely related N-alkylated glycine derivatives, particularly N-methylated glycines, to provide insights into the potential effects of N-ethylation.

Introduction to N-Alkylated Glycines and Protein Stability

Glycine, the simplest amino acid, provides conformational flexibility to the polypeptide chain. Modifying the backbone amide nitrogen through N-alkylation, such as in this compound or the more studied N-methylglycine (sarcosine), introduces a substituent that can significantly alter a protein's structural and thermodynamic properties. These modifications can impact hydrogen bonding capabilities, steric interactions, and the overall conformational landscape of a protein, thereby influencing its stability.[1][2]

One key area where the effects of N-alkylated glycines have been quantified is in their role as osmolytes—small molecules that protect proteins from denaturation under stress. A systematic study on hen egg white lysozyme provides valuable data on how N-methylation of glycine affects thermal stability when these molecules are present in solution.[1]

Quantitative Data on Protein Stability

The following table summarizes the experimental data on the thermal stability of hen egg white lysozyme in the presence of glycine and its N-methylated derivatives. The melting temperature (Tm), a key indicator of protein stability, was determined using Differential Scanning Calorimetry (DSC). A higher Tm indicates greater thermal stability.

Table 1: Effect of Glycine and N-Methylated Glycines on the Melting Temperature (Tm) of Lysozyme [1]

CompoundDegree of N-methylationMelting Temperature (Tm) in 1M Solution (°C)Change in Tm (ΔTm) compared to water (°C)
Water (Reference)-71.50.0
Glycine076.5+5.0
N-Methylglycine (Sarcosine)177.5+6.0
N,N-Dimethylglycine277.0+5.5
N,N,N-Trimethylglycine (Betaine)376.0+4.5

Data extracted from a study on the effects of osmolytes on lysozyme stability.[1]

The data indicates that while glycine itself is a protein stabilizer, N-methylation can further enhance this effect, with N-methylglycine (sarcosine) showing the most significant increase in the melting temperature of lysozyme in this study.[1] This suggests that the presence of a small alkyl group on the nitrogen atom can favorably influence the protein's hydration shell and interactions, leading to enhanced thermal stability.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess protein stability, based on established biophysical techniques.

1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat changes that occur in a biomolecule as its temperature is increased, allowing for the determination of its thermal stability.[3]

  • Protein Sample Preparation: The protein of interest (e.g., lysozyme) is dialyzed against a specific buffer (e.g., 50 mM glycine buffer, pH 2.0) to ensure a consistent chemical environment. The protein concentration is accurately determined, typically in the range of 1-2 mg/mL. For comparative studies, solutions of glycine or N-alkylated glycines at a defined concentration (e.g., 1M) are prepared in the same buffer.

  • Instrumentation and Measurement: A differential scanning calorimeter is used. The sample cell is filled with the protein solution containing the compound of interest (e.g., this compound), and the reference cell is filled with the corresponding buffer solution containing the same compound. The samples are typically scanned over a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis: The resulting thermogram plots heat capacity (Cp) versus temperature. The peak of the unfolding transition corresponds to the melting temperature (Tm). The area under the peak can be used to calculate the calorimetric enthalpy of unfolding (ΔHcal).

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used method to assess the secondary and tertiary structure of proteins and to monitor conformational changes upon heating.[4]

  • Sample Preparation: Protein samples are prepared in a suitable buffer that is transparent in the far-UV region (e.g., phosphate buffer). Protein concentrations are typically lower than for DSC, in the range of 0.1-0.5 mg/mL.[4]

  • Wavelength Selection: For monitoring changes in secondary structure, a wavelength where the CD signal change is maximal upon unfolding is chosen, often 222 nm for α-helical proteins.[4]

  • Thermal Denaturation: The sample is placed in a thermostatted cuvette in the CD spectrometer. The temperature is increased in a controlled manner (e.g., 1°C/min), and the CD signal at the chosen wavelength is recorded as a function of temperature.

  • Data Analysis: The resulting data is a sigmoidal curve of the CD signal versus temperature. The midpoint of this transition is the melting temperature (Tm). The data can be fitted to a two-state unfolding model to derive thermodynamic parameters.

Visualizations

To better illustrate the concepts and processes discussed, the following diagrams are provided.

G Experimental Workflow for Protein Stability Analysis cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_cd CD Spectroscopy p_prep Protein Purification & Dialysis mix Mix Protein with Test Compound p_prep->mix c_prep Preparation of Glycine & This compound Solutions c_prep->mix dsc_load Load Sample & Reference into Calorimeter mix->dsc_load cd_load Load Sample into Spectrometer mix->cd_load dsc_run Temperature Scan dsc_load->dsc_run dsc_analyze Analyze Thermogram (Determine Tm & ΔH) dsc_run->dsc_analyze cd_run Monitor CD Signal with Increasing Temp. cd_load->cd_run cd_analyze Analyze Unfolding Curve (Determine Tm) cd_run->cd_analyze

Caption: Workflow for DSC and CD protein stability analysis.

G Structural Comparison and Hypothetical Interaction cluster_glycine Native Glycine cluster_ethylglycine This compound cluster_protein Protein Backbone gly Glycine H —N— H prot_gly Backbone can form H-bond via N-H gly:f1->prot_gly H-bond donor et_gly This compound H —N— CH2CH3 prot_et_gly N-H for H-bonding is lost; Ethyl group adds steric bulk and hydrophobicity et_gly:f1->prot_et_gly Steric hindrance & altered hydration

Caption: Glycine vs. This compound structural differences.

Discussion and Conclusion

The substitution of hydrogen with an ethyl group on the backbone nitrogen of glycine introduces several changes that can influence protein stability. The loss of a hydrogen bond donor at the nitrogen atom can be destabilizing if this group is involved in the native hydrogen bonding network. Conversely, the addition of a hydrophobic ethyl group can lead to favorable van der Waals interactions within the protein core or alter the hydration shell in a way that stabilizes the folded state, as suggested by the osmolyte studies with N-methylated glycines.[1]

The conformational flexibility of the polypeptide chain is also affected. While glycine residues often populate regions of the Ramachandran plot that are inaccessible to other amino acids, N-alkylation restricts this flexibility, which can either stabilize a desired conformation or destabilize the native fold, depending on the structural context.

References

A Comparative Guide to N-Ethylglycine and N-methylglycine (Sarcosine) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structural and Functional Differences with Supporting Experimental Data

This guide provides a comprehensive structural and functional comparison of N-Ethylglycine and N-methylglycine, also known as sarcosine. Both are N-alkylated derivatives of the amino acid glycine and have garnered significant interest in the scientific community for their roles in neurotransmission and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and utilization of these compounds.

Structural and Physicochemical Properties

N-methylglycine (sarcosine) and this compound are structurally similar, differing only by the substitution of a methyl versus an ethyl group on the nitrogen atom of glycine. This seemingly minor structural difference can influence their physicochemical properties and biological activity.

PropertyN-methylglycine (Sarcosine)This compound
Synonyms Sarcosine, MethylglycineEthylglycine
Chemical Formula C₃H₇NO₂C₄H₉NO₂
Molecular Weight 89.09 g/mol 103.12 g/mol
Structure CH₃NHCH₂COOHCH₃CH₂NHCH₂COOH
CAS Number 107-97-1627-01-0
Appearance White crystalline powderWhite to almost white powder
Melting Point 208-212 °C (decomposes)182-186 °C
Water Solubility HighSoluble

Functional Comparison: Glycine Transporter Type 1 (GlyT1) Inhibition

Both N-methylglycine and this compound are known to interact with the glycine transporter type 1 (GlyT1), a key protein responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, these compounds can increase extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function, as glycine is an essential co-agonist for this receptor.

While direct comparative studies providing IC50 values from the same experimental setup are limited, available data from different studies are presented below. It is important to consider the different assay conditions when comparing these values.

CompoundGlyT1 Inhibition (IC50)Assay TypeReference
N-methylglycine (Sarcosine) 190 µM[³H]NFPS displacement binding assay in rat forebrain membranes[1]
This compound Not explicitly quantified, but identified as a selective substrate for GlyT1.Electrophysiological recordings in Xenopus laevis oocytes expressing mouse GlyT1.[2]

A study by Werdehausen et al. (2015) demonstrated that this compound acts as an artificial substrate for GlyT1 but has no effect on GlyT2 function. This selectivity is crucial for targeted therapeutic interventions.[2] Another study indicated that GlyT1 can transport both sarcosine and, to a lesser extent, this compound.[3]

GlyT1_Inhibition cluster_synapse Synaptic Cleft Glycine Glycine GlyT1 GlyT1 Glycine->GlyT1 Reuptake NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Sarcosine N-methylglycine (Sarcosine) Sarcosine->GlyT1 Inhibition/ Substrate Sarcosine->NMDA_Receptor Co-agonist NEthylglycine This compound NEthylglycine->GlyT1 Inhibition/ Substrate

Mechanism of GlyT1 Inhibition.

Functional Comparison: NMDA Receptor Co-agonist Activity

In addition to its role as a GlyT1 inhibitor, sarcosine has been shown to act as a direct co-agonist at the glycine binding site of the NMDA receptor.[4][5] This dual mechanism of action contributes to its ability to enhance NMDA receptor function. The activity of this compound at the NMDA receptor is less characterized, with one study suggesting it does not have ancillary activity at NMDA receptors.[2]

CompoundNMDA Receptor Co-agonist Activity (EC50)Assay TypeReference
N-methylglycine (Sarcosine) 26 µMWhole-cell patch-clamp recordings from cultured embryonic mouse hippocampal neurons.[4]
This compound No significant agonist or antagonist activity reported.Electrophysiological recordings in Xenopus laevis oocytes.[2]

The study by Zhang et al. (2009) demonstrated that sarcosine is a co-agonist at the NMDA receptor, although it is less potent than glycine.[4]

NMDA_Receptor_Activation cluster_receptor NMDA Receptor NMDA GluN1 Glycine Site GluN2 Glutamate Site Ion Channel Ca²⁺ Influx Ca²⁺ Influx NMDA:f4->Ca²⁺ Influx Opens Glutamate Glutamate Glutamate->NMDA:f3 Binds Glycine Glycine Glycine->NMDA:f1 Binds Sarcosine N-methylglycine (Sarcosine) Sarcosine->NMDA:f1 Binds (Co-agonist)

NMDA Receptor Co-agonist Activity.

Experimental Protocols

[³H]Glycine Uptake Assay for GlyT1 Inhibition

This assay is used to determine the inhibitory potency of compounds on the glycine transporter 1.

Experimental Workflow:

Glycine_Uptake_Workflow A Plate cells expressing human GlyT1 B Add test compound (this compound or Sarcosine) A->B C Add [³H]Glycine B->C D Incubate to allow uptake C->D E Wash cells to remove unbound [³H]Glycine D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 F->G

Workflow for [³H]Glycine Uptake Assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 are cultured in appropriate media and plated in multi-well plates.

  • Assay Buffer: Prepare a buffer containing (in mM): 150 NaCl, 2.5 KCl, 2.5 CaCl₂, 2.5 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Inhibition Assay:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound or sarcosine) for a specified time (e.g., 20 minutes) at room temperature.

    • Initiate glycine uptake by adding a mixture of [³H]glycine and unlabeled glycine to each well.

    • Incubate for a defined period (e.g., 15 minutes) to allow for glycine transport.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Measurement and Analysis:

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific [³H]glycine uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity

This technique is employed to measure ion currents through NMDA receptors in response to agonist application, allowing for the determination of agonist potency (EC50).

Methodology:

  • Cell Preparation: Primary cultures of embryonic mouse hippocampal neurons are prepared and plated on coverslips.

  • Recording Solutions:

    • External solution: Contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.001 strychnine, with pH adjusted to 7.2.

    • Internal (pipette) solution: Contains (in mM): 140 CsCl, 10 HEPES, and 10 BAPTA, with pH adjusted to 7.2.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Hold the membrane potential at a negative value (e.g., -60 mV).

    • Apply a saturating concentration of NMDA (e.g., 100 µM) along with varying concentrations of the co-agonist (this compound or sarcosine).

    • Record the resulting inward currents.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor-mediated currents at each co-agonist concentration.

    • Normalize the responses to the maximal response.

    • Fit the concentration-response data to a logistic equation to determine the EC50 value.[4]

In Vivo Functional Comparison: Antinociceptive Effects

A study by Werdehausen et al. (2015) compared the antinociceptive effects of this compound and sarcosine in a mouse model of inflammatory pain.

Experimental Data:

Compound (Dose)Effect on Mechanical AllodyniaAnimal ModelReference
This compound (200 mg/kg, s.c.) Significant reduction in mechanical hyperalgesia, comparable to sarcosine.Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice.[2]
N-methylglycine (Sarcosine) (200 mg/kg, s.c.) Significant reduction in mechanical hyperalgesia, comparable to this compound.Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice.[2]

Experimental Protocol: Von Frey Test for Mechanical Allodynia

This behavioral test is used to assess the mechanical sensitivity of rodents.

  • Acclimatization: Place mice in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 1 hour.

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon stimulation.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: Administer this compound, sarcosine, or vehicle (e.g., saline) via subcutaneous (s.c.) injection.

  • Post-treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration to determine the time course of the antinociceptive effect.

Conclusion

This compound and N-methylglycine (sarcosine) are closely related structurally but exhibit distinct functional profiles. Sarcosine is well-characterized as both a GlyT1 inhibitor and a direct NMDA receptor co-agonist. In contrast, this compound is a selective substrate for GlyT1 with demonstrated in vivo efficacy in a pain model comparable to sarcosine, but its activity as a direct NMDA receptor agonist appears to be negligible.

The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further head-to-head investigations under identical experimental conditions are warranted to definitively elucidate the relative potencies and efficacies of these two compounds at their respective molecular targets. Such studies will be invaluable for the rational design and development of novel therapeutics targeting the glycinergic system for a range of neurological and psychiatric disorders.

References

A Comparative Guide to Analytical Methods for Biomarker Quantification in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of biomarkers is a cornerstone of modern drug development. From preclinical research to clinical trials, reliable biomarker data is essential for assessing drug safety and efficacy, understanding disease mechanisms, and making critical go/no-go decisions. The validation of the analytical methods used to measure these biomarkers is therefore of paramount importance to ensure data integrity and regulatory acceptance.

This guide provides a comparative overview of three widely used analytical platforms for biomarker quantification: Ligand-Binding Assays (LBA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Polymerase Chain Reaction (qPCR). We will delve into their performance characteristics, provide detailed experimental protocols for their validation, and illustrate key workflows.

Method Comparison: At a Glance

The selection of an appropriate analytical method depends on various factors, including the nature of the biomarker, the required sensitivity and specificity, and the stage of drug development. The "fit-for-purpose" approach is a guiding principle, where the extent of assay validation is tailored to the intended use of the biomarker data.[1]

FeatureLigand-Binding Assays (LBA)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative PCR (qPCR)
Principle Based on the specific binding of a ligand (e.g., antibody) to the biomarker.Separates molecules based on their physicochemical properties followed by mass-to-charge ratio detection.[2]Amplifies and quantifies specific nucleic acid sequences.
Common Analytes Proteins, peptides, antibodies.Small molecules, peptides, proteins, lipids, metabolites.[2]DNA, RNA (mRNA, miRNA).
Strengths High sensitivity, high throughput, well-established for large molecules.[3]High specificity and selectivity, ability to multiplex, faster assay development.[4]Extremely high sensitivity, high specificity for nucleic acids.
Limitations Susceptible to matrix effects and cross-reactivity, non-linear calibration curves.[5]Lower throughput for complex sample preparation, potential for matrix effects (ion suppression/enhancement).[6][7]Indirect measurement of protein biomarkers, requires reverse transcription for RNA, susceptible to inhibition.[8]
Typical Accuracy Within ±20-25% of the nominal concentration.[6]Within ±15-20% of the nominal concentration.[6]-50% to +100% relative error for interpolated copies.[9]
Typical Precision (%CV) ≤20-25% (≤30% at LLOQ/ULOQ).[6]≤15% (≤20% at LLOQ).[6]≤30% for QCs (≤50% at LLOQ/ULOQ).[9]

Experimental Protocols for Method Validation

The validation of an analytical method is a formal process that confirms the assay's performance characteristics are suitable for its intended purpose. Key validation parameters include accuracy, precision, sensitivity, specificity, linearity, range, and stability.

Ligand-Binding Assay (LBA) Validation Protocol

LBAs, such as ELISA, are a common choice for protein biomarker quantification.

1. Reagent Qualification:

  • Characterize critical reagents (e.g., antibodies, coated plates) to ensure consistency.

2. Calibration Curve (Standard Curve):

  • Prepare a series of calibrators by spiking a known concentration of the reference standard into the biological matrix.

  • Analyze the calibrators and plot the response versus concentration.

  • Fit the data using a suitable non-linear regression model (e.g., four- or five-parameter logistic fit).

3. Accuracy and Precision:

  • Prepare Quality Control (QC) samples at a minimum of three concentrations (low, medium, and high) within the standard curve range.

  • Analyze multiple replicates of the QC samples in at least three independent runs.

  • Calculate the intra- and inter-assay accuracy (% bias) and precision (% CV). Acceptance criteria are typically within ±20-25% for accuracy and ≤20-25% for precision.[6]

4. Sensitivity (Lower Limit of Quantification - LLOQ):

  • Determine the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision (typically within ±25% and ≤25%, respectively).[6]

5. Specificity and Selectivity:

  • Assess the ability of the assay to differentiate the analyte from structurally similar molecules (specificity).

  • Evaluate the impact of the biological matrix from different individuals on the assay performance (selectivity).

6. Stability:

  • Evaluate the stability of the biomarker in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Liquid Chromatography-Mass Spectrometry (LC-MS) Validation Protocol

LC-MS offers high specificity, making it a powerful tool for biomarker quantification.

1. System Suitability:

  • Inject a standard solution to ensure the LC-MS system is performing optimally before each run.

2. Calibration Curve:

  • Prepare a calibration curve by spiking the analyte and a stable isotope-labeled internal standard (SIL-IS) into the matrix.

  • Analyze the standards and plot the peak area ratio (analyte/IS) against the concentration.

  • Use a linear regression model for the curve fit.

3. Accuracy and Precision:

  • Prepare and analyze QC samples at low, medium, and high concentrations in multiple runs.

  • Acceptance criteria are generally stricter than for LBAs, with accuracy within ±15-20% and precision ≤15-20%.[6][10]

4. Sensitivity (LLOQ):

  • Determine the lowest quantifiable concentration with acceptable accuracy (±20%) and precision (≤20%).[6]

5. Selectivity and Matrix Effect:

  • Analyze blank matrix from multiple sources to check for interferences at the retention time of the analyte and IS.

  • Assess the ion suppression or enhancement caused by the matrix by comparing the analyte response in neat solution versus in matrix extract.

6. Stability:

  • Assess the stability of the analyte in the matrix under various conditions, including autosampler stability.

Quantitative PCR (qPCR) Validation Protocol

qPCR is the gold standard for quantifying nucleic acid biomarkers.

1. Nucleic Acid Extraction and Quantification:

  • Validate the method for extracting nucleic acids from the biological matrix, assessing recovery and purity.

2. Primer and Probe Specificity:

  • Confirm that the primers and probe amplify only the target sequence through in-silico analysis (e.g., BLAST) and experimental testing (e.g., melt curve analysis for SYBR Green assays).

3. Calibration Curve and PCR Efficiency:

  • Prepare a dilution series of a known template (e.g., plasmid DNA, synthetic oligonucleotide).

  • Run the qPCR assay and plot the quantification cycle (Cq) versus the log of the concentration.

  • The slope of the curve is used to calculate the PCR efficiency, which should ideally be between 90-110%.[11]

4. Accuracy and Precision:

  • Prepare and analyze QC samples at different concentrations in multiple runs.

  • Due to the amplification nature of qPCR, acceptance criteria for precision are wider than for LBA and LC-MS, typically ≤30% CV for QCs.[9] Accuracy is often reported as relative error.[9]

5. Sensitivity (LLOQ and Limit of Detection - LOD):

  • LLOQ is the lowest concentration quantifiable with acceptable accuracy and precision.[12]

  • LOD is the lowest concentration at which the target can be reliably detected (e.g., in 95% of replicates).[12]

6. Stability:

  • Evaluate the stability of the target nucleic acid in the biological matrix under different storage and handling conditions.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes in biomarker analysis.

Representative Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activation Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation TF_inactive TF_inactive Kinase2->TF_inactive Activation TF_active TF_active TF_inactive->TF_active Gene_Expression Gene_Expression TF_active->Gene_Expression Transcription Biomarker_mRNA Biomarker_mRNA Gene_Expression->Biomarker_mRNA Biomarker_Protein Biomarker_Protein Biomarker_mRNA->Biomarker_Protein Translation Ligand Ligand Ligand->Receptor Binding cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Calibrators & QCs C Add Samples, Calibrators, QCs A->C B Coat Plates B->C D Incubate C->D E Add Detection Antibody D->E F Add Substrate & Stop D->F E->D G Read Plate F->G H Generate Standard Curve G->H I Calculate Concentrations H->I J Assess Accuracy & Precision I->J cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing A Spike Samples with IS B Protein Precipitation / Extraction A->B C Evaporation & Reconstitution B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Generate Calibration Curve G->H I Quantify Analyte H->I J Evaluate Validation Parameters I->J cluster_0 Template Preparation cluster_1 qPCR Amplification cluster_2 Data Analysis A Nucleic Acid Extraction B Reverse Transcription (for RNA) A->B D Prepare Reaction Mix B->D C Prepare Standards & QCs C->D E Run qPCR Instrument D->E F Generate Amplification Plots E->F G Create Standard Curve F->G H Determine Cq Values G->H I Calculate Concentrations H->I J Assess Performance Metrics I->J

References

A Comparative Analysis of the Thermal Properties of N-Alkylated Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of various N-alkylated glycine derivatives. Understanding these properties is crucial for applications in drug development, materials science, and biochemistry, where thermal stability can significantly impact a compound's efficacy, shelf-life, and processing. This document summarizes key experimental data on melting points, decomposition temperatures, and heat capacities, and provides detailed experimental protocols for their determination.

Comparative Thermal Data

The thermal behavior of N-alkylated glycine derivatives is significantly influenced by the nature of the N-alkyl substituent and the associated counter-ion. The following tables summarize the melting points and decomposition temperatures for a series of these compounds.

Melting and Decomposition Points of N-Alkylated Glycinium Salts

The data presented below is for the chloride and nitrate salts of various N-alkylated glycine derivatives. These salts exhibit distinct thermal behaviors, with chloride salts generally having higher melting points but decomposing shortly after melting. In contrast, nitrate salts tend to have lower melting points.[1] A notable difference is in the enthalpy of decomposition, where chloride salts decompose endothermically, while nitrate salts undergo exothermic decomposition.[1]

CompoundFormMelting Point (°C)Decomposition Temperature (°C)
N-Ethylglycinium Chloride (H₂EtGlyCl)Chloride Salt164.7175
N-(n-Propyl)glycinium Chloride (H₂(n-PrGly)Cl)Chloride Salt197.4Not specified
N-(i-Propyl)glycinium Chloride (H₂(i-PrGly)Cl)Chloride Salt183.1Not specified
N-Ethylglycinium Nitrate (H₂EtGlyNO₃)Nitrate Salt143.5Not specified
N-(n-Propyl)glycinium Nitrate (H₂(n-PrGly)NO₃)Nitrate Salt111.6Not specified
N-(i-Propyl)glycinium Nitrate (H₂(i-PrGly)NO₃)Nitrate SaltDecomposed before meltingNot specified

Data sourced from Vušak et al. (2023).[1]

Melting Points of N-Alkylated Glycine Hydrochloride Salts

The following table provides the melting points for a broader range of N-alkylated glycine derivatives in their hydrochloride salt form. This series allows for a clearer observation of the impact of increasing alkyl chain length on the melting point.

CompoundMelting Point (°C)
N-Propylglycine HClNot specified
N-Butylglycine HCl133
N-sec-Butylglycine HClNot specified
N-tert-Butylglycine HCl133
N-Pentylglycine HClNot specified
N-Isopentylglycine HClNot specified
N-tert-Pentylglycine HCl203
N-Hexylglycine HClNot specified
N-Octylglycine HClNot specified

Data sourced from Ghorbani-Vaghei et al. (2023).

Heat Capacity Data
CompoundHeat Capacity (Cp) (J/mol·K)Temperature (K)
N-Methylglycine (Sarcosine)128.9298.15

Data sourced from the NIST WebBook.[1]

Further research is required to determine the heat capacities of N-alkylated glycine derivatives with longer alkyl chains to fully understand the structure-property relationships.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal properties of N-alkylated glycine derivatives.

Synthesis of N-Alkylglycinium Chlorides

A common method for the synthesis of N-alkylglycinium chlorides is through the aminolysis of chloroacetic acid with the corresponding alkylamine.[1]

Procedure:

  • Chloroacetic acid is slowly added to an excess of a concentrated aqueous solution of the respective alkylamine (e.g., ethylamine, n-propylamine, isopropylamine). This reaction is exothermic and should be conducted in a fume hood.

  • The reaction flask is covered and left to stand at room temperature for 48 hours.

  • The reaction mixture is then concentrated by heating to approximately 100 °C until the final volume is about 20 mL.

  • The concentrated solution is allowed to cool, and the N-alkylglycinium chloride crystals are obtained through slow evaporation.

Synthesis of N-Alkylglycinium Nitrates

N-alkylglycinium nitrate salts can be prepared from the corresponding chloride salts via an ion exchange reaction.[1]

Procedure:

  • The N-alkylglycinium chloride (e.g., N-ethylglycinium chloride) is dissolved in water.

  • A stoichiometric amount of silver nitrate, also dissolved in water and acidified with a few drops of nitric acid, is added to the solution.

  • The resulting precipitate of silver chloride is removed by filtration.

  • The filtrate, containing the N-alkylglycinium nitrate, is slowly evaporated at room temperature to yield colorless single crystals.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability and phase transitions of the N-alkylated glycine derivatives are investigated using TGA and DSC.

Instrumentation: A Mettler-Toledo TGA/DSC3+ instrument or equivalent is used for the analysis.[1]

TGA Protocol:

  • Approximately 10 mg of the sample is placed in a standard 70 µL alumina crucible.

  • The sample is heated from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • The analysis is performed under a continuous nitrogen flow of 50 mL/min to provide an inert atmosphere.

  • The mass loss of the sample as a function of temperature is recorded to determine the decomposition temperature.

DSC Protocol:

  • Approximately 5-10 mg of the sample is hermetically sealed in an aluminum pan. For volatile samples, vented pans may be used.

  • An empty, hermetically sealed aluminum pan is used as a reference.

  • The sample and reference are heated at a constant rate, typically 10 °C/min, over a desired temperature range.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The onset temperature of the endothermic peak in the DSC thermogram is used to determine the melting point.

Visualizations

General Structure of N-Alkylated Glycine Derivatives

The following diagram illustrates the fundamental chemical structure of N-alkylated glycine derivatives, highlighting the variable alkyl group (R) attached to the nitrogen atom.

G General Structure of N-Alkylated Glycine Derivatives cluster_0 a R b N a->b c H b->c d CH₂ b->d e C d->e f O e->f g OH e->g G Experimental Workflow for Thermal Analysis cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis start Synthesize N-Alkylated Glycine Derivative tga Thermogravimetric Analysis (TGA) start->tga Characterize Thermal Stability dsc Differential Scanning Calorimetry (DSC) start->dsc Investigate Phase Transitions decomp_temp Determine Decomposition Temperature tga->decomp_temp melt_point Determine Melting Point dsc->melt_point heat_cap Determine Heat Capacity (if applicable) dsc->heat_cap compare Compare Thermal Properties of Derivatives decomp_temp->compare melt_point->compare heat_cap->compare

References

A Comparative Guide to N-to-C and C-to-N Peptide Synthesis for N-Ethylglycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic choice of peptide synthesis direction—from the N-terminus to the C-terminus (N-to-C) or the conventional C-terminus to the N-terminus (C-to-N)—is critical, especially when incorporating challenging residues like N-Ethylglycine. This guide provides an objective comparison of these two methodologies, supported by available data and detailed experimental protocols, to aid in selecting the optimal strategy for synthesizing peptides containing this N-alkylated amino acid.

The incorporation of N-substituted amino acids such as this compound presents unique challenges in peptide synthesis, primarily due to steric hindrance at the secondary amine, which can lead to lower coupling efficiencies and increased risk of side reactions. The choice between N-to-C and C-to-N synthesis further influences the outcomes of incorporating these monomers.

Performance Comparison: N-to-C vs. C-to-N Synthesis for this compound

While direct, side-by-side quantitative comparisons for this compound are not extensively documented in publicly available literature, we can extrapolate from the known principles of each synthesis direction and data on similar sterically hindered and N-alkylated amino acids to provide a comparative overview.

Performance MetricN-to-C SynthesisC-to-N SynthesisKey Considerations
Overall Yield Potentially lower due to challenges in activating the carboxyl group of a growing peptide chain, which is more prone to racemization.[1][2]Generally higher and more established, especially for complex sequences.[3]Yield in both directions is highly dependent on the choice of coupling reagents and reaction conditions.
Purity Can be comparable to C-to-N if racemization is effectively suppressed.[1]High purity is achievable with optimized protocols and purification methods.[3][4]Impurities often arise from incomplete coupling or deprotection steps.
Coupling Efficiency Can be challenging due to the steric hindrance of the N-ethyl group and the nature of activating a larger peptide fragment.Generally more efficient due to the use of activated single amino acid monomers. The "submonomer" method for peptoids (which include this compound) is a well-established C-to-N approach with high coupling yields.[5][6]Specialized, highly reactive coupling reagents are often required for efficient incorporation of N-alkylated amino acids in both directions.[7][8][9]
Racemization Risk Significantly higher, as the C-terminal amino acid of the growing peptide chain is activated at each step, making it susceptible to epimerization.[1][2][10]Significantly lower, as the N-protected amino acid being added is activated, and urethane-based protecting groups (like Fmoc) effectively suppress racemization.[1]Racemization is a major drawback of the N-to-C approach.
Atom Economy Potentially higher, as it can be designed to minimize the use of protecting groups.[11][12]Lower due to the repetitive use of N-terminal protecting groups and excess reagents.[1][12]N-to-C synthesis is considered a "greener" alternative in this regard.

Experimental Protocols

Detailed experimental protocols for the incorporation of this compound via both N-to-C and C-to-N solid-phase peptide synthesis (SPPS) are provided below.

Protocol 1: C-to-N "Submonomer" Synthesis for this compound Incorporation

This method is the standard and most robust approach for synthesizing peptoids, which are polymers of N-substituted glycines.[5][6]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 4-methylpiperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethylamine (as the "submonomer" for this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection (of the linker): Treat the resin with 20% 4-methylpiperidine in DMF (v/v) for 2 minutes, drain, and then repeat with a fresh solution for 12 minutes to deprotect the resin's terminal amine.

  • Washing: Wash the resin thoroughly with DMF.

  • Acylation Step:

    • Prepare a solution of bromoacetic acid and DIC in DMF.

    • Add this solution to the resin and agitate for the recommended time (typically 30-60 minutes) to form the bromoacetylated resin.

    • Wash the resin with DMF.

  • Displacement Step (this compound Incorporation):

    • Prepare a solution of ethylamine in DMF.

    • Add the ethylamine solution to the resin and agitate for the recommended time (typically 1-2 hours) to displace the bromine and form the this compound residue.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 4 and 5 for each subsequent this compound or other peptoid monomer to be added to the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptoid-resin with DCM and dry it.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptoid from the resin and remove any side-chain protecting groups.

    • Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: N-to-C Solid-Phase Synthesis for this compound Incorporation

This approach is less common due to the high risk of racemization but offers potential advantages in atom economy.[1][11] This protocol is a generalized representation and requires careful optimization.

Materials:

  • Pre-loaded resin with the C-terminal amino acid (e.g., H-Gly-2-chlorotrityl resin)

  • N-terminally protected dipeptide with C-terminal this compound (e.g., Fmoc-Ala-NEtGly-OH)

  • Coupling reagents with low racemization potential (e.g., COMU, PyBOP)[7][8]

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • DMF, DCM

  • Piperidine (for Fmoc removal)

  • TFA cleavage cocktail

Procedure:

  • Resin Swelling: Swell the pre-loaded resin in DMF.

  • N-terminal Deprotection: If the resin is N-terminally protected, deprotect it (e.g., with piperidine for Fmoc).

  • Washing: Wash the resin thoroughly with DMF.

  • Peptide Coupling (this compound Incorporation):

    • Activate the carboxyl group of the N-protected peptide containing C-terminal this compound (Fmoc-Ala-NEtGly-OH) using a suitable coupling reagent and base in DMF.

    • Add the activated peptide solution to the resin and agitate for an extended period, monitoring the reaction for completion.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Deprotect the N-terminus of the newly coupled peptide on the resin.

    • Repeat the coupling step with the next N-protected peptide fragment.

  • Final Cleavage and Deprotection: Proceed as described in the C-to-N protocol.

  • Purification and Analysis: Purify the crude peptide by RP-HPLC and carefully analyze for diastereomeric impurities resulting from racemization.

Visualizing the Synthesis Workflows

To better illustrate the two synthesis strategies, the following diagrams outline the key steps in each process.

C_to_N_Synthesis start Start with Resin deprotect_linker Deprotect Linker Amine start->deprotect_linker acylate Acylate with Bromoacetic Acid deprotect_linker->acylate displace Displace with Ethylamine (Incorporate NEtGly) acylate->displace repeat Repeat Acylation/ Displacement Cycles displace->repeat repeat->acylate More residues cleave Cleave from Resin repeat->cleave Done purify Purify Peptide cleave->purify N_to_C_Synthesis start Start with C-terminal AA on Resin activate_peptide Activate Peptide (e.g., Fmoc-Ala-NEtGly-OH) start->activate_peptide couple Couple Activated Peptide to Resin activate_peptide->couple deprotect Deprotect N-terminus couple->deprotect repeat Repeat Activation/ Coupling Cycles deprotect->repeat repeat->activate_peptide More residues cleave Cleave from Resin repeat->cleave Done purify Purify Peptide cleave->purify Factors_Affecting_Efficacy efficacy Synthesis Efficacy (Yield, Purity) synthesis_direction Synthesis Direction (N-to-C vs. C-to-N) synthesis_direction->efficacy racemization Racemization Risk synthesis_direction->racemization strongly influences coupling_reagents Coupling Reagents coupling_reagents->efficacy reaction_conditions Reaction Conditions (Temp, Time) reaction_conditions->efficacy steric_hindrance Steric Hindrance of N-Ethyl Group steric_hindrance->efficacy reduces steric_hindrance->coupling_reagents influences choice of racemization->efficacy reduces

References

Safety Operating Guide

Prudent Disposal of N-Ethylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of N-Ethylglycine, ensuring compliance and minimizing risk.

Hazard Profile and Safety Considerations

This compound presents a variable hazard profile based on available Safety Data Sheets (SDS). One classification identifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1][2]. Another source, however, does not classify it as a hazardous substance[3]. Given this discrepancy, it is imperative to handle this compound with caution, assuming the more stringent hazard classification to ensure a high margin of safety.

Standard handling precautions for this compound include avoiding contact with skin and eyes, preventing dust formation, and ensuring adequate ventilation during use[1][3][4][5].

Quantitative Data on Disposal

ParameterGuidelineSource
Hazard Classification Varies; treat as harmful, skin/eye irritant[1][2][3]
Environmental Hazards Not considered PBT or vPvB[3]
Sewer Disposal Not explicitly recommended; avoid release into drains[5][6]
Landfill Disposal Only for decontaminated containers and non-hazardous wasteGeneral Guidance
Incineration Preferred method for chemical wasteGeneral Guidance

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

A Start: this compound Waste B Is the waste contaminated with other hazardous materials? A->B C Follow disposal procedure for the mixed hazardous waste. B->C Yes D Is the this compound in a solid or liquid form? B->D No E Solid Waste D->E Solid F Liquid Waste (Solution) D->F Liquid G Package in a labeled, sealed container for chemical waste. E->G J Can the solution be neutralized or deactivated in the lab? F->J H Consult with your institution's Environmental Health and Safety (EHS) department. G->H I Arrange for licensed hazardous waste disposal. H->I J->G No K Follow established laboratory protocol for neutralization/deactivation. J->K Yes L Dispose of as non-hazardous waste if permitted by local regulations and EHS. K->L

Caption: Decision workflow for the disposal of this compound.

Experimental Protocols for Waste Neutralization (General Guidance)

Specific, validated protocols for the neutralization of this compound are not detailed in the available literature. However, a general approach for the neutralization of acidic or basic waste streams can be adapted. As this compound is an amino acid, it possesses both acidic and basic functional groups. Its pH in a 2% aqueous solution is approximately 6.3[4]. If the waste stream is significantly acidic or basic due to other components, neutralization is a key step.

General Neutralization Protocol:

  • Characterization: Determine the pH of the this compound waste solution using a calibrated pH meter.

  • Containment: Perform the neutralization in a designated and well-ventilated area, preferably within a fume hood. Ensure secondary containment is in place to manage potential spills.

  • Neutralizing Agent Selection:

    • For acidic solutions (pH < 6), slowly add a dilute base such as sodium bicarbonate or 1M sodium hydroxide.

    • For basic solutions (pH > 8), slowly add a dilute acid such as 1M hydrochloric acid.

  • Procedure:

    • With constant stirring, add the neutralizing agent dropwise to the waste solution.

    • Monitor the pH of the solution continuously.

    • Control the rate of addition to prevent excessive heat generation or gas evolution.

  • Endpoint: The target pH for neutralization is typically between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Consult your institution's EHS guidelines. Even after neutralization, the solution may contain other substances that prohibit sewer disposal. If in doubt, treat it as chemical waste.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • If this compound is mixed with other hazardous chemicals, the disposal protocol for the most hazardous component of the mixture must be followed.

  • Solid Waste Disposal:

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound") and any relevant hazard warnings.

    • Store the container in a designated hazardous waste accumulation area.

  • Liquid Waste Disposal:

    • Collect aqueous solutions of this compound in a labeled, leak-proof container.

    • Avoid disposing of this compound solutions down the drain unless explicitly permitted by your institution's EHS department and local regulations[5][6].

    • If a neutralization protocol is approved and performed, verify that the final solution meets all institutional criteria for sewer disposal.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water).

    • The rinsate should be collected and disposed of as liquid chemical waste.

    • Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • Consultation and Final Disposal:

    • Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on this compound disposal.

    • Arrange for the collection of the labeled waste containers by a licensed hazardous waste disposal company.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Ethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Ethylglycine, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

This compound is a chemical compound that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that this compound can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. It is crucial to always wear the appropriate protection to prevent exposure.

Scenario Required Personal Protective Equipment
Routine Laboratory Work Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin exposure.[3]
Body Protection: A standard laboratory coat should be worn.
Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.[2] However, if dust is generated, a dust respirator should be used.
Weighing and Preparing Solutions Eye Protection: Chemical safety goggles are required.
Hand Protection: Chemical-resistant gloves are mandatory.
Body Protection: A lab coat is required.
Respiratory Protection: Use a dust mask or work in a ventilated hood to avoid inhaling dust particles.
Spill Cleanup Eye Protection: Chemical safety goggles and a face shield.
Hand Protection: Heavy-duty, chemical-resistant gloves.
Body Protection: Chemical-resistant apron or coveralls over a lab coat.
Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially for large spills or in poorly ventilated areas.
Emergency Situations (e.g., large spill, fire) Eye Protection: Full-face respirator with appropriate cartridges.
Hand Protection: Heavy-duty, chemical-resistant gloves.
Body Protection: Full chemical-resistant suit.
Respiratory Protection: Self-contained breathing apparatus (SCBA) should be used in case of fire.[2]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and the environment. The following procedural guidance outlines the step-by-step process for working with and disposing of this compound.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A flowchart outlining the key steps for the safe handling of this compound from preparation to post-handling procedures.

Step-by-Step Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step Procedure
1. Waste Segregation Segregate this compound waste from other laboratory waste streams. This includes unused product, contaminated materials (e.g., gloves, paper towels), and empty containers.
2. Waste Collection Collect this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
3. Labeling Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other required hazard information.
4. Storage Store the waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.
5. Disposal Dispose of the contents and container in accordance with local, state, and federal regulations.[1] This typically involves arranging for pickup by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.
6. Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be disposed of as regular lab waste, if permitted by local regulations.

Emergency Response Protocol

In the event of accidental exposure or a significant spill, a swift and appropriate response is essential to mitigate harm.

Emergency Response for this compound Exposure or Spill

The following diagram outlines the immediate actions to be taken in an emergency involving this compound.

Emergency Response Protocol for this compound cluster_spill Spill cluster_exposure Exposure Evacuate Area Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Don Appropriate PPE Don Appropriate PPE Alert Supervisor->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Dispose of Waste Dispose of Waste Clean Up Spill->Dispose of Waste Remove from Source Remove from Source Skin Contact Skin Contact Remove from Source->Skin Contact Eye Contact Eye Contact Remove from Source->Eye Contact Inhalation Inhalation Remove from Source->Inhalation Ingestion Ingestion Remove from Source->Ingestion Seek Medical Attention Seek Medical Attention Skin Contact->Seek Medical Attention Eye Contact->Seek Medical Attention Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.